Product packaging for L-Cyclohexylalanine(Cat. No.:CAS No. 27527-05-5)

L-Cyclohexylalanine

Cat. No.: B555065
CAS No.: 27527-05-5
M. Wt: 171.24 g/mol
InChI Key: ORQXBVXKBGUSBA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-amino-3-cyclohexylpropanoic acid, also known as L-Cyclohexylalanine or 3-Cyclohexyl-L-alanine, is a non-proteinogenic amino acid derivative that serves as a versatile chiral building block in medicinal chemistry and drug discovery research . This compound is characterized as a white to light yellow powder or crystal with a high purity of >95.0% and a melting point of 237.0 to 241.0 °C (or approximately 239 °C) . Its specific optical rotation is reported between +11.0 and +14.0 deg (C=1, 1mol/L HCl aq.) . As a specialty amino acid, its primary research value lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. Scientific studies have utilized the (S)-enantiomer of this compound to synthesize novel investigative molecules, such as (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and its ester derivatives, which were designed and evaluated for their in vitro antitumour potential . These derivatives have shown cytotoxic activity against various human tumor cell lines, including glioma (U251), promyelocytic leukemia (HL-60), and neuroblastoma (SH-SY5Y), with their action potentially mediated through the induction of oxidative stress . This suggests its significant application in the development of new anticancer agents. The product is air-sensitive and should be stored in a cool, dark place, preferably at room temperature or below 15°C, and under inert gas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B555065 L-Cyclohexylalanine CAS No. 27527-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQXBVXKBGUSBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351883
Record name (S)-2-amino-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27527-05-5
Record name 3-Cyclohexylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027527055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexyl-L-alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02884
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-2-amino-3-cyclohexylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-3-cyclohexylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CYCLOHEXYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYR4SF0FVQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Cyclohexyl-L-alanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Cyclohexyl-L-alanine

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 3-Cyclohexyl-L-alanine, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

3-Cyclohexyl-L-alanine, also known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid derivative of L-phenylalanine. Its structure, featuring a cyclohexyl ring instead of a phenyl ring, imparts unique properties that are leveraged in peptide synthesis to enhance metabolic stability and bioavailability.[1] It is classified as an L-alpha-amino acid.[2]

Structural Identifiers

The unambiguous identification of 3-Cyclohexyl-L-alanine is established through several standardized nomenclature systems.

IdentifierValue
IUPAC Name (2S)-2-amino-3-cyclohexylpropanoic acid[2][3][4]
CAS Number 27527-05-5[1][4][5][6]
SMILES C1CCC(CC1)C--INVALID-LINK--O)N[3][4]
InChI InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1[2][3]
InChIKey ORQXBVXKBGUSBA-QMMMGPOBSA-N[2][4]
Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Cyclohexyl-L-alanine. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

PropertyValueSource
Molecular Formula C9H17NO2[1][3][4][5][6]
Molecular Weight 171.24 g/mol [4][6][7][8]
Appearance White to off-white solid/powder[1][4][8]
Melting Point 322 °C[8]
Boiling Point 307.1 ± 25.0 °C (Predicted)[8]
Density 1.075 ± 0.06 g/cm³ (Predicted)[8]
Water Solubility 2.52 mg/mL (Predicted)[2]
pKa (Acidic) 2.33 - 2.73 (Predicted)[2][8]
pKa (Basic) 9.52 (Predicted)[2]
LogP -0.51 to 1.91 (Predicted/Calculated)[2]
Optical Rotation [α]²⁰/D = +9 ± 2° (c=1 in 1N HCl)[1]

Role in Peptide Synthesis and Drug Development

3-Cyclohexyl-L-alanine serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][9] Its incorporation can enhance the stability, bioactivity, and pharmacokinetic profile of peptide-based drugs.[1] The bulky and lipophilic cyclohexyl side chain can influence peptide conformation, potentially leading to improved receptor binding and selectivity.[1]

This amino acid is particularly utilized in the development of therapeutics for a range of conditions, including neurological and metabolic disorders.[1] For instance, it has been used to create metabolically stable apelin-analogues, which are potent activators of the apelin receptor, and to modify atrial natriuretic peptides involved in regulating body fluid and blood pressure.[10]

Peptide_Synthesis_Role cluster_starting Starting Materials cluster_process Synthesis Process cluster_product Resulting Peptide cluster_properties Enhanced Properties AA1 Amino Acid 1 SPPS Solid-Phase Peptide Synthesis AA1->SPPS CHA 3-Cyclohexyl-L-alanine CHA->SPPS AAN Amino Acid 'n' AAN->SPPS Peptide Bioactive Peptide (e.g., Apelin Analogue) SPPS->Peptide Props Improved Stability Enhanced Bioactivity Favorable Pharmacokinetics Peptide->Props

Role of 3-Cyclohexyl-L-alanine in Peptide Synthesis.

Experimental Protocols

Synthesis of 3-Cyclohexyl-L-alanine

A common method for synthesizing this compound is through the hydrogenation of L-phenylalanine.[8]

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

  • L-phenylalanine (20 g, 121 mmol)[8]

  • Deionized water (200 ml)[8]

  • Isopropanol (200 ml)[8]

  • 37% Hydrochloric acid (12.2 ml, 146 mmol)[8]

  • Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[8]

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Hydrogenation autoclave[8]

  • Nutsche filter

Procedure:

  • Preparation of Reaction Mixture: In a suitable vessel, dissolve or suspend 20 g of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml of 37% hydrochloric acid.[8]

  • Catalyst Addition: Add 2 g of the Pt/Rh on activated carbon catalyst to the mixture.[8]

  • Hydrogenation:

    • Transfer the reaction mixture to a hydrogenation autoclave.[8]

    • Purge the autoclave three times with nitrogen gas to create an inert atmosphere.[8]

    • Flush the system twice with hydrogen gas.[8]

    • Pressurize the autoclave with hydrogen to 8-10 bar.[8]

    • Heat the reaction system to 50-60°C.[8]

  • Reaction Monitoring: Maintain the conditions for approximately 6 to 8 hours, or until hydrogen uptake ceases.[8]

  • Work-up:

    • Depressurize the autoclave and purge three times with nitrogen.[8]

    • Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[8]

    • Wash the catalyst with 50 ml of deionized water.[8]

    • The resulting filtrate contains the product, which can be isolated and purified using standard techniques such as crystallization.

Synthesis_Workflow A 1. Dissolve L-Phenylalanine in Water, Isopropanol, HCl B 2. Add Pt/Rh Catalyst A->B C 3. Transfer to Autoclave B->C D 4. Purge with N₂, then H₂ C->D E 5. Pressurize (8-10 bar H₂) Heat (50-60°C) D->E F 6. Reaction (6-8 hours) E->F G 7. Depressurize & Purge with N₂ F->G H 8. Hot Filtration to Remove Catalyst G->H I 9. Isolate Product from Filtrate H->I

Workflow for the Synthesis of 3-Cyclohexyl-L-alanine.
Analytical Characterization

The identity and purity of 3-Cyclohexyl-L-alanine are confirmed using various spectroscopic techniques. While specific experimental parameters for this exact molecule are not detailed in the provided search results, standard protocols are as follows.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the structure. Predicted ¹³C NMR data is available for reference.[2]

B. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3]

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic absorption bands corresponding to N-H (amine), C-H (cyclohexyl), C=O (carboxylic acid), and O-H (carboxylic acid) vibrations. A reference spectrum is available on PubChem, acquired using a Bruker Tensor 27 FT-IR.[3]

C. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Protocol:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The exact mass is 171.125931 Da.

References

An In-depth Technical Guide to 3-Cyclohexyl-L-alanine (CAS: 27527-05-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclohexyl-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl group in place of the phenyl group of phenylalanine, imparts distinct physicochemical properties that are leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides a comprehensive overview of 3-Cyclohexyl-L-alanine, including its chemical and physical properties, synthesis, safety information, and, most notably, its application in the development of potent apelin receptor agonists. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside graphical representations of key processes to facilitate a deeper understanding for researchers in the field.

Chemical and Physical Properties

3-Cyclohexyl-L-alanine, also known as (S)-2-Amino-3-cyclohexylpropanoic acid, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 27527-05-5[1]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [2]
IUPAC Name (2S)-2-amino-3-cyclohexylpropanoic acid[3][4]
Synonyms L-Cyclohexylalanine, H-Cha-OH, (S)-2-Amino-3-cyclohexylpropionic acid, β-Cyclohexyl-L-alanine[1]
Appearance Off-white to white powder[1]
Purity ≥ 99% (Chiral purity, HPLC)[1]
Optical Rotation [a]²⁰/D = +9 ± 2° (c=1 in 1N HCl)[1]
Storage Temperature 0 - 8 °C[1]

Synthesis of 3-Cyclohexyl-L-alanine

A common and efficient method for the synthesis of 3-Cyclohexyl-L-alanine is through the catalytic hydrogenation of L-phenylalanine. This process involves the reduction of the aromatic phenyl ring to a cyclohexane ring.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of L-Phenylalanine

This protocol is adapted from established chemical literature.

Materials:

  • L-phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh on activated carbon catalyst (e.g., 4% Pt, 1% Rh)

  • 50% Sodium hydroxide solution

  • Nitrogen gas

  • Hydrogen gas

  • Hydrogenation autoclave

  • Filtration apparatus (e.g., Nutsche filter)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel, dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml (146 mmol) of 37% hydrochloric acid.

  • Carefully add 2 g of the Pt/Rh on activated carbon catalyst to the reaction mixture.

  • Transfer the mixture to a hydrogenation autoclave.

  • Purge the autoclave with nitrogen gas three times to remove any residual air.

  • Subsequently, flush the autoclave with hydrogen gas twice.

  • Pressurize the autoclave with hydrogen to 8-10 bar and heat the reaction mixture to 50-60°C with stirring.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-8 hours.

  • Once the reaction is complete, depressurize the autoclave and purge with nitrogen gas three times.

  • Filter the hot reaction mixture through a Nutsche filter to remove the catalyst. Wash the catalyst with 50 ml of deionized water.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator, primarily to remove the isopropanol.

  • Adjust the pH of the remaining aqueous solution to 5-6 with a 50% sodium hydroxide solution.

  • Cool the solution to 0-10°C to induce crystallization of the product.

  • Collect the crystalline product by filtration, wash with 50 ml of deionized water, and dry in a vacuum oven at 50-70°C.

dot

Synthesis Workflow for 3-Cyclohexyl-L-alanine

Biological Activity and Applications

3-Cyclohexyl-L-alanine is primarily utilized as a building block in peptide synthesis to create analogues of bioactive peptides with improved pharmacological properties.[5] The bulky and hydrophobic cyclohexyl side chain can enhance metabolic stability, receptor binding affinity, and bioavailability of the parent peptide.[5]

A significant application of 3-Cyclohexyl-L-alanine is in the development of apelin receptor (APJ) agonists.[6] Apelin is a peptide hormone with crucial roles in cardiovascular function, and its receptor, APJ, is a promising therapeutic target for conditions like hypertension. However, the native apelin peptides are rapidly degraded in vivo. By incorporating 3-Cyclohexyl-L-alanine into apelin analogues, researchers have successfully created metabolically stable compounds that are potent APJ activators and exhibit significant and prolonged blood pressure-lowering effects in animal models.[6]

Apelin Receptor (APJ) Signaling Pathway

The binding of an apelin analogue containing 3-Cyclohexyl-L-alanine to the G-protein coupled apelin receptor (APJ) initiates a signaling cascade. This typically involves the activation of Gαi and subsequent inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key event in many cellular responses. This signaling ultimately leads to physiological effects such as vasodilation and a reduction in blood pressure.

dot

APJ_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Apelin_Analogue Apelin Analogue (with 3-Cyclohexyl-L-alanine) Apelin_Analogue->APJ Binds IP3_DAG IP₃ + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Physiological_Effect Physiological Effect (e.g., Vasodilation, Lowered Blood Pressure) Ca_release->Physiological_Effect

Apelin Receptor (APJ) Signaling Pathway

Key Experimental Protocols

Apelin Receptor Activation - Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the APJ receptor by an agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human apelin receptor and a G-protein like Gα16.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • 3-Cyclohexyl-L-alanine-containing peptide and other test compounds.

  • Positive control (e.g., native Apelin-13).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture until a confluent monolayer is formed.

  • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution to each well.

  • Incubate the plate in the dark at 37°C for 1 hour.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds and controls in assay buffer.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Inject the test compounds into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Analyze the data to determine the EC₅₀ values for each compound.

In Vitro Peptide Stability Assay in Human Plasma

This assay evaluates the metabolic stability of peptides containing 3-Cyclohexyl-L-alanine in a biologically relevant matrix.

Materials:

  • Human plasma (pooled, heparinized).

  • 3-Cyclohexyl-L-alanine-containing peptide.

  • Incubator or water bath at 37°C.

  • Precipitation solution (e.g., acetonitrile with 1% formic acid).

  • Internal standard for LC-MS analysis.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the human plasma to 37°C.

  • Spike the test peptide into the plasma at a final concentration of, for example, 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold precipitation solution containing an internal standard.

  • Vortex the samples and centrifuge to pellet the precipitated plasma proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the amount of remaining parent peptide at each time point.

  • Calculate the half-life (t₁/₂) of the peptide in plasma.

In Vivo Blood Pressure Measurement in Anesthetized Mice

This protocol outlines the procedure for assessing the hypotensive effects of 3-Cyclohexyl-L-alanine-containing peptides.

Materials:

  • Anesthetized mice (e.g., with ketamine/xylazine or isoflurane).

  • Catheters for arterial and venous access.

  • Pressure transducer.

  • Data acquisition system.

  • Saline solution (vehicle).

  • 3-Cyclohexyl-L-alanine-containing peptide solution.

Procedure:

  • Anesthetize the mouse according to an approved protocol.

  • Surgically implant a catheter into the carotid or femoral artery for blood pressure monitoring.

  • Implant a second catheter into the jugular or femoral vein for compound administration.

  • Connect the arterial catheter to a pressure transducer and data acquisition system to record baseline blood pressure and heart rate.

  • Administer a bolus injection of the test peptide solution via the venous catheter.

  • Continuously monitor and record the blood pressure and heart rate for a defined period post-injection.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Safety and Handling

3-Cyclohexyl-L-alanine is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[7][8]

Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

3-Cyclohexyl-L-alanine is a valuable synthetic amino acid for researchers and drug developers. Its incorporation into peptides, particularly in the context of apelin receptor agonists, has demonstrated significant potential for enhancing therapeutic properties. The detailed methodologies and data presented in this guide are intended to support further research and development efforts utilizing this versatile compound. As with all chemical reagents, proper safety precautions should be strictly followed during handling and experimentation.

References

L-Cyclohexylalanine: A Technical Guide to Solubility and Stability for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

L-Cyclohexylalanine (CHA) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, a cyclohexyl ring replacing the phenyl group of phenylalanine, imparts favorable properties such as increased metabolic stability and modified receptor-binding affinities when incorporated into peptides. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, detailed experimental methodologies, and relevant biological pathways to support its application in pharmaceutical research.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1] Its robust physical properties, including a high melting point of 322 °C and a boiling point of approximately 307 °C, are indicative of its thermal stability in the solid state.[2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological application. The bulky, nonpolar cyclohexyl group significantly influences its solubility characteristics.

Aqueous and Organic Solvent Solubility

The following table summarizes the known and expected solubility of this compound.

SolventSolubilityRemarks
Water~2.5 mg/mL (14.60 mM)[3][4]Sparingly soluble; sonication may be required to achieve dissolution.
DMSOExpected to be solubleCommonly used solvent for hydrophobic compounds.
MethanolExpected to be solublePolar protic solvent.
EthanolExpected to be solublePolar protic solvent.

Stability Profile

Understanding the chemical stability of this compound is essential for ensuring its integrity during storage, formulation, and within biological systems.

Solid-State and Solution Stability

In its solid form, this compound is highly stable, as evidenced by its high melting point.[2] For long-term storage as a solid, temperatures of -20°C are recommended.[3]

The stability of this compound in solution is dependent on the storage conditions. Stock solutions should be prepared and stored under appropriate conditions to prevent degradation. It is recommended to store aqueous stock solutions in aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[3]

Metabolic Stability in Peptides

A key application of this compound is its incorporation into peptides to enhance their metabolic stability. Replacing natural amino acids, such as phenylalanine, with CHA can protect the peptide backbone from rapid proteolytic degradation in vivo. This modification has been shown to significantly increase the plasma half-life of therapeutic peptides, such as apelin analogues, making them more viable as drug candidates.[5]

Forced Degradation

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] While specific forced degradation data for this compound is not extensively published, standard stress conditions should be evaluated as per ICH guidelines.

Table of Forced Degradation Conditions:

Stress ConditionTypical Reagents/ConditionsExpected Outcome
Acid Hydrolysis0.1 M - 1 M HCl, HeatPotential for hydrolysis of the amide bond if part of a peptide.
Base Hydrolysis0.1 M - 1 M NaOH, HeatPotential for hydrolysis and racemization.
Oxidation3-30% H₂O₂, Ambient TempThe molecule lacks highly susceptible moieties, but oxidation is a standard test.
Thermal≥ 60°C (in solution)To assess thermal degradation kinetics in solution.
PhotostabilityExposure to UV/Vis light (ICH Q1B)To assess light sensitivity.

This compound is known to be incompatible with strong oxidizing and reducing agents. Hazardous decomposition under high heat can produce nitrogen oxides, carbon monoxide, and carbon dioxide.

Experimental Protocols

Detailed and validated methods are required for the accurate assessment of solubility and stability.

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines a method to determine the solubility of this compound across a range of pH values.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9, 10) add_cha Add excess CHA to each buffer solution prep_buffers->add_cha prep_cha Weigh excess this compound prep_cha->add_cha equilibrate Equilibrate Samples (e.g., 24-48h at 25°C with agitation) add_cha->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc Quantify concentration via validated HPLC method dilute->hplc plot Plot Solubility (mg/mL) vs. pH hplc->plot G cluster_dev Method Development cluster_stress Forced Degradation cluster_val Validation (ICH Guidelines) col_select Column Selection (e.g., C18, 5 µm, 4.6x250 mm) mob_phase Mobile Phase Optimization (e.g., ACN/Water gradient with buffer) col_select->mob_phase detection Detector Wavelength Selection (e.g., UV scan for λmax) mob_phase->detection stress_samples Prepare stressed samples (Acid, Base, H₂O₂, Heat, Light) detection->stress_samples inject_stressed Inject stressed samples to HPLC system stress_samples->inject_stressed check_sep Evaluate peak purity and resolution from degradants inject_stressed->check_sep specificity Specificity check_sep->specificity Confirm separation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness G Apelin Receptor (APJ) Signaling Pathway CHA_Peptide CHA-Apelin Analogue APJ APJ Receptor CHA_Peptide->APJ Binds & Activates Gi Gi Protein APJ->Gi Activates PI3K PI3K Gi->PI3K Activates ERK ERK Gi->ERK Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Activates) Prolif Cell Proliferation & Survival Akt->Prolif NO Nitric Oxide (NO) eNOS->NO Produces ERK->Prolif Vaso Vasodilation NO->Vaso Induces G Mitochondrial Rescue Pathway OxStress Oxidative Stress (e.g., H₂O₂) Mito Mitochondrion OxStress->Mito Damages ROS Increased ROS Mito->ROS ATP_dec Decreased ATP Mito->ATP_dec Cardiolipin Cardiolipin Binding Mito->Cardiolipin CHA_Peptide CHA-Peptide CHA_Peptide->Mito Targets CHA_Peptide->Cardiolipin Binds ROS_red Reduced ROS CHA_Peptide->ROS_red Leads to ATP_inc Restored ATP CHA_Peptide->ATP_inc Leads to

References

Physicochemical Properties of 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

As a synthetic amino acid, 3-Cyclohexyl-L-alanine is of significant interest to researchers in the fields of drug discovery and peptide synthesis. A clear understanding of its fundamental physicochemical properties, such as molecular weight and chemical formula, is crucial for its application in experimental settings. This document provides a concise summary of these key identifiers.

The empirical and molecular formula for 3-Cyclohexyl-L-alanine has been determined to be C9H17NO2.[1][2][3] This formula delineates the precise number of constituent atoms within a single molecule of the compound, which is composed of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

The molecular weight of 3-Cyclohexyl-L-alanine has been calculated to be approximately 171.24 g/mol .[1][2] Other sources have reported closely related values of 171.2 g/mol and an average of 171.2368 g/mol .[4][5] These slight variations can be attributed to differences in calculation methods and the isotopic composition of the elements. For most practical laboratory applications, the value of 171.24 g/mol is a reliable and accepted standard.

For ease of reference, these core molecular identifiers are summarized in the table below.

PropertyValue
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol

As a language model, I am unable to provide an in-depth technical guide, experimental protocols, or visualizations for signaling pathways or experimental workflows. The information provided herein is based on publicly available data.

References

An In-depth Technical Guide to the Discovery and History of Cyclohexylalanine in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among the myriad of synthetic amino acids, L-cyclohexylalanine (Cha) has garnered significant attention. This aliphatic analog of phenylalanine, where the aromatic ring is replaced by a cyclohexane moiety, offers unique structural and physicochemical properties that can profoundly influence peptide conformation, receptor binding, and in vivo stability. This technical guide provides a comprehensive overview of the discovery, history, and application of cyclohexylalanine in peptide science, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological and experimental workflows.

Discovery and History of Cyclohexylalanine in Peptide Chemistry

The journey of cyclohexylalanine in peptide science began in the latter half of the 20th century. Initially, cyclohexyl groups were explored in the early days of peptide chemistry, notably by the Merrifield laboratory, for their potential as side-chain protecting groups. However, their use in this capacity was limited due to the harsh cleavage conditions required, such as the use of hydrofluoric acid.

The paradigm shifted with the recognition that incorporating Cha as a phenylalanine analog could directly modulate the biological and pharmacological properties of peptides. The first synthesis of this compound was reported in the late 20th century, developed as a non-natural amino acid analog for biochemical and pharmaceutical applications[1]. This paved the way for its use as a building block in solid-phase peptide synthesis (SPPS).

Subsequent research demonstrated that the substitution of phenylalanine with cyclohexylalanine could lead to significant improvements in peptide stability and potency. For instance, in the development of opioid peptides, the saturation of the aromatic ring of phenylalanine to yield cyclohexylalanine in a TIPP (H-Tyr-Tic-Phe-Phe-OH) analog resulted in a compound with substantially increased δ antagonist potency and higher δ selectivity[2]. Similarly, the incorporation of Cha into apelin analogues has been shown to enhance their metabolic stability and plasma half-life, making them more viable as therapeutic candidates[3]. These pioneering studies established cyclohexylalanine as a valuable tool in the medicinal chemist's arsenal for optimizing peptide-based drug candidates.

Physicochemical Properties and Structural Implications

The substitution of phenylalanine with cyclohexylalanine introduces several key changes to the physicochemical properties of a peptide:

  • Hydrophobicity: The cyclohexane ring is more hydrophobic than the phenyl ring, which can enhance the interaction of the peptide with hydrophobic pockets in receptor binding sites.

  • Conformational Rigidity: The cyclohexane ring is more conformationally restricted than the planar phenyl ring. This can reduce the conformational entropy of the peptide, leading to a more pre-organized structure for receptor binding and potentially higher affinity.

  • Resistance to Proteolysis: The absence of the aromatic ring makes the adjacent peptide bonds less susceptible to cleavage by aromatic-specific proteases, thereby increasing the metabolic stability of the peptide.

These properties have been exploited to stabilize peptide structures and enhance their biological activity. For example, the substitution of phenylalanine with cyclohexylalanine has been shown to promote the crystallization of Aβ-derived peptides, facilitating their structural elucidation by X-ray crystallography[4].

Quantitative Data on Cyclohexylalanine-Containing Peptides

The impact of incorporating cyclohexylalanine into peptides can be quantified through various biophysical and pharmacological assays. The following tables summarize key data from studies on apelin and opioid peptide analogues.

Apelin Analogue Activity
Peptide AnalogueReceptor Binding Affinity (pKi)Functional Potency (pEC50)Plasma Half-life (in vitro, human plasma)
Native Apelin-13 Not ReportedNot ReportedShort (minutes)
[Pyr1]Apelin-13(F8Cha)-NH2 8.70 ± 0.068.9 ± 0.2Up to 40 times longer than native apelin-13[3]
Native Apelin-17 Not ReportedNot ReportedShort (minutes)
Apelin-17(F12Cha)-NH2 9.72 ± 0.019.5 ± 0.1Up to 340-fold increase compared to native apelin-17[3]

Data sourced from a study on metabolically stable apelin analogues[3].

Opioid Peptide Analogue Activity
Peptide Analogueδ Opioid Receptor Antagonist Potency (Ke, nM)δ Opioid Receptor Binding Affinity (Ki, nM)μ/δ Selectivity (Kiμ/Kiδ)
TIPP (H-Tyr-Tic-Phe-Phe-OH) Not ReportedNot ReportedNot Reported
TICP (H-Tyr-Tic-Cha-Phe-OH) Substantially Increased vs. TIPP[2]Not ReportedHigher than TIPP[2]
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OH 0.241 ± 0.050.48 ± 0.052800

Data for the β-methylated Cha analogue sourced from a study on potent δ opioid antagonists[5][6].

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from L-phenylalanine via catalytic hydrogenation.

Protocol:

  • Dissolve L-phenylalanine in a suitable solvent, such as a mixture of deionized water, isopropanol, and hydrochloric acid[7].

  • Add a catalyst, for example, a Pt/Rh catalyst on activated carbon[7].

  • Transfer the reaction mixture to a hydrogenation autoclave.

  • Purge the autoclave with nitrogen, then flush with hydrogen.

  • Establish a hydrogen pressure of 8-10 bar and heat the reaction system to 50-60°C[7].

  • Allow the reaction to proceed for 6-8 hours until hydrogen uptake is complete[7].

  • After cooling and depressurization, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Adjust the pH of the residue to 5-6 with a base (e.g., 50% sodium hydroxide solution) to precipitate the product[7].

  • Cool the solution to 0-10°C, collect the crystalline product by filtration, wash with deionized water, and dry under vacuum[7].

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

The following is a general protocol for manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-Cha-OH)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • DMF, Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt/OxymaPure® (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the deprotected resin. Add DIPEA (6-10 equivalents) and agitate the mixture for 1-2 hours.

    • To incorporate cyclohexylalanine, use Fmoc-L-Cha-OH in the corresponding coupling step.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a cyclohexylalanine-containing peptide for its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled competitor peptides (including the Cha-containing analogue)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and liquid scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and a range of concentrations of the unlabeled competitor peptide.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter plate. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a saturating concentration of an unlabeled ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8][9].

In Vitro Peptide Stability Assay in Plasma

This protocol is used to determine the half-life of a cyclohexylalanine-containing peptide in plasma.

Materials:

  • Human or animal plasma

  • Test peptide

  • Incubator at 37°C

  • Precipitating agent (e.g., acetonitrile or ethanol)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Incubation: Incubate the test peptide at a final concentration of 1-10 µM in plasma at 37°C[10][11].

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture[11].

  • Protein Precipitation: Immediately stop the enzymatic degradation by adding a cold precipitating agent (e.g., 3 volumes of acetonitrile) to the aliquots.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining peptide against time.

    • Fit the data to a one-phase decay model to calculate the half-life (t½) of the peptide in plasma[12][13].

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Peptide Analogue Development

Peptide_Development_Workflow start Start: Identify Lead Peptide design Analogue Design (e.g., Phe to Cha substitution) start->design end_node End: Candidate Selection synthesis Solid-Phase Peptide Synthesis design->synthesis purification RP-HPLC Purification & Mass Spec Verification synthesis->purification in_vitro_binding In Vitro Binding Assay (e.g., Radioligand Competition) purification->in_vitro_binding in_vitro_activity In Vitro Functional Assay (e.g., Signaling Assay) purification->in_vitro_activity in_vitro_stability In Vitro Stability Assay (e.g., Plasma Half-life) purification->in_vitro_stability data_analysis Data Analysis & SAR in_vitro_binding->data_analysis in_vitro_activity->data_analysis in_vitro_stability->data_analysis in_vivo_testing In Vivo Efficacy & PK/PD Studies in_vivo_testing->end_node data_analysis->design Iterative Optimization data_analysis->in_vivo_testing Promising Candidates

Workflow for the development of peptide analogues with unnatural amino acids.
GnRH Receptor Signaling Pathway

Simplified GnRH receptor signaling pathway.
Apelin Receptor Signaling Pathway

Key signaling pathways of the apelin receptor.

Conclusion

The incorporation of cyclohexylalanine into peptides represents a significant advancement in peptide chemistry and drug discovery. As a conformationally constrained and proteolytically resistant analogue of phenylalanine, Cha offers a powerful tool to enhance the pharmacological properties of peptide-based therapeutics. The quantitative data presented herein underscore the substantial improvements in receptor affinity, potency, and in vivo stability that can be achieved through this modification. The detailed experimental protocols provide a practical guide for the synthesis and evaluation of Cha-containing peptides, while the visualized workflows and signaling pathways offer a conceptual framework for their development and mechanism of action. As the field of peptide therapeutics continues to evolve, the strategic use of non-canonical amino acids like cyclohexylalanine will undoubtedly play a pivotal role in the design of next-generation peptide drugs with improved efficacy and clinical utility.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Cyclohexyl-L-alanine, an unnatural amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique cyclohexyl side chain imparts distinct properties that are increasingly leveraged in the design of novel peptides and therapeutics.

Physicochemical Properties

3-Cyclohexyl-L-alanine, also known as (S)-2-amino-3-cyclohexylpropanoic acid, is a non-proteinogenic amino acid. The presence of the bulky, hydrophobic cyclohexyl group in place of the phenyl group of phenylalanine offers enhanced stability and unique conformational properties to peptides into which it is incorporated.

Quantitative Physicochemical Data

A summary of the key physicochemical parameters for 3-Cyclohexyl-L-alanine is presented in the table below. It is important to note that some reported values, particularly the melting point, show significant variation across different sources. Additionally, several parameters are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂--INVALID-LINK--
Molecular Weight 171.24 g/mol --INVALID-LINK--
Melting Point >300 °CA common, though not universally cited, value.
322 °C--INVALID-LINK--
Note on Melting PointA significantly lower melting point of 126-132 °C has been reported for the Fmoc-protected form of 3-Cyclohexyl-L-alanine.[1] This highlights the impact of derivatization on the physical properties of the molecule.
Solubility (Water) 2.52 mg/mL (Predicted)--INVALID-LINK--[2]
pKa (Acidic) 2.73 (Predicted)--INVALID-LINK--[2]
pKa (Basic) 9.52 (Predicted)--INVALID-LINK--[2]
LogP -0.51 (Predicted, ALOGPS)--INVALID-LINK--[2]
-0.72 (Predicted, ChemAxon)--INVALID-LINK--[2]
-0.3 (Computed, XLogP3)--INVALID-LINK--[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical characteristics of 3-Cyclohexyl-L-alanine are crucial for reproducible research. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of 3-Cyclohexyl-L-alanine can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry 3-Cyclohexyl-L-alanine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. Given the high melting point reported, an apparatus capable of reaching at least 350 °C is required.

Potentiometric Titration for pKa Determination

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups of 3-Cyclohexyl-L-alanine can be determined by potentiometric titration.[4]

  • Solution Preparation: A precise weight of 3-Cyclohexyl-L-alanine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate both the carboxyl and amino groups fully. The pH is recorded after each incremental addition of the titrant.

  • Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, continuing until the amino group is fully deprotonated.

  • Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration of the carboxyl and amino groups.

Chiral HPLC for Enantiomeric Purity Analysis

Ensuring the enantiomeric purity of 3-Cyclohexyl-L-alanine is critical for its application in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[5]

  • Column Selection: A chiral stationary phase (CSP) capable of resolving amino acid enantiomers is selected. Common choices include cyclodextrin-based or macrocyclic glycopeptide-based columns.

  • Mobile Phase Preparation: A suitable mobile phase is prepared, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector or modifier if required. The exact composition will depend on the chosen column.

  • Sample Preparation: A dilute solution of 3-Cyclohexyl-L-alanine is prepared in the mobile phase.

  • HPLC Analysis: The sample is injected into the HPLC system. The separation of the L- and D-enantiomers is monitored using a suitable detector, typically a UV detector.

  • Data Interpretation: The retention times of the two enantiomers will differ. The enantiomeric purity can be calculated from the relative peak areas of the L- and D-enantiomer peaks.

Visualizations

Synthesis Workflow of 3-Cyclohexyl-L-alanine

The following diagram illustrates a potential synthetic route for 3-Cyclohexyl-L-alanine, based on a patented method. This workflow highlights the key stages from starting materials to the final product.

G Synthesis Workflow of 3-Cyclohexyl-L-alanine cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Deprotection start Pentafluorophenyl-(dibenzylamino) ester derivative reaction1 Dynamic Kinetic Resolution start->reaction1 reactant2 Benzhydrol reactant2->reaction1 catalyst Chiral PPY nitrogen oxide catalyst catalyst->reaction1 base Inorganic Base base->reaction1 intermediate Chiral dibenzyl amino acid ester intermediate_ref Chiral dibenzyl amino acid ester reaction1->intermediate reaction2 Catalytic Hydrogenation intermediate_ref->reaction2 catalyst2 Pd/C catalyst2->reaction2 solvent Organic Solvent (e.g., Methanol) solvent->reaction2 product 3-Cyclohexyl-L-alanine reaction2->product

Caption: A simplified workflow for the synthesis of 3-Cyclohexyl-L-alanine.

Signaling Pathway: Rescue of Mitochondrial Dysfunction

Peptides incorporating 3-Cyclohexyl-L-alanine have been shown to target the inner mitochondrial membrane and protect against mitochondrial dysfunction, a key event in various pathologies such as ischemia-reperfusion injury in the kidney.[6][7] The proposed mechanism involves the binding of these peptides to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, thereby stabilizing the membrane and preventing the opening of the mitochondrial permeability transition pore (mPTP).[6][8]

G Proposed Mechanism of Mitochondrial Protection cluster_0 Cellular Stress & Mitochondrial Damage cluster_1 Therapeutic Intervention stress Cellular Stress (e.g., Ischemia, Oxidative Stress) ros Increased ROS Production stress->ros cl_damage Cardiolipin Peroxidation & Remodeling ros->cl_damage mptp_opening mPTP Opening cl_damage->mptp_opening cell_death Apoptosis / Necrosis mptp_opening->cell_death peptide 3-Cyclohexyl-L-alanine Containing Peptide cl_binding Binds to Cardiolipin peptide->cl_binding membrane_stabilization Inner Mitochondrial Membrane Stabilization cl_binding->membrane_stabilization mptp_inhibition Inhibition of mPTP Opening membrane_stabilization->mptp_inhibition mptp_inhibition->mptp_opening inhibits cell_survival Cell Survival mptp_inhibition->cell_survival

Caption: A diagram illustrating the protective role of 3-Cyclohexyl-L-alanine containing peptides.

References

Spectroscopic Profile of 3-Cyclohexyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Cyclohexyl-L-alanine, a non-proteinogenic amino acid of interest in peptide synthesis and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with generalized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 3-Cyclohexyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~3.8 - 4.0Multipletα-H
~1.5 - 1.8Multipletβ-CH₂
~1.6 - 1.8MultipletCyclohexyl CH (methine)
~0.9 - 1.4MultipletCyclohexyl CH₂ (methylene)

Note: This data is predicted and may not reflect experimental values precisely.

¹³C NMR

Chemical Shift (ppm)Assignment
~175C=O (Carboxylic acid)
~55α-C
~40β-C
~34Cyclohexyl C1
~32Cyclohexyl C2, C6
~26Cyclohexyl C3, C5
~25Cyclohexyl C4

Note: This data is based on predictions and established ranges for similar structures.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands for the functional groups present in 3-Cyclohexyl-L-alanine are expected in the following regions:

Wavenumber (cm⁻¹)Functional Group Assignment
2800 - 3200O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretch (aliphatic)
~2920, ~2850C-H stretch (cyclohexyl)
~1700 - 1725C=O stretch (carboxylic acid)
~1590 - 1650N-H bend (amine)
~1450C-H bend (aliphatic)
~1200 - 1300C-O stretch (carboxylic acid)
Mass Spectrometry (MS)

The precise mass and predicted fragmentation patterns are key identifiers for 3-Cyclohexyl-L-alanine.

ParameterValueSource
Monoisotopic Mass171.125928785 DaPubChem[1]

Predicted MS/MS Fragmentation (Positive Ion Mode):

Precursor m/zFragment m/zDescription
172.1332 [M+H]⁺155.1070Loss of NH₃
172.1332 [M+H]⁺126.0910Loss of HCOOH and NH₃
172.1332 [M+H]⁺81.0700Cyclohexyl fragment

Note: MS/MS fragmentation data is predicted and can vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Cyclohexyl-L-alanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent may depend on the desired protonation state of the amine and carboxylic acid groups.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for all protons.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of solid 3-Cyclohexyl-L-alanine directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Mass Spectrometry
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of 3-Cyclohexyl-L-alanine in a suitable solvent system, such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion ([M+H]⁺ or [M-H]⁻).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Cyclohexyl-L-alanine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 3-Cyclohexyl-L-alanine Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilute_Solution Dilute Solution (e.g., for ESI) Sample->Dilute_Solution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (ESI-MS, MS/MS) Dilute_Solution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of 3-Cyclohexyl-L-alanine.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Cyclohexyl-L-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Cyclohexyl-L-alanine (Cha) is an unnatural amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1] Structurally, it is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This substitution imparts unique properties to peptides, most notably a significant increase in hydrophobicity. The incorporation of Cha can influence the conformation, stability, and pharmacokinetic profiles of peptide-based drugs, making it a key component in modern drug discovery and development.[2][3] Its use is particularly prevalent in the synthesis of peptidomimetics and cyclic peptides to create more potent and selective therapeutic agents.[2]

Core Applications

The unique hydrophobic and steric properties of 3-Cyclohexyl-L-alanine make it a desirable component in the design of novel peptides with enhanced therapeutic properties.

  • Enhanced Receptor Binding and Selectivity: The bulky cyclohexyl side chain can create conformationally constrained structures, leading to improved binding affinities and selectivity for specific biological targets.[2] This is crucial in the development of drugs targeting neurological disorders and specific receptor pathways.[2][3]

  • Improved Pharmacokinetic Properties: Peptides incorporating Cha often exhibit enhanced stability against enzymatic degradation and improved bioavailability.[1][3] The hydrophobic nature of the cyclohexyl group can influence how the peptide interacts with biological membranes and metabolic enzymes.

  • Mitochondrial Targeting: Introducing highly hydrophobic residues like Cha into peptides can enhance selective recognition and interaction with cardiolipins in the inner mitochondrial membrane. This strategy has been used to design peptides that rescue mitochondrial dysfunction in conditions like kidney injury.[4]

  • Development of Opioid Receptor Antagonists: Cha has been substituted into opioid peptide analogs to create new series of compounds with subnanomolar δ antagonist activity.[5][6]

Data Summary

Table 1: Physicochemical Properties of Fmoc-3-Cyclohexyl-L-alanine
PropertyValueReference
Synonyms Fmoc-L-Cha-OH, (S)-N-Fmoc-amino-2-cyclohexyl-propanoic acid[2]
CAS Number 135673-97-1[2]
Molecular Formula C24H27NO4[2]
Molecular Weight 393.5 g/mol [2]
Purity ≥ 99% (HPLC)[2]
Melting Point 126-132º C[2]
Appearance White crystalline powder[7]
Storage Conditions 0-8°C[2]
Table 2: Standard Reagents and Conditions for Fmoc-SPPS Cycles
StepReagent/SolventTypical Concentration / EquivalentsReaction TimeMonitoring
Resin Swelling Dichloromethane (DCM), Dimethylformamide (DMF)N/A15-30 min per solventVisual Inspection
Fmoc Deprotection 20% Piperidine in DMFN/A2 x 10 minUV Spectroscopy (Fmoc release)[8]
Coupling Fmoc-Cha-OH3-5 eq.1-2 hoursKaiser Test[9]
Coupling Reagent (e.g., HCTU, HBTU)3-5 eq.1-2 hoursKaiser Test[9]
Base (e.g., DIPEA, 2,4,6-Collidine)6-10 eq.1-2 hoursKaiser Test[9]
Capping (Optional) Acetic Anhydride / DIPEA in DMF10 eq. each15 minN/A
Washing DMF, DCMN/A3-5 cycles per solventN/A

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (tert-butyl) strategy for solid-phase peptide synthesis.[10][11]

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a suitable SPPS reaction vessel.[10]

  • Add Dichloromethane (DCM) to the resin until it is fully submerged. Allow the resin to swell for 15-20 minutes with gentle agitation.

  • Filter the DCM and wash the resin three times with Dimethylformamide (DMF) to prepare it for the first synthesis cycle.

Protocol 2: Standard Fmoc-SPPS Cycle for Incorporating 3-Cyclohexyl-L-alanine

This protocol describes a single cycle of deprotection and coupling. The steps are repeated until the desired peptide sequence is assembled.[12]

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swelled resin.[8]

    • Agitate the mixture for 10 minutes at room temperature.

    • Filter the solution.

    • Repeat the piperidine treatment for another 10 minutes to ensure complete Fmoc group removal.

    • Wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH):

    • In a separate vial, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HCTU (3-5 eq.), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Pre-activate the mixture by stirring for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitoring: To check for reaction completion, take a few resin beads and perform a Kaiser test. A yellow color indicates a complete coupling (no free primary amines), while a blue or violet color signifies an incomplete reaction, requiring extended coupling time or a second coupling.[9]

  • Washing:

    • After a successful coupling, filter the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups simultaneously.[13][14]

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[15]

  • Preparation:

    • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DCM and dry it under a vacuum for at least 3 hours.[15]

    • Prepare a fresh cleavage cocktail. A standard "Reagent R" cocktail is effective for most sequences: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90:5:3:2 v/v). For peptides containing sensitive residues like Tryptophan or Arginine, a common cocktail is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).[14][16]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[16]

    • Stir the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer deprotection times.[13][16]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

    • Combine the filtrates and add the solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.[13][16]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the resulting peptide pellet under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

cluster_SPPS_Cycle Iterative SPPS Cycle Start Start with Resin-Bound Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF / DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Cha-OH + Activator) Wash1->Coupling Wash2 4. Wash (DMF / DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle Complete

Caption: General workflow of a single Fmoc-SPPS cycle for peptide elongation.

Resin Peptidyl-Resin (Fully Protected) Dry Wash with DCM & Dry Under Vacuum Resin->Dry Cleave Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Dry->Cleave React Stir for 2-3 Hours at RT Cleave->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge & Wash Pellet Precipitate->Isolate Crude Crude Peptide Pellet (Ready for Purification) Isolate->Crude

Caption: Workflow for the final cleavage and isolation of the crude peptide.

Start Incorporate 3-Cyclohexyl-L-alanine? Objective Objective: Increase Hydrophobicity & Introduce Steric Bulk Start->Objective Coupling_Consideration Coupling Considerations Objective->Coupling_Consideration Cleavage_Consideration Cleavage Considerations Objective->Cleavage_Consideration Reagents Use potent coupling reagents (e.g., HCTU, COMU) to overcome steric hindrance. Coupling_Consideration->Reagents Time Monitor reaction closely; may require longer coupling times or double coupling. Coupling_Consideration->Time Result Result: Peptide with Enhanced Stability / Bioactivity Reagents->Result Time->Result Scavengers Standard cleavage cocktails (e.g., TFA/TIS/H2O) are generally effective. Cleavage_Consideration->Scavengers Scavengers->Result

Caption: Logical considerations for incorporating bulky amino acids like Cha in SPPS.

References

Application Notes and Protocols for Incorporating 3-Cyclohexyl-L-alanine into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in drug discovery and development. 3-Cyclohexyl-L-alanine (L-Cha), a bulky, hydrophobic amino acid, is of particular interest due to its ability to enhance the metabolic stability, receptor binding affinity, and overall pharmacokinetic profile of peptides.[1][2][3] Its cyclohexyl side chain provides a unique conformational constraint that can lead to improved biological activity.[2][3] These application notes provide detailed protocols and data for the successful incorporation of L-Cha into peptide libraries using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Properties of 3-Cyclohexyl-L-alanine Derivatives

To facilitate its use in SPPS, 3-Cyclohexyl-L-alanine is typically used with either a Boc or Fmoc protecting group on the alpha-amino group.

PropertyFmoc-3-Cyclohexyl-L-alanineBoc-3-Cyclohexyl-L-alanine3-Cyclohexyl-L-alanine
Synonyms Fmoc-L-Cha-OHBoc-L-Cha-OHL-Cha-OH, H-Cha-OH
CAS Number 135673-97-137736-82-627527-05-5
Molecular Formula C24H27NO4C14H25NO4C9H17NO2
Molecular Weight 393.5 g/mol 271.2 g/mol 171.2 g/mol
Appearance White powderWhite powderOff-white to white powder
Purity (HPLC) ≥ 99%≥ 99%≥ 99%
Storage 0-8°C0-8°C0-8°C

Data sourced from various chemical suppliers.[2][3][4]

Applications in Peptide Drug Discovery

The incorporation of L-Cha has been shown to be particularly effective in the development of metabolically stable peptide analogues. A notable example is in the development of apelin receptor (APJ) agonists for the treatment of cardiovascular diseases.[1][5][6]

Enhanced Plasma Stability

The substitution of natural amino acids with L-Cha can significantly increase the half-life of peptides in plasma by rendering them less susceptible to proteolytic degradation.

Peptide AnalogueAmino Acid SubstitutionPlasma Half-life (t½)Fold Increase vs. Native
Native Apelin-13-~1 min1x
Apelin-13 AnalogueArg -> hArg, Leu -> Cha~40 min~40x
Native Apelin-17-< 1 min1x
Apelin-17 AnalogueArg -> hArg, Leu -> Cha> 5 hours> 340x

Data adapted from a study on metabolically stable apelin-analogues.[1][5]

Improved Biological Activity

Peptides incorporating L-Cha have demonstrated potent biological effects in vivo. For instance, L-Cha-containing apelin-17 analogues have been shown to cause a significant and prolonged reduction in blood pressure in murine models.

Peptide AnalogueDoseMaximum Mean Arterial Pressure Drop
Apelin-17 Analogue with hArg & Cha1 mg/kg~25 mmHg
NEP-stabilized Apelin-171 mg/kg~20 mmHg

Data represents the in vivo effects observed in anesthetized mice.[5]

Receptor Binding Affinity

The incorporation of L-Cha can also influence the binding affinity of peptides to their target receptors.

Peptide AnalogueReceptor Binding Affinity (pKi)
Pyr-1-apelin-13 Analogue with hArg8.70 ± 0.06
Pyr-1-apelin-13 Analogue with hArg & Cha8.85 ± 0.07
Apelin-17 Analogue with hArg9.72 ± 0.01
Apelin-17 Analogue with hArg & Cha9.68 ± 0.03

Competitive binding data for the rat apelin receptor.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of L-Cha Containing Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide library incorporating 3-Cyclohexyl-L-alanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Cyclohexyl-L-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8][9][10]

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Diethylether (cold)

Workflow for SPPS:

SPPS_Workflow Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU/HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each amino acid in sequence Wash2->Repeat Next amino acid FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection End of sequence Repeat->Deprotection Wash3 Wash with DMF and DCM FinalDeprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash3->Cleavage Precipitation Precipitate Peptide in cold Diethylether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by MS Purification->Characterization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and by-products.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For Fmoc-3-Cyclohexyl-L-alanine: Due to its steric bulk, a more potent coupling reagent like HATU is recommended.[8][9][10] Pre-activate a 4-fold molar excess of Fmoc-L-Cha-OH with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 5-10 minutes.[11] Extend the coupling time to 4 hours or overnight to ensure complete reaction. A double coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (MS).

Plasma Stability Assay

This protocol is for determining the in vitro half-life of L-Cha-containing peptides in human plasma.

Materials:

  • Lyophilized peptide

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA (for protein precipitation)

  • Incubator/shaker

  • Centrifuge

  • RP-HPLC system

  • Mass spectrometer

Workflow for Plasma Stability Assay:

Stability_Workflow Start Dissolve Peptide in PBS Incubate Incubate with Plasma at 37°C Start->Incubate Timepoints Take Aliquots at Different Time Points Incubate->Timepoints Precipitate Precipitate Proteins (ACN with 0.1% TFA) Timepoints->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Peptide Remaining and Half-life Analyze->Calculate

Caption: Workflow for determining peptide plasma stability.

Protocol Steps:

  • Peptide Solution Preparation: Prepare a stock solution of the lyophilized peptide in PBS.

  • Incubation: Add the peptide stock solution to human plasma to a final concentration of 10-100 µM and incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC connected to a mass spectrometer to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

In Vivo Blood Pressure Measurement in Mice

This protocol describes the measurement of mean arterial pressure in anesthetized mice following intravenous administration of an L-Cha-containing peptide.

Materials:

  • Peptide solution in sterile saline

  • Anesthetized mice

  • Catheters for jugular vein and carotid artery

  • Pressure transducer and data acquisition system

Workflow for In Vivo Blood Pressure Assay:

BP_Workflow Anesthetize Anesthetize Mouse Cannulate Cannulate Jugular Vein and Carotid Artery Anesthetize->Cannulate Baseline Record Baseline Blood Pressure Cannulate->Baseline Administer Administer Peptide via Jugular Vein Catheter Baseline->Administer Monitor Continuously Monitor Blood Pressure Administer->Monitor Analyze Analyze Change in Mean Arterial Pressure Monitor->Analyze

Caption: Workflow for in vivo blood pressure measurement in mice.

Protocol Steps:

  • Anesthesia and Surgery: Anesthetize the mouse (e.g., with isoflurane) and perform a surgical cut-down to expose the right internal jugular vein and the right carotid artery.

  • Cannulation: Insert catheters into the jugular vein (for drug administration) and the carotid artery (for blood pressure measurement).

  • Stabilization: Allow the animal to stabilize and record a baseline blood pressure for at least 30 minutes.

  • Peptide Administration: Administer a bolus injection of the peptide solution (e.g., 1 mg/kg) through the jugular vein catheter.

  • Monitoring: Continuously record the arterial blood pressure using a pressure transducer connected to the carotid artery catheter.

  • Data Analysis: Analyze the recorded data to determine the change in mean arterial pressure from the baseline following peptide administration.

Signaling Pathway of Apelin Analogues

Apelin analogues containing 3-Cyclohexyl-L-alanine exert their effects by binding to the apelin receptor (APJ), a G-protein coupled receptor (GPCR). Activation of APJ initiates a cascade of intracellular signaling events that are crucial for its physiological effects, such as vasodilation and cardiac contractility.

Apelin_Signaling cluster_membrane Cell Membrane cluster_G_protein APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Gaq Gαq APJ->Gaq Gbg Gβγ APJ->Gbg Apelin Apelin Analogue (with L-Cha) Apelin->APJ AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC PI3K PI3K Gbg->PI3K cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) NO->Physiological_Effects ERK->Physiological_Effects

Caption: Simplified Apelin Receptor (APJ) signaling pathway.

Conclusion

The incorporation of 3-Cyclohexyl-L-alanine into peptide libraries offers a promising avenue for the development of novel therapeutics with enhanced stability and biological activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this powerful tool in their drug discovery efforts. Careful optimization of coupling conditions during SPPS is crucial for the successful synthesis of L-Cha-containing peptides. Subsequent in vitro and in vivo characterization, as outlined in the provided protocols, will enable the identification of lead candidates with improved pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for Fmoc-3-Cyclohexyl-L-alanine Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the efficient incorporation of Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS). Fmoc-Cha-OH is a crucial building block for introducing hydrophobic and conformationally constrained residues into peptides, thereby enhancing their biological activity and stability.[1][2] Due to the steric hindrance of its cyclohexyl side chain, optimizing coupling protocols is critical to ensure high yields and purity of the final peptide.

Properties of Fmoc-3-Cyclohexyl-L-alanine

Fmoc-Cha-OH is a standard building block used in Fmoc-based solid-phase peptide synthesis.[3] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 135673-97-1[3]
Molecular Formula C₂₄H₂₇NO₄[3]
Molecular Weight 393.48 g/mol [3]
Appearance White to off-white powder[3]
Purity (HPLC) ≥98.0%[3]
Melting Point 125-130 °C[3]
Storage Temperature 2-30°C[3]

Challenges in Coupling Fmoc-3-Cyclohexyl-L-alanine

The bulky cyclohexyl side chain of Fmoc-Cha-OH presents a significant steric hindrance during the coupling reaction in SPPS. This can lead to incomplete reactions, resulting in lower yields and the formation of deletion sequences. Therefore, the choice of coupling reagents and reaction conditions is paramount for successful incorporation.

Recommended Coupling Reagents

Several coupling reagents are available for Fmoc-SPPS, each with its own advantages. For sterically hindered amino acids like Fmoc-Cha-OH, more potent activating reagents are generally recommended.

Coupling ReagentClassKey Features
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium SaltHighly efficient, suitable for hindered amino acids.
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium SaltCost-effective alternative to HATU with high efficiency.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltEffective for hindered couplings with minimal side reactions.
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium SaltHigh coupling efficiency, comparable to HATU.[4]

While direct comparative studies with quantitative yield and purity data specifically for Fmoc-Cha-OH are limited in the available literature, the general consensus for sterically hindered amino acids points towards the superior performance of HATU, HCTU, and COMU.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Cha-OH using various recommended reagents. These protocols are based on standard Fmoc-SPPS procedures and are optimized for sterically hindered amino acids.

General Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves two main steps: Fmoc deprotection and amino acid coupling. The following diagram illustrates this workflow.

Fmoc_SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cha-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Protocol 1: Coupling with HATU/HCTU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Cha-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)

  • HATU or HCTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading), HATU or HCTU (2.9-4.5 equivalents), in DMF.

  • Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Coupling with PyBOP

PyBOP is another effective reagent for coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)

  • PyBOP

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • (Optional) 1-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents), PyBOP (3 equivalents), and optionally HOBt (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the activation solution and pre-activate for 5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the resin and agitate at room temperature for 1-3 hours.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times).

Protocol 3: Double Coupling Strategy

For particularly difficult sequences or to ensure the highest possible incorporation of Fmoc-Cha-OH, a double coupling strategy is recommended.

Procedure:

  • Perform the first coupling reaction as described in Protocol 4.2 or 4.3 for 1-2 hours.

  • After the first coupling, wash the resin with DMF (3 times).

  • Prepare a fresh activation solution of Fmoc-Cha-OH as described in the chosen protocol.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times).

While a double coupling protocol increases the reaction time and reagent consumption, it can significantly improve the yield and purity of the final peptide by minimizing deletion sequences.

Microwave-Assisted Coupling

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency, especially for sterically hindered amino acids.[5][6][7]

Materials:

  • Microwave peptide synthesizer

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH)

  • Coupling reagent (e.g., HCTU, HATU)

  • DIPEA or Collidine

  • DMF, peptide synthesis grade

Procedure:

  • Resin and Reagents: Place the resin and reagent vials in the automated microwave peptide synthesizer.

  • Microwave Program: Set the microwave program for the coupling step. A typical program involves a power of 20-40W with a maximum temperature of 75-90°C for 5-10 minutes.

  • Execution: The synthesizer will automatically perform the addition of reagents and the microwave irradiation.

  • Washing: Automated washing cycles with DMF will follow the coupling reaction.

Microwave assistance can reduce the coupling time for Fmoc-Cha-OH to a few minutes compared to hours at room temperature, while often leading to higher purity of the crude peptide.[6]

Monitoring and Characterization

Kaiser Test: This colorimetric test is essential for monitoring the presence of free primary amines on the resin.

  • Positive (Blue/Purple): Incomplete coupling.

  • Negative (Yellow): Complete coupling.

HPLC and Mass Spectrometry: After cleavage from the resin, the purity of the crude peptide should be analyzed by High-Performance Liquid Chromatography (HPLC). The identity of the peptide is confirmed by Mass Spectrometry (MS). The chiral purity of the incorporated amino acid can be assessed by chiral HPLC.[8]

Logical Relationship of Coupling Parameters

The success of Fmoc-Cha-OH coupling depends on the interplay of several factors. The following diagram illustrates these relationships.

Coupling_Parameters cluster_factors Controlling Factors cluster_outcomes Desired Outcomes Reagent Coupling Reagent Efficiency High Coupling Efficiency Reagent->Efficiency Time Reaction Time Time->Efficiency Temp Temperature Temp->Efficiency Base Base Base->Efficiency Purity High Peptide Purity Efficiency->Purity Yield High Peptide Yield Efficiency->Yield

Caption: Key factors influencing the outcomes of Fmoc-Cha-OH peptide coupling.

Conclusion

The successful incorporation of the sterically hindered Fmoc-3-Cyclohexyl-L-alanine into peptide sequences is achievable with optimized protocols. The use of potent coupling reagents such as HATU, HCTU, or PyBOP, along with careful monitoring and consideration of strategies like double coupling or microwave assistance, is crucial for obtaining high-purity peptides in good yield. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their synthetic endeavors.

References

Application Notes and Protocols for the Deprotection of Boc-3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and alternative techniques for the deprotection of N-Boc-3-cyclohexyl-L-alanine, a crucial step in peptide synthesis and the development of pharmacologically active compounds. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes diagrams to illustrate key processes.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids due to its stability under various conditions and its facile removal under acidic conditions. Boc-3-cyclohexyl-L-alanine is a key building block in the synthesis of peptides and peptidomimetics, where the bulky cyclohexyl side chain can impart unique conformational constraints and enhance metabolic stability. The efficient and clean removal of the Boc group is critical to the successful synthesis of the target molecules.

This document details common deprotection methods, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder, alternative techniques.

Deprotection Techniques: A Comparative Overview

The choice of deprotection method depends on several factors, including the sensitivity of other functional groups in the molecule, the desired salt form of the product, and scale of the reaction. Below is a summary of common techniques with their typical reaction conditions.

Deprotection MethodReagent(s)SolventTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA) TFA (25-50% v/v)Dichloromethane (DCM)0 - Room Temp1 - 2 h>90Standard, efficient method. Requires careful handling of corrosive TFA.
Hydrochloric Acid (HCl) 4M HCl in DioxaneDioxaneRoom Temp0.5 - 2 h>90Provides the hydrochloride salt directly. Dioxane is a suspected carcinogen.
Aqueous Phosphoric Acid 85% H₃PO₄ (aq)Acetonitrile/WaterRoom Temp - 504 - 24 hHighMilder alternative to TFA and HCl, environmentally benign.
Oxalyl Chloride/Methanol Oxalyl Chloride, MethanolMethanolRoom Temp1 - 4 hUp to 90Mild conditions, suitable for acid-sensitive substrates.[1]
Thermal Deprotection None (neat or in solvent)High-boiling solvent150 - 2400.5 - 1 hVariableAvoids acidic reagents, but high temperatures can cause side reactions.[2]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally efficient method for Boc deprotection.

Materials:

  • Boc-3-cyclohexyl-L-alanine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Boc-3-cyclohexyl-L-alanine (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (25-50% of the total volume) to the stirring solution. A common ratio is 1:1 DCM:TFA.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate or DCM.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected 3-cyclohexyl-L-alanine as its TFA salt. For the free amine, further purification or a basic work-up may be required.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method directly yields the hydrochloride salt of the deprotected amine.

Materials:

  • Boc-3-cyclohexyl-L-alanine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Boc-3-cyclohexyl-L-alanine (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirring solution at room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to obtain 3-cyclohexyl-L-alanine hydrochloride.

Visualizing the Deprotection Process

Boc Deprotection Mechanism (Acid-Catalyzed)

The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation Boc_Protected Boc-NH-R Protonated_Boc Boc(=O+H)-NH-R Boc_Protected->Protonated_Boc + H+ H_plus H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - t-Bu+ Free_Amine H₂N-R Carbamic_Acid->Free_Amine - CO₂ tBu_cation t-Bu+ CO2 CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

General Experimental Workflow for Boc Deprotection

A typical workflow for the deprotection and isolation of the final product.

Experimental_Workflow Start Start with Boc-3-cyclohexyl-L-alanine Deprotection Deprotection Reaction (e.g., TFA/DCM or HCl/Dioxane) Start->Deprotection Workup Aqueous Workup (Neutralization & Extraction) Deprotection->Workup Drying Drying of Organic Phase (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Isolated Product (3-cyclohexyl-L-alanine salt or free base) Evaporation->Product

Caption: General workflow for Boc deprotection and product isolation.

Decision Tree for Selecting a Deprotection Method

This diagram assists in choosing the most appropriate deprotection technique based on experimental constraints.

Decision_Tree Start Substrate Contains Acid-Sensitive Groups? Yes_Sensitive Yes Start->Yes_Sensitive Yes No_Sensitive No Start->No_Sensitive No Milder_Methods Consider Milder Methods: - Aqueous H₃PO₄ - Oxalyl Chloride/MeOH - Thermal Deprotection Yes_Sensitive->Milder_Methods Standard_Methods Standard Acidic Methods are Suitable No_Sensitive->Standard_Methods HCl_Salt Is the HCl salt desired? Standard_Methods->HCl_Salt Use_HCl Use 4M HCl in Dioxane HCl_Salt->Use_HCl Yes Use_TFA Use TFA in DCM HCl_Salt->Use_TFA No

Caption: Decision-making guide for choosing a Boc deprotection method.

Potential Side Reactions and Mitigation

The primary side reaction during acidic Boc deprotection is the formation of a stable tert-butyl cation, which can act as an alkylating agent. While the cyclohexyl side chain of 3-cyclohexyl-L-alanine is not particularly susceptible to alkylation, other nucleophilic residues in a larger peptide sequence (e.g., tryptophan, methionine) could be modified. To mitigate this, scavengers such as triisopropylsilane (TIS) or water can be added to the reaction mixture to trap the tert-butyl cation.

Conclusion

The deprotection of Boc-3-cyclohexyl-L-alanine is a routine yet critical transformation. Standard acidic methods using TFA or HCl are generally high-yielding and efficient. For substrates containing acid-labile functionalities, milder alternatives should be considered. Careful selection of the deprotection method and reaction conditions is paramount to achieving a high yield of the desired product with minimal side reactions.

References

Application Notes and Protocols: 3-Cyclohexyl-L-alanine as a Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-L-alanine (L-Cha) is a non-canonical, cyclic amino acid that has emerged as a valuable building block in modern drug discovery. Its unique structural properties, particularly the bulky and hydrophobic cyclohexyl side chain, offer significant advantages in the design of novel therapeutics, especially peptide-based drugs. Incorporating L-Cha into a peptide sequence can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity by influencing peptide conformation and receptor interactions. These characteristics make L-Cha an attractive tool for overcoming common challenges in peptide drug development, such as poor stability and bioavailability.[1]

This document provides detailed application notes on the use of 3-Cyclohexyl-L-alanine in drug discovery, focusing on its role in enhancing the therapeutic potential of peptides. It includes quantitative data on the effects of L-Cha incorporation, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and diagrams of relevant biological pathways and experimental workflows.

Key Applications of 3-Cyclohexyl-L-alanine

The primary application of 3-Cyclohexyl-L-alanine in drug discovery is as a strategic modification in peptide-based drug candidates to:

  • Enhance Metabolic Stability: The cyclohexyl group can sterically hinder the cleavage of adjacent peptide bonds by proteases, thereby increasing the peptide's half-life in biological fluids.[2][3]

  • Improve Pharmacokinetic Profile: By increasing hydrophobicity, L-Cha can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a peptide, often leading to improved bioavailability and a longer duration of action.[1]

  • Modulate Receptor Binding and Activity: The rigid and bulky nature of the cyclohexyl side chain can constrain the peptide's conformation, leading to optimized interactions with biological targets and potentially enhancing binding affinity and selectivity.[4]

  • Serve as a Hydrophobic Core: In the design of peptidomimetics and small molecules, the cyclohexyl group can act as a key hydrophobic element for binding to target proteins.

A notable example of the successful application of L-Cha is in the development of metabolically stable apelin analogues. Apelin is a peptide hormone with important roles in cardiovascular regulation, but its therapeutic use is limited by its rapid in vivo degradation.[2][3] The incorporation of L-Cha has been shown to significantly extend the plasma half-life of apelin analogues, making them more viable as drug candidates.[2][3]

Quantitative Data on the Effects of 3-Cyclohexyl-L-alanine Incorporation

The incorporation of 3-Cyclohexyl-L-alanine into peptide sequences has demonstrated significant improvements in their pharmacokinetic and pharmacodynamic properties. The following tables summarize key quantitative data from studies on apelin analogues and SNAIL1-derived peptides.

Pharmacokinetic Properties of Apelin Analogues
Peptide AnalogueModificationPlasma Half-life (t½)Fold Increase vs. Native PeptideReference
Native Apelin-13-Very short-[2][3]
Modified Apelin-13-merL-Cha and L-hArg substitutionUp to 40x longer than native~40[2][3]
Native Apelin-17-Very short-[2][3]
Modified Apelin-17-merL-Cha and L-hArg substitutionUp to 340x longer than native~340[2][3]
In Vivo Effects of Apelin-17 Analogues in Rodent Models
Peptide AnalogueModificationEffect on Heart RateEffect on Blood PressureReference
Analogue 10L-Cha and L-hArg substitutionQuick and stable increase-[2]
Analogue 12L-Cha and L-hArg substitution-Prolonged lowering effect[2]
Inhibitory Activity of SNAIL1-Derived Peptides Against Lysine-Specific Demethylase 1 (LSD1)
PeptideModificationIC50 (µM)Relative ActivityReference
SNAIL1 1-16 (parent)-~101.0[4]
Peptide 2jLeucine at position 5 substituted with L-ChaPotent inhibition (similar to parent)~1.0[4]
Peptide 2kLeucine at position 5 substituted with norleucineStronger inhibition than parent>1.0[4]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide containing 3-Cyclohexyl-L-alanine. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, HPLC grade

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Solid-phase synthesis vessel

  • Shaker/rocker

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-L-Cha-OH):

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Cha-OH and 3-4 equivalents of HBTU in DMF.

    • Add 6-8 equivalents of DIPEA to the amino acid solution to activate it. Allow the activation to proceed for 1-2 minutes.

    • Add the activated Fmoc-L-Cha-OH solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of the L-Cha-Containing Peptide

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA).

    • Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Use a gradient of water/ACN containing 0.1% TFA as the mobile phase.

    • Collect fractions corresponding to the main peptide peak.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Visualizations

Apelin Receptor (APJ) Signaling Pathway

Activation of the apelin receptor (APJ), a G-protein coupled receptor, by an apelin analogue containing 3-Cyclohexyl-L-alanine triggers downstream signaling cascades that influence various physiological processes.[6]

APJ_Signaling L_Cha_Apelin L-Cha Apelin Analogue APJ APJ Receptor L_Cha_Apelin->APJ Binds and Activates G_protein Gαi/Gαq APJ->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC Activates Akt Akt PI3K->Akt Activates ERK ERK1/2 PKC->ERK Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardioprotection) ERK->Physiological_Effects eNOS->Physiological_Effects

Caption: Apelin Receptor (APJ) Signaling Cascade.

Experimental Workflow for Synthesis of an L-Cha Containing Peptide

This workflow outlines the major steps involved in the chemical synthesis and purification of a peptide incorporating 3-Cyclohexyl-L-alanine.

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection1 Coupling Amino Acid Coupling (Fmoc-L-Cha-OH, HBTU, DIPEA) Fmoc_Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Fmoc_Deprotection1 Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (Preparative RP-HPLC) Precipitation->Purification Analysis Analysis (Analytical RP-HPLC, MS) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Structure-Activity Relationship (SAR) of L-Cyclohexylalanine Incorporation

This diagram illustrates the logical relationship between the structural features of 3-Cyclohexyl-L-alanine and its impact on the properties of a peptide drug candidate.

SAR_Logic L_Cha 3-Cyclohexyl-L-alanine (L-Cha) Structural_Features Structural Features L_Cha->Structural_Features Bulky_Side_Chain Bulky Cyclohexyl Side Chain Structural_Features->Bulky_Side_Chain Hydrophobicity Increased Hydrophobicity Structural_Features->Hydrophobicity Conformational_Constraint Conformational Constraint Structural_Features->Conformational_Constraint Metabolic_Stability Enhanced Metabolic Stability Bulky_Side_Chain->Metabolic_Stability Steric hindrance to proteases PK_Profile Improved Pharmacokinetics Hydrophobicity->PK_Profile Improved absorption and distribution Receptor_Affinity Modulated Receptor Affinity/Selectivity Conformational_Constraint->Receptor_Affinity Optimized binding conformation Improved_Properties Improved Peptide Properties Metabolic_Stability->Improved_Properties PK_Profile->Improved_Properties Receptor_Affinity->Improved_Properties

Caption: SAR of this compound in Peptides.

Conclusion

3-Cyclohexyl-L-alanine is a powerful and versatile building block for medicinal chemists and drug developers. Its incorporation into peptide-based therapeutics has been shown to be an effective strategy for enhancing metabolic stability, improving pharmacokinetic profiles, and modulating biological activity. The provided protocols and data serve as a guide for researchers looking to leverage the unique properties of L-Cha in their drug discovery programs. As the demand for more robust and effective peptide drugs continues to grow, the strategic use of non-canonical amino acids like 3-Cyclohexyl-L-alanine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Notes and Protocols: 3-Cyclohexyl-L-alanine in Neuropharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Cyclohexyl-L-alanine (Cha) is a synthetic amino acid analogue of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This modification imparts unique properties, such as increased hydrophobicity and metabolic stability, making it a valuable tool in neuropharmacology research and drug development.[1] While not a therapeutic agent in itself, its incorporation into peptides and its potential as a small molecule inhibitor offer promising avenues for addressing neurological disorders. These notes provide an overview of its applications and detailed protocols for its use in relevant experimental settings.

Application 1: Design of Neuroprotective Peptides Targeting Mitochondrial Dysfunction

Rationale and Application

Mitochondrial dysfunction is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Peptides designed to protect mitochondrial function are a promising therapeutic strategy. Incorporating 3-Cyclohexyl-L-alanine into peptide sequences can enhance their therapeutic potential in several ways:

  • Increased Hydrophobicity: The cyclohexyl group increases the peptide's lipophilicity, which can facilitate its interaction with and penetration of mitochondrial membranes.[2][3]

  • Enhanced Stability: The non-natural side chain of Cha can confer resistance to proteolytic degradation, increasing the peptide's half-life in biological systems.

  • Improved Receptor Binding: The bulky cyclohexyl group can create a more rigid peptide conformation, leading to improved binding affinity and selectivity for target receptors or membranes within the mitochondria.

A practical example is the development of cell-penetrating peptides that selectively target cardiolipin in the inner mitochondrial membrane to preserve mitochondrial structure and function, thereby reducing oxidative stress and promoting neuronal survival.[2][3][4]

Quantitative Data Summary

The following table presents hypothetical data for a library of neuroprotective peptides containing 3-Cyclohexyl-L-alanine, screened for their efficacy in a cellular model of neurodegeneration.

Peptide IDCha PositionMitochondrial Targeting Efficiency (%)IC50 (Oxidative Stress) (µM)In Vitro Stability (t½ in plasma, hrs)
NP-013755.28
NP-02 (Cha)5882.116
NP-037628.96
Control (No Cha)-4515.42

Experimental Protocols

Protocol 1.1: Solid-Phase Peptide Synthesis (SPPS) of a Cha-containing Peptide

This protocol describes the manual synthesis of a 10-amino acid neuroprotective peptide (e.g., Ac-X-X-Cha-X-X-X-X-X-X-X-NH2) using Fmoc chemistry.

  • Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate tube, dissolve 0.5 mmol of the first Fmoc-protected amino acid, 0.5 mmol of HBTU, and 1.0 mmol of DIPEA in DMF. Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. For coupling of Fmoc-3-Cyclohexyl-L-alanine-OH, extend the coupling time to 4 hours to ensure efficiency due to its bulky side chain.

  • Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in water/acetonitrile. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 1.2: Screening for Neuroprotective Effects in a Cellular Assay

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) treated with a neurotoxin (e.g., rotenone) to model mitochondrial dysfunction.

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Peptide Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the Cha-containing peptides (e.g., 0.1 µM to 50 µM) for 2 hours.

  • Induction of Oxidative Stress: Add rotenone (e.g., 1 µM) to the wells (except for the negative control) to induce mitochondrial dysfunction and oxidative stress. Incubate for 24 hours.

  • Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Mitochondrial Membrane Potential Assay: Use a fluorescent dye like TMRE to measure mitochondrial membrane potential. After treatment, incubate cells with TMRE, wash, and measure fluorescence using a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.

  • Data Analysis: Calculate the percentage of cell viability and mitochondrial membrane potential relative to untreated controls. Plot dose-response curves to determine the IC50 values for each peptide.

Visualization

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Screening Design Design Peptide Library (with/without Cha) SPPS Solid-Phase Peptide Synthesis of Cha-containing peptides Design->SPPS Purify HPLC Purification & Mass Spec Confirmation SPPS->Purify Treatment Treat cells with peptides, then induce stress (e.g., Rotenone) Purify->Treatment Screen Peptides Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Cell_Culture->Treatment Assays Perform Viability (MTT) & Mitochondrial Health (TMRE) Assays Treatment->Assays Data_Analysis Analyze Data & Determine IC50 Assays->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Identify Lead Candidates

Caption: Workflow for the development of neuroprotective peptides using 3-Cyclohexyl-L-alanine.

Application 2: Inhibition of Voltage-Dependent Calcium Channels

Rationale and Application

Voltage-dependent calcium channels (VDCCs) are crucial for neurotransmitter release, neuronal excitability, and gene expression.[5] Overactivity of certain VDCCs, particularly the L-type, is implicated in excitotoxicity and neuronal death following ischemic events.[5] 3-Cyclohexyl-L-alanine is listed as an inhibitor of the voltage-dependent calcium channel subunit alpha-2/delta-1, a regulatory subunit of VDCCs.[6] Small molecule inhibitors of these channels are of significant interest for conditions such as epilepsy, chronic pain, and stroke.

Quantitative Data Summary

The following table presents hypothetical data for 3-Cyclohexyl-L-alanine's inhibitory effect on L-type calcium channels in primary rat cortical neurons.

CompoundTarget ChannelPatch-Clamp ConfigurationIC50 (µM)Effect on Channel Gating
3-Cyclohexyl-L-alanineL-type (CaV1.2)Whole-cell12.5Negative shift in inactivation
Verapamil (Control)L-type (CaV1.2)Whole-cell1.8No significant shift
Gabapentin (Control)N/A (binds α2δ-1)Whole-cell>100N/A

Experimental Protocols

Protocol 2.1: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of 3-Cyclohexyl-L-alanine on L-type calcium channel currents in cultured primary neurons.

  • Cell Preparation: Isolate and culture primary cortical neurons from E18 rat embryos on glass coverslips. Use neurons after 7-14 days in vitro.

  • Recording Solutions:

    • External solution (in mM): 120 NaCl, 5 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • Patch-Clamp Recording:

    • Place a coverslip with neurons in the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Data Acquisition:

    • Hold the cell at -80 mV.

    • Elicit calcium channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the recording chamber with the external solution containing 3-Cyclohexyl-L-alanine at various concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Construct a current-voltage (I-V) plot.

    • Calculate the percentage of current inhibition at the peak of the I-V curve for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Visualization

G cluster_0 Normal State cluster_1 Inhibited State Ca_ext Ca²⁺ (extracellular) Channel_open Voltage-Gated Calcium Channel (Open) Ca_ext->Channel_open Depolarization Ca_int Ca²⁺ (intracellular) Neurotransmitter release, Gene expression Channel_open->Ca_int Influx Cha 3-Cyclohexyl-L-alanine Channel_blocked Voltage-Gated Calcium Channel (Blocked) Cha->Channel_blocked Inhibition No_influx Reduced Ca²⁺ Influx Channel_blocked->No_influx

Caption: Mechanism of voltage-gated calcium channel inhibition by 3-Cyclohexyl-L-alanine.

References

Application Notes and Protocols for the Quantification of 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of 3-Cyclohexyl-L-alanine, a non-proteinogenic amino acid of interest in pharmaceutical and biochemical research. The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methodologies for similar analytes and provide a strong foundation for developing a validated assay.

Method 1: Quantification of 3-Cyclohexyl-L-alanine by Reversed-Phase HPLC-UV

This method is suitable for the quantification of 3-Cyclohexyl-L-alanine in relatively clean sample matrices, such as purified product from synthesis or in-vitro samples. The principle relies on the separation of the analyte on a reversed-phase column followed by detection using a UV detector. As 3-Cyclohexyl-L-alanine lacks a strong chromophore, detection is typically performed at a low wavelength (e.g., 200-220 nm).

Experimental Protocol

1. Sample Preparation:

  • For pure substances: Accurately weigh and dissolve the 3-Cyclohexyl-L-alanine standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • For biological samples (e.g., plasma, cell culture media):

    • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical starting ratio would be 80:20 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Calibration Curve:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Inject each standard and plot the peak area against the concentration to construct a calibration curve.

4. Data Analysis:

  • Integrate the peak corresponding to 3-Cyclohexyl-L-alanine in the sample chromatograms.

  • Determine the concentration of 3-Cyclohexyl-L-alanine in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis sp1 Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection & Evaporation sp3->sp4 sp5 Reconstitution (Mobile Phase) sp4->sp5 sp6 Filtration sp5->sp6 hplc1 Injection sp6->hplc1 hplc2 C18 Column Separation hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Peak Integration hplc3->data1 data3 Quantification data1->data3 data2 Calibration Curve data2->data3 LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Plasma Sample sp2 Add Internal Standard & Acetonitrile sp1->sp2 sp3 Vortex & Centrifuge sp2->sp3 sp4 Collect Supernatant sp3->sp4 lcms1 Injection sp4->lcms1 lcms2 HILIC Separation lcms1->lcms2 lcms3 ESI+ Ionization lcms2->lcms3 lcms4 MRM Detection lcms3->lcms4 data1 Peak Area Ratio (Analyte/IS) lcms4->data1 data3 Quantification data1->data3 data2 Calibration Curve data2->data3

Application Note: Chiral Separation of Cyclohexylalanine Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylalanine is a non-proteinogenic amino acid that is utilized as a building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Due to the presence of a chiral center, cyclohexylalanine exists as a pair of enantiomers, (R)-cyclohexylalanine and (S)-cyclohexylalanine. The stereochemistry of these molecules can significantly influence their pharmacological activity, toxicity, and metabolic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and stereoselective synthesis. This application note provides a detailed protocol for the chiral separation of cyclohexylalanine isomers using High-Performance Liquid Chromatography (HPLC).

Principle of Separation

The enantiomeric separation of cyclohexylalanine can be effectively achieved through direct chiral chromatography using a chiral stationary phase (CSP). This method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes result in different retention times for the two enantiomers, enabling their separation.

For underivatized amino acids like cyclohexylalanine, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven to be particularly effective.[1][2] These CSPs can operate in various modes, including reversed-phase, which is well-suited for the separation of polar compounds like amino acids.[2][3] The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the complex structure of the teicoplanin molecule.[4]

Recommended HPLC Method

Based on the successful separation of other non-proteinogenic amino acids with cyclic structures, a method employing a teicoplanin-based CSP in reversed-phase mode is recommended as a starting point for the chiral separation of cyclohexylalanine isomers.[2]

Data Presentation: Recommended Starting Conditions
ParameterRecommended ConditionNotes for Optimization
Column Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T)The choice of a macrocyclic glycopeptide CSP is critical.[3]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase Methanol/Water or Ethanol/Water mixturesThe ratio of organic modifier to water should be optimized. A typical starting point is 80:20 (v/v).[2]
Additives 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcidic additives can improve peak shape and retention.[3]
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and analysis time.
Column Temperature 25°CTemperature can influence enantioselectivity; optimization between 15-40°C may be beneficial.
Detection UV at 210 nmCyclohexylalanine lacks a strong chromophore, so low UV wavelengths are necessary.
Injection Volume 10 µLShould be consistent across all analyses.

Experimental Protocol

Reagents and Materials
  • (R,S)-Cyclohexylalanine standard

  • HPLC-grade methanol

  • HPLC-grade ethanol

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Teicoplanin-based chiral HPLC column

Sample Preparation
  • Prepare a stock solution of (R,S)-cyclohexylalanine at a concentration of 1 mg/mL in the initial mobile phase composition (e.g., 80:20 Methanol:Water).

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

HPLC System Preparation and Analysis
  • Install the teicoplanin-based chiral column in the HPLC system.

  • Equilibrate the column with the initial mobile phase (e.g., 80% Methanol in water with 0.1% TFA) at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Set the column temperature to 25°C.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the prepared cyclohexylalanine sample solution.

  • Acquire data for a sufficient duration to allow for the elution of both enantiomeric peaks.

Method Optimization

If the initial conditions do not provide baseline separation of the enantiomers, the following parameters can be adjusted:

  • Organic Modifier Concentration: Systematically vary the percentage of methanol or ethanol in the mobile phase. For many amino acids on teicoplanin CSPs, a "U-shaped" retention behavior is observed, where retention decreases and then increases with a higher organic content.[3] Exploring a range from 50% to 95% organic modifier is recommended.

  • Type of Organic Modifier: If methanol does not yield sufficient resolution, ethanol can be used as an alternative, as it can alter the selectivity.[2]

  • Mobile Phase Additives: The type and concentration of the acidic additive can influence peak shape and retention. Compare the results with TFA and formic acid.

  • Column Temperature: Vary the column temperature in increments of 5°C (e.g., 20°C, 25°C, 30°C) to assess the impact on resolution. Lower temperatures often improve enantioselectivity.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep1 Weigh (R,S)-Cyclohexylalanine Standard prep2 Dissolve in Initial Mobile Phase (e.g., 80:20 MeOH:H2O) prep1->prep2 prep3 Dilute to Working Concentration (0.1 mg/mL) prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Equilibrate Teicoplanin CSP Column prep4->hplc1 hplc2 Set Flow Rate, Temperature, and UV Wavelength hplc1->hplc2 hplc3 Inject Prepared Sample hplc2->hplc3 hplc4 Acquire Chromatographic Data hplc3->hplc4 data1 Integrate Enantiomer Peaks hplc4->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Assess Peak Asymmetry data2->data3 opt_check Rs > 1.5? data3->opt_check optimize Optimize Method: - Mobile Phase Ratio - Organic Modifier Type - Temperature opt_check->optimize No final Final Method Achieved opt_check->final Yes optimize->hplc1 Re-equilibrate

Caption: Experimental workflow for the chiral separation of cyclohexylalanine isomers.

Conclusion

The protocol described provides a robust starting point for the development of a reliable HPLC method for the chiral separation of cyclohexylalanine isomers. By utilizing a teicoplanin-based chiral stationary phase and systematically optimizing the mobile phase composition and temperature, researchers can achieve baseline separation of the enantiomers, enabling accurate quantification and supporting further research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Peptide Metabolic Stability with 3-Cyclohexyl-L-alanine (Cha)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the metabolic stability of peptides using 3-Cyclohexyl-L-alanine (Cha).

Frequently Asked Questions (FAQs)

Q1: What is 3-Cyclohexyl-L-alanine (Cha) and how does it improve peptide metabolic stability?

A1: 3-Cyclohexyl-L-alanine (Cha) is an unnatural amino acid with a bulky cyclohexyl side chain.[1][2][3] It enhances metabolic stability primarily through steric hindrance. The large cyclohexyl group can physically block the active sites of metabolic enzymes, such as proteases, preventing them from cleaving the peptide backbone.[4] This modification can significantly increase the peptide's half-life in biological matrices.

Q2: At which position in a peptide sequence should I incorporate Cha for maximal effect?

A2: For optimal results, Cha should be incorporated at or near known enzymatic cleavage sites. Identifying these sites, often recognized by specific proteases, is a key step. Replacing an amino acid at a primary cleavage site with Cha can effectively shield the peptide bond from enzymatic hydrolysis. For instance, in apelin analogues, replacing leucine at a neprilysin (NEP) cleavage site with Cha resulted in enhanced stability.[4]

Q3: Will incorporating Cha affect the biological activity of my peptide?

A3: It is possible. The bulky nature of the Cha side chain, while beneficial for stability, can sometimes alter the peptide's conformation. This may lead to a change in its binding affinity for its target receptor. Therefore, it is crucial to perform receptor binding assays and functional assays after modification to ensure that the desired biological activity is retained or not significantly compromised.[5][6] In some cases, the increased stability can lead to improved overall in vivo efficacy, even with a slight reduction in in vitro binding affinity.

Q4: What are the main metabolic stability assays I should perform to evaluate my Cha-modified peptide?

A4: The primary assays to assess metabolic stability include:

  • Plasma Stability Assay: Evaluates the peptide's stability in the presence of a complex mixture of proteases and peptidases found in blood plasma.

  • Liver Microsomal Stability Assay: Assesses the susceptibility of the peptide to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[7][8]

  • Specific Enzyme Assays: If a particular enzyme is known to be responsible for the degradation of the parent peptide, an assay with the purified enzyme can provide specific insights into the effectiveness of the Cha modification.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Coupling During Solid-Phase Peptide Synthesis (SPPS)
  • Question: I am experiencing low coupling efficiency when trying to incorporate Fmoc-Cha-OH or couple an amino acid to a Cha residue during SPPS. What could be the cause and how can I fix it?

  • Answer: The bulky cyclohexyl side chain of Cha can cause steric hindrance, leading to incomplete coupling reactions. Here are some troubleshooting steps:

    • Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation.

    • Double Coupling: Perform the coupling step twice to ensure all free amines have reacted.[9]

    • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

    • Elevated Temperature: Gently heating the reaction vessel can help overcome the activation energy barrier for coupling.[10]

Issue 2: Difficulty in Purifying the Cha-Modified Peptide by HPLC
  • Question: My Cha-containing peptide shows poor peak shape (e.g., broadening, tailing) or low recovery during reverse-phase HPLC purification. What can I do?

  • Answer: The increased hydrophobicity due to the cyclohexyl group can lead to aggregation and poor chromatographic behavior.[11][12] Consider the following adjustments:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to or adding isopropanol to the mobile phase. Propanol can improve the solubility of hydrophobic peptides and disrupt aggregates.

    • Adjust Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%). For particularly stubborn peptides, using a different ion-pairing agent might be beneficial.

    • Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve peak shape and recovery for hydrophobic peptides.

    • Optimize the Gradient: A shallower gradient may improve the resolution of your target peptide from closely eluting impurities.[13]

Issue 3: The Cha-Modified Peptide Shows Reduced Solubility or Aggregates in Aqueous Buffers
  • Question: After purification and lyophilization, my Cha-modified peptide is difficult to dissolve in my assay buffer and appears to be aggregated. How can I address this?

  • Answer: The hydrophobicity of Cha can significantly reduce the overall solubility of the peptide.

    • Initial Dissolution in Organic Solvent: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer.

    • Use of Chaotropic Agents or Detergents: For peptides that are prone to strong aggregation, the inclusion of a low concentration of a chaotropic agent (e.g., guanidinium chloride) or a non-ionic detergent in the buffer can help maintain solubility.

    • pH Adjustment: The net charge of the peptide can influence its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its solubility.

Quantitative Data Summary

The following tables summarize quantitative data on the metabolic stability of peptides with and without modifications like 3-Cyclohexyl-L-alanine.

Table 1: In Vitro Metabolic Stability of Apelin-17 Analogues [4]

Peptide AnalogueModificationHalf-life in Mouse Plasma (min)Half-life in Human Plasma (min)% Remaining after 1h Incubation with NEP
Apelin-17None (Wild Type)1.82.50%
Analogue with ChaLeu replaced by Cha> 600> 60085%
Analogue with hArgArg replaced by hArg528445%
Analogue with Cha & hArgLeu & Arg replaced> 600> 60090%

NEP: Neprilysin

Detailed Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a peptide in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.[4][8][14]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test peptide stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes and NADPH regenerating system on ice. Prepare the reaction mixture by adding the phosphate buffer and microsomes to a 96-well plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Add the test peptide (final concentration typically 1-10 µM) and the NADPH regenerating system to initiate the reaction. For a negative control, substitute the NADPH system with a buffer.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining peptide against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of a peptide in the presence of enzymes in plasma.

Materials:

  • Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)

  • Test peptide stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., acetonitrile or a solution containing 1% formic acid) with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw the plasma on ice.

  • Reaction Setup: In a 96-well plate, add the plasma and pre-incubate at 37°C for 10 minutes.

  • Initiation: Add the test peptide to the plasma to a final concentration (e.g., 10 µM) to start the reaction.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer an aliquot of the reaction mixture to a new plate containing the cold quenching solution.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent peptide by LC-MS/MS.[15][16][17]

  • Data Analysis: Calculate the half-life as described in the microsomal stability assay protocol.

Visualizations

Experimental_Workflow_for_Assessing_Peptide_Stability cluster_synthesis Peptide Design & Synthesis cluster_assays Metabolic Stability Assays cluster_analysis Analysis & Further Steps Peptide_Design Design Peptide with Cha at Suspected Cleavage Site SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Purification HPLC Purification & Characterization SPPS->Purification Plasma_Assay Plasma Stability Assay (Human, Rat, Mouse) Purification->Plasma_Assay Microsomal_Assay Liver Microsomal Stability Assay Purification->Microsomal_Assay Enzyme_Assay Specific Protease Assay (e.g., NEP, Trypsin) Purification->Enzyme_Assay LCMS_Analysis LC-MS/MS Analysis of Parent Peptide Plasma_Assay->LCMS_Analysis Microsomal_Assay->LCMS_Analysis Enzyme_Assay->LCMS_Analysis Data_Analysis Calculate Half-Life (t½) & Intrinsic Clearance LCMS_Analysis->Data_Analysis Activity_Assay Receptor Binding & Functional Assays Data_Analysis->Activity_Assay

Caption: Workflow for designing, synthesizing, and evaluating the metabolic stability of Cha-modified peptides.

Steric_Hindrance_Mechanism cluster_enzyme Protease Active Site cluster_cha P1 ...-AA1- P2 AA2-... Cha Cha P1->Cha Peptide Bond Enzyme Active Site Cleft Cha->P2 Peptide Bond SideChain Cyclohexyl Side Chain Cha->SideChain SideChain->Enzyme Steric Hindrance (Blocks Access)

Caption: Steric hindrance by the cyclohexyl side chain of Cha prevents protease binding.

Troubleshooting_Flowchart cluster_synthesis Synthesis Issues cluster_purification Purification & Solubility Issues Start Problem Encountered Low_Coupling Low Coupling Efficiency during SPPS Start->Low_Coupling During Synthesis Poor_HPLC Poor HPLC Peak Shape or Low Recovery Start->Poor_HPLC During Purification Aggregation Peptide Aggregation/ Poor Solubility in Buffer Start->Aggregation Post-Purification Sol_Synth Solution: - Double couple - Extend reaction time - Use stronger coupling agent (HATU) - Increase temperature Low_Coupling->Sol_Synth Sol_HPLC Solution: - Use isopropanol in mobile phase - Increase column temperature - Adjust TFA concentration - Optimize gradient Poor_HPLC->Sol_HPLC Sol_Agg Solution: - Dissolve in DMSO first - Adjust buffer pH - Use chaotropic agents Aggregation->Sol_Agg

Caption: Troubleshooting common issues in the synthesis and purification of Cha-containing peptides.

References

Technical Support Center: Synthesis of 3-Cyclohexyl-L-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the sterically hindered unnatural amino acid, 3-Cyclohexyl-L-alanine (Cha).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Cyclohexyl-L-alanine containing peptides in a question-and-answer format.

Q1: I am observing low coupling efficiency when trying to incorporate Fmoc-3-Cyclohexyl-L-alanine onto my peptide sequence. What could be the cause and how can I improve it?

A1: Low coupling efficiency is the most common challenge when working with sterically hindered amino acids like 3-Cyclohexyl-L-alanine. The bulky cyclohexyl side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.

Troubleshooting Steps:

  • Optimize Coupling Reagents: Standard coupling reagents may not be effective. Consider using more potent activating agents known to perform well with sterically hindered residues.[1][2]

  • Increase Coupling Time and Equivalents: Extending the reaction time and increasing the equivalents of the Fmoc-amino acid and coupling reagent can help drive the reaction to completion.

  • Perform a Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid.

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency, but this should be done with caution to avoid side reactions.

Q2: My peptide synthesis is failing, and mass spectrometry analysis of the crude product shows significant deletion sequences at the 3-Cyclohexyl-L-alanine position. What should I do?

A2: The presence of deletion sequences indicates incomplete coupling of the 3-Cyclohexyl-L-alanine residue. This leads to a portion of the resin-bound peptides lacking this specific amino acid.

Troubleshooting Steps:

  • Implement a Capping Step: After the coupling of 3-Cyclohexyl-L-alanine, treat the resin with a capping agent, such as acetic anhydride, to block any unreacted N-terminal amines. This prevents these truncated sequences from participating in subsequent coupling steps.

  • Use a More Effective Coupling Strategy: As outlined in A1, switch to a more powerful coupling reagent and consider double coupling to ensure the initial incorporation of 3-Cyclohexyl-L-alanine is as complete as possible.

  • Monitor Coupling Completion: Utilize a qualitative test, such as the Kaiser test or a chloranil test, to assess the completeness of the coupling reaction before proceeding to the next deprotection step. A negative test indicates that most of the free amines have reacted.

Q3: I am observing significant aggregation of my peptide on the resin after the incorporation of 3-Cyclohexyl-L-alanine. How can I mitigate this?

A3: The hydrophobic nature of the cyclohexyl side chain can contribute to inter-chain and intra-chain aggregation on the solid support, especially in longer peptide sequences. This aggregation can hinder subsequent coupling and deprotection steps.

Troubleshooting Steps:

  • Solvent Choice: While DMF is a standard solvent for solid-phase peptide synthesis (SPPS), consider using N-methyl-2-pyrrolidone (NMP) which has better solvating properties for aggregating sequences.[3]

  • Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic agents like a low concentration of guanidine hydrochloride to the washing and deprotection solutions can help disrupt secondary structures. This should be done judiciously as it can affect resin swelling.

  • Resin Selection: For hydrophobic peptides, using a resin with a more hydrophilic character, such as a PEG-based resin, can sometimes reduce on-resin aggregation compared to traditional polystyrene resins.[3]

Frequently Asked Questions (FAQs)

Q: Which coupling reagents are recommended for incorporating 3-Cyclohexyl-L-alanine?

A: For sterically hindered amino acids like 3-Cyclohexyl-L-alanine, it is advisable to use high-efficiency coupling reagents. Carbodiimide-based reagents like DCC or DIC alone are often insufficient. The use of aminium/uronium or phosphonium salt-based reagents is highly recommended.[1][2]

Coupling Reagent ClassExamplesKey Features
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHighly reactive, fast coupling times. HATU and HCTU are generally considered very effective for hindered couplings. COMU is a safer alternative to benzotriazole-based reagents.[1]
Phosphonium Salts PyBOP, PyAOPAlso very effective for difficult couplings. PyAOP is particularly potent.
Carbodiimides with Additives DIC/Oxyma, DIC/HOBtA cost-effective option that can be effective, especially with extended coupling times. The use of additives like Oxyma Pure or HOBt is crucial to enhance reactivity and suppress racemization.

Q: What is a standard protocol for coupling Fmoc-3-Cyclohexyl-L-alanine?

A: While optimization is often necessary, a good starting point for a manual solid-phase peptide synthesis protocol would be:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF.

  • Activation and Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-3-Cyclohexyl-L-alanine (3-5 equivalents), a coupling reagent like HATU (2.9-4.9 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Washing: Wash the resin with DMF.

  • Monitoring (Optional but Recommended): Perform a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step (double coupling).

  • Capping (Optional): If deletion sequences are a concern, cap any unreacted amines with a solution of acetic anhydride and a base in DMF.

Q: How should I approach the purification of a peptide containing 3-Cyclohexyl-L-alanine?

A: Peptides containing the hydrophobic 3-Cyclohexyl-L-alanine residue are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is a standard choice.

  • Mobile Phases: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Gradient Optimization: Due to the increased hydrophobicity imparted by the cyclohexyl group, you may need to adjust the gradient to ensure good separation from impurities. A shallower gradient may be necessary to resolve closely eluting species.

  • Analysis: The purity of the collected fractions should be confirmed by analytical RP-HPLC and the identity verified by mass spectrometry.

Visualizations

Experimental Workflow for Incorporating 3-Cyclohexyl-L-alanine

SPPS_Workflow General SPPS Workflow for 3-Cyclohexyl-L-alanine Peptides start Start with Resin-Bound Peptide (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Fmoc-3-Cyclohexyl-L-alanine (with potent coupling reagent, e.g., HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling Completion (e.g., Kaiser Test) wash2->monitoring double_coupling Double Coupling monitoring->double_coupling Positive capping Capping (Optional) (e.g., Acetic Anhydride) monitoring->capping Positive & Capping Desired next_cycle Proceed to Next Amino Acid Coupling monitoring->next_cycle Negative double_coupling->wash2 capping->next_cycle next_cycle->deprotection Repeat Cycle Troubleshooting_Tree Troubleshooting Low Coupling Efficiency of 3-Cyclohexyl-L-alanine start Low Coupling Efficiency Detected check_reagents Are you using a potent coupling reagent (e.g., HATU, HCTU, PyAOP)? start->check_reagents change_reagents Switch to a more potent coupling reagent. check_reagents->change_reagents No check_time Is the coupling time sufficient (e.g., >1 hour)? check_reagents->check_time Yes change_reagents->check_time increase_time Increase coupling time (e.g., 2-4 hours). check_time->increase_time No check_equivalents Are you using excess equivalents of amino acid and reagents? check_time->check_equivalents Yes double_couple Perform a double coupling. increase_time->double_couple consider_temp Consider increasing temperature (e.g., to 30-40°C) with caution. double_couple->consider_temp check_equivalents->double_couple Yes increase_equivalents Increase equivalents (e.g., 3-5 eq.). check_equivalents->increase_equivalents No increase_equivalents->double_couple final_check Re-evaluate crude product for improvement. consider_temp->final_check

References

Technical Support Center: Fmoc-3-Cyclohexyl-L-alanine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the coupling of Fmoc-3-Cyclohexyl-L-alanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of Fmoc-3-Cyclohexyl-L-alanine?

The primary side reaction during the coupling of Fmoc-Cha-OH is incomplete coupling . This is largely due to the steric hindrance posed by the bulky cyclohexyl side chain. In addition to incomplete coupling, other general side reactions inherent to Fmoc-SPPS can occur, including:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid.

  • Diketopiperazine formation: An intramolecular cyclization reaction that can occur at the dipeptide stage, leading to chain termination.

  • Aspartimide formation: A side reaction involving an aspartate residue in the peptide sequence.

Q2: Why is Fmoc-Cha-OH prone to incomplete coupling?

Fmoc-Cha-OH is a sterically hindered amino acid due to its cyclohexyl side chain.[1] This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower and less efficient coupling.

Q3: Which coupling reagents are recommended for Fmoc-Cha-OH?

For sterically hindered amino acids like Fmoc-Cha-OH, more potent coupling reagents are generally required.[2] The choice of reagent can significantly impact the coupling efficiency. Reagents are often categorized based on the reactivity of the active ester they form, with the general order of reactivity being OAt > Oxyma Pure > 2-ClOBt > OBt.

Here are some recommended coupling reagents:

  • Uronium/Aminium-based:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for difficult couplings due to the formation of a highly reactive OAt ester.[3]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Also forms a highly reactive ester and is a good choice for hindered amino acids.

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU and improved safety profile as it does not contain potentially explosive benzotriazole moieties.[3]

  • Phosphonium-based:

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A well-established reagent for difficult couplings.[3]

  • Other:

    • TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Has shown good results in couplings of sterically hindered amino acids with potentially lower racemization levels.[3]

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Generates amino acid fluorides in situ, which are particularly effective for coupling sterically hindered amino acids.[3][4]

Q4: How can I minimize racemization during Fmoc-Cha-OH coupling?

While Fmoc-Cha-OH is not as prone to racemization as amino acids like Cysteine or Histidine, the risk is always present, especially with highly activating coupling reagents and extended reaction times.[5][6] To minimize racemization:

  • Use an appropriate base: The choice of base can influence the extent of racemization. While DIPEA is commonly used, the weaker base 2,4,6-collidine is recommended to reduce racemization.[3][7]

  • Additives: The addition of HOBt (Hydroxybenzotriazole) or Oxyma Pure to the coupling reaction can suppress racemization.[6]

  • Control temperature: Avoid excessive temperatures during coupling, as higher temperatures can increase the rate of racemization.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low coupling efficiency / Incomplete coupling Steric hindrance of Fmoc-Cha-OH.1. Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[3] 2. Increase the excess of Fmoc-Cha-OH and coupling reagents (e.g., from 3-5 equivalents to 5-10 equivalents). 3. Increase the coupling time. 4. Perform a double coupling. 5. Consider using microwave-assisted peptide synthesis to enhance coupling efficiency.[3][8]
Presence of deletion sequences lacking the Cha residue Incomplete Fmoc deprotection of the preceding amino acid.1. Ensure complete Fmoc deprotection by extending the piperidine treatment time or performing a second deprotection step.[9] 2. Use a stronger deprotection cocktail, for example, by adding a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution.[6][9] 3. Monitor the deprotection using a colorimetric test like the Kaiser test.
Racemization of the Cha residue Over-activation of the carboxylic acid. Use of a strong base.1. Use a weaker base such as 2,4,6-collidine instead of DIPEA.[3][7] 2. Ensure the presence of an additive like HOBt or Oxyma Pure in the coupling mixture.[6] 3. Avoid prolonged pre-activation times. 4. Couple at room temperature or below if possible.
Diketopiperazine formation (if Cha is the second or third residue) The dipeptide-resin is prone to intramolecular cyclization.1. If possible, synthesize on a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[6] 2. Couple the third amino acid immediately after the deprotection of the second amino acid. 3. Consider coupling a pre-synthesized dipeptide of the second and third amino acids.[6]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cha-OH using HATU

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cha-OH (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Reduced Racemization Coupling of Fmoc-Cha-OH

  • Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Cha-OH (4 eq.) and COMU (4 eq.) in DMF.

    • Add 2,4,6-collidine (8 eq.) to the amino acid solution.

    • Immediately add the solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 5-6 of Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Fmoc-Cha-OH Coupling check_coupling Check Coupling Efficiency (e.g., Kaiser Test) start->check_coupling incomplete Incomplete Coupling check_coupling->incomplete Positive complete Coupling Complete check_coupling->complete Negative solution1 Increase Reagent Excess & Coupling Time incomplete->solution1 First Action solution2 Switch to Stronger Coupling Reagent (HATU, HCTU, COMU) incomplete->solution2 If Still Incomplete solution3 Perform Double Coupling incomplete->solution3 Alternative solution4 Use Microwave -Assisted Synthesis incomplete->solution4 Advanced Method end Proceed to Next Cycle complete->end solution1->check_coupling solution2->check_coupling solution3->check_coupling solution4->check_coupling

Caption: Troubleshooting workflow for incomplete Fmoc-Cha-OH coupling.

Racemization_Mechanism cluster_prevention Prevention Strategies L_AminoAcid Fmoc-L-Cha-OH Activated_Ester Activated Intermediate (e.g., OAt Ester) L_AminoAcid->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone + Base (e.g., DIPEA) Enolate Enolate Intermediate (Planar, Achiral) Oxazolone->Enolate Proton Abstraction Enolate->Oxazolone Reprotonation D_AminoAcid D-Amino Acid Incorporation Enolate->D_AminoAcid Leads to... Weak_Base Use Weaker Base (e.g., Collidine) Weak_Base->Oxazolone Reduces Formation Additive Add HOBt or Oxyma Additive->Oxazolone Suppresses

Caption: Mechanism of racemization during amino acid activation and strategies for its prevention.

References

Technical Support Center: Optimizing Cleavage of Peptides with 3-Cyclohexyl-L-alanine from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing the sterically hindered amino acid 3-Cyclohexyl-L-alanine (Cha) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing the bulky 3-Cyclohexyl-L-alanine (Cha) residue from the resin?

Cleaving peptides with sterically hindered residues like 3-Cyclohexyl-L-alanine can present challenges such as incomplete cleavage, leading to lower yields. The bulky cyclohexyl group can physically hinder the access of the cleavage reagent, typically trifluoroacetic acid (TFA), to the acid-labile linker of the resin. This may necessitate longer reaction times or stronger cleavage cocktails to achieve complete removal of the peptide from the solid support.

Q2: Which cleavage cocktail is recommended for peptides containing 3-Cyclohexyl-L-alanine?

A standard and effective cleavage cocktail for most peptides, including those with Cha, is a mixture of TFA, water, and triisopropylsilane (TIS). A common formulation is 95% TFA, 2.5% water, and 2.5% TIS.[1] TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of protecting groups, thus preventing side reactions. For peptides with other sensitive residues, different scavengers may be required. It is always recommended to perform a small-scale trial cleavage to determine the optimal cocktail for your specific peptide.[2]

Q3: How can I improve the yield of my Cha-containing peptide during cleavage?

To improve the yield, consider the following:

  • Extend the cleavage time: Due to the steric hindrance of the Cha residue, extending the cleavage reaction time from the standard 2 hours to 3-4 hours can facilitate more complete cleavage.[1]

  • Repeat the cleavage: After the initial cleavage, the resin can be treated with a fresh portion of the cleavage cocktail to recover any remaining peptide.[3]

  • Optimize the cleavage cocktail: While the 95/2.5/2.5 TFA/H2O/TIS cocktail is a good starting point, the ratio of scavengers may need to be optimized based on the other amino acids in your peptide sequence.

Q4: What are common side reactions to watch out for, and how can they be minimized?

Common side reactions during TFA cleavage include the alkylation of sensitive residues like tryptophan and methionine by carbocations generated from protecting groups. The use of scavengers like TIS is crucial to prevent these side reactions.[4] For peptides containing cysteine, the addition of ethanedithiol (EDT) to the cleavage cocktail can help prevent oxidation and disulfide bond formation.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low peptide yield after cleavage Incomplete cleavage due to steric hindrance of the Cha residue.Increase the cleavage reaction time to 3-4 hours.[1] Perform a second cleavage on the resin with fresh cocktail.[3] Ensure the resin was properly washed and dried before cleavage to remove any residual base that could neutralize the TFA.[4]
The peptide is not precipitating from the cleavage mixture.Concentrate the TFA solution to 1-2 mL under a stream of nitrogen before adding cold ether.[3] If the peptide is highly hydrophobic, it may be soluble in ether. Try precipitating with a different non-polar solvent or lyophilize directly from an aqueous solution after ether extraction of scavengers.
Presence of unexpected peaks in HPLC/MS analysis Side reactions during cleavage (e.g., alkylation of sensitive residues).Ensure the correct scavengers are used in the cleavage cocktail. For example, use TIS to scavenge carbocations.[4] For peptides with tryptophan, consider using a cocktail containing EDT or other specific scavengers.
Incomplete removal of side-chain protecting groups.Some protecting groups require longer cleavage times for complete removal. Extend the reaction time and monitor deprotection by HPLC.[5]
Peptide degradation Diketopiperazine formation, especially if the sequence contains Proline adjacent to the N-terminal amino acid.[6]While this is more common during synthesis, prolonged exposure to acidic conditions during cleavage can also contribute. Minimize cleavage time as much as possible once optimal conditions are determined.

Experimental Protocols

Standard TFA Cleavage Protocol for Cha-Containing Peptides

This protocol is a general guideline and should be optimized for each specific peptide.

1. Resin Preparation:

  • Following solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 times) and dry it under a high vacuum for at least 3 hours, or preferably overnight.[1][2]

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail consisting of 95% TFA, 2.5% deionized water, and 2.5% TIS.[1] For a 10 mL total volume, this would be 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.

  • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).[2]

3. Cleavage Reaction:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]

  • Gently agitate the mixture at room temperature for 3 hours.[1]

4. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1][7]

  • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.[1]

  • Carefully decant the supernatant.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]

5. Peptide Drying and Storage:

  • After the final ether wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • For long-term storage, the peptide should be lyophilized from a water/acetonitrile mixture and stored at -20°C or lower.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with Cha) Cleavage Cleavage Reaction (3 hours, RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (TFA/H2O/TIS) Cocktail->Cleavage Filtration Filter to Remove Resin Cleavage->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Wash Wash Pellet with Ether (3x) Precipitation->Wash Dry Dry Crude Peptide Wash->Dry Purify Purification (e.g., HPLC) Dry->Purify Final Lyophilized Pure Peptide Purify->Final

Caption: Workflow for the cleavage and isolation of a peptide.

Troubleshooting_Tree Start Low Yield or Impure Peptide? IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage Low Yield SideReactions Side Reactions? Start->SideReactions Impure IncompleteCleavage->SideReactions No ExtendCleavage Extend Cleavage Time (3-4h) IncompleteCleavage->ExtendCleavage Yes CheckScavengers Check Scavenger Cocktail SideReactions->CheckScavengers Yes OptimizePurification Optimize Purification SideReactions->OptimizePurification No Recleave Re-cleave Resin ExtendCleavage->Recleave Success Problem Solved Recleave->Success CheckScavengers->Success OptimizePurification->Success

Caption: Troubleshooting decision tree for peptide cleavage.

References

Technical Support Center: Purification of 3-Cyclohexyl-L-alanine Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Cyclohexyl-L-alanine (Cha) modified peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these highly hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 3-Cyclohexyl-L-alanine difficult to purify?

Peptides incorporating 3-Cyclohexyl-L-alanine exhibit increased hydrophobicity due to the non-polar cyclohexyl side chain.[1][2] This characteristic is a primary driver of several purification challenges, including poor solubility in aqueous solutions, a strong tendency to aggregate, and irreversible adsorption to chromatography media.[1][3][4] These factors can lead to low yield, poor peak resolution, and potential column clogging during chromatographic purification.

Q2: What is the standard purification method for these types of peptides?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and dominant method for peptide purification.[5][6] This technique separates peptides based on their hydrophobicity.[7] The peptide mixture is loaded onto a non-polar stationary phase (like C18-modified silica) in a polar mobile phase, and elution is achieved by gradually increasing the concentration of an organic solvent.[6]

Q3: My peptide is insoluble in the initial mobile phase. What should I do?

This is a common issue for highly hydrophobic peptides.[3] It is recommended to first dissolve the crude peptide in a minimal amount of a strong organic solvent before dilution with the aqueous starting buffer.[8]

Suitable initial solvents include:

  • Pure formic acid or trifluoroacetic acid (TFA)[3]

  • Acetonitrile (ACN)

  • Isopropanol (IPA) or n-propanol (n-PrOH)[3][8]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Workflow for Solubilization:

  • Add a small volume of the pure organic solvent to the lyophilized peptide.[8]

  • Gently vortex or sonicate until the peptide dissolves.

  • Slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to the dissolved peptide solution, mixing continuously, until you reach the desired starting concentration for injection.[8] Be careful not to let the peptide precipitate out of solution.[8]

Q4: Are there alternatives to standard RP-HPLC if it fails?

Yes. If standard RP-HPLC with C18 columns and ACN/water gradients does not provide sufficient purity, several alternatives can be explored:

  • Alternative RP-HPLC Conditions: Use different stationary phases (e.g., C8 or C4, which are less hydrophobic) or alternative organic modifiers like isopropanol.[6]

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and can be an excellent complementary technique to RP-HPLC.[7]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC can be effective, particularly for peptides that are too polar for good retention in RP-HPLC, though it's a less common choice for highly hydrophobic peptides.[7][9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the RP-HPLC purification of 3-Cyclohexyl-L-alanine modified peptides.

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks Peptide aggregation on the column.- Lower the sample concentration. - Add a small percentage of isopropanol or n-propanol to the mobile phases.[8][10] - Increase the column temperature to disrupt secondary structures.[3]
Secondary interactions with the silica backbone.- Ensure the ion-pairing agent (e.g., 0.1% TFA) is present in both mobile phases A and B.[3] - Consider using formic acid as an alternative ion-pairing agent.[3]
Low or No Recovery Peptide is irreversibly adsorbed to the column due to extreme hydrophobicity.- Use a less retentive stationary phase (e.g., C8 or C4 instead of C18). - After the gradient, perform a high-concentration organic solvent wash (e.g., 95-100% isopropanol) to strip the column.[3]
Peptide precipitated on the column or in the injection loop.- Ensure the peptide is fully dissolved in the injection sample.[8] - Consider a "solid deposit" injection if solubility in aqueous solutions is extremely low.[3]
Poor Resolution / Co-eluting Impurities The separation conditions are not optimal for the specific peptide and its impurities.- Optimize the gradient. A shallower gradient often improves the resolution of closely eluting species.[3] - Try an alternative organic solvent system. The selectivity can change significantly when switching from acetonitrile to isopropanol or n-propanol.[8]
The impurities have very similar hydrophobicity to the target peptide.- Employ an orthogonal purification method. Collect the fractions containing the target peptide and re-purify using a different technique like ion-exchange chromatography.
High Column Backpressure Peptide aggregation is causing a blockage.- Filter the sample through a 0.22 µm syringe filter before injection. - Thoroughly wash the column with strong solvents (e.g., isopropanol, then methanol) in the reverse flow direction.
Particulate matter from the crude sample.- Always centrifuge and filter the peptide solution before injection.
Experimental Protocols & Methodologies
Protocol 1: Standard RP-HPLC Purification

This protocol outlines a standard starting point for purifying a hydrophobic peptide modified with 3-Cyclohexyl-L-alanine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of crude lyophilized peptide.

  • Add 100-200 µL of acetonitrile or isopropanol and vortex until fully dissolved.

  • Slowly add 800-900 µL of Mobile Phase A (see below) while vortexing to bring the sample to a final volume of 1 mL.

  • Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Configuration and Mobile Phases:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size, 22.2 mm x 250 mm). For highly hydrophobic peptides, a C8 or C4 column may be substituted.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[6]

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[6]

  • Detection Wavelength: 214-220 nm (for peptide bonds).[6]

  • Flow Rate: ~18-20 mL/min for a ~22 mm ID column.

  • Column Temperature: 30-40 °C.

3. Elution Gradient:

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 3 column volumes.

  • Inject the prepared sample.

  • Run a linear gradient. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. This may need significant optimization. For very hydrophobic peptides, a starting percentage of 20-30% B may be necessary.

  • Follow with a high-organic wash (e.g., ramp to 95% B for 5-10 minutes) to elute any remaining compounds.

  • Re-equilibrate the column at starting conditions.

4. Fraction Collection and Analysis:

  • Collect fractions (e.g., 5-10 mL per tube) based on the UV chromatogram peaks.

  • Analyze the purity of each fraction using analytical HPLC.

  • Confirm the identity of the target peptide in the pure fractions using mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Table of Alternative Mobile Phase Modifiers

For particularly challenging separations, modifying the mobile phase can provide the necessary selectivity.

Modifier System Typical Concentration Advantages Considerations
Acetonitrile (ACN) with TFA 0.1% TFAStandard choice, good UV transparency, volatile.[3]May not be a strong enough solvent for extremely hydrophobic peptides.
Isopropanol (IPA) or n-Propanol (n-PrOH) with TFA 0.1% TFAStronger eluting power, can improve solubility and disrupt aggregation.[3][8]Higher viscosity leads to higher backpressure; may reduce resolution slightly.[8]
Ternary System (Water/ACN/IPA) VariableCan fine-tune selectivity to resolve difficult impurities.[10]Method development is more complex.
Acetonitrile (ACN) with Formic Acid (FA) 0.1% FAGood alternative to TFA, often used for mass spectrometry compatibility.[3]May result in broader peaks compared to TFA for some peptides.[10]
Visualized Workflows and Logic

The following diagrams illustrate key workflows for peptide purification and troubleshooting.

PurificationWorkflow cluster_prep Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Product Crude Crude Peptide (Lyophilized) Dissolve Dissolve in Organic Solvent Crude->Dissolve Dilute Dilute with Aqueous Phase A Dissolve->Dilute Filter Centrifuge & Filter Sample Dilute->Filter Inject Inject Sample Filter->Inject Gradient Gradient Elution (e.g., ACN/Water/TFA) Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Purity Check (Analytical HPLC, MS) Collect->Analyze Analyze->Inject Purity Not OK (Re-purify) Pool Pool Pure Fractions Analyze->Pool Purity OK Lyophilize Lyophilize Pool->Lyophilize Pure Purified Peptide Lyophilize->Pure

Caption: Standard workflow for the purification of a hydrophobic peptide.

TroubleshootingTree cluster_causes cluster_solutions Problem Problem: Poor Peak Shape / Low Recovery Cause1 Aggregation? Problem->Cause1 Cause2 Strong Retention? Problem->Cause2 Cause3 Precipitation? Problem->Cause3 Sol1 Lower Sample Load Increase Column Temp Use Isopropanol in Mobile Phase Cause1->Sol1 Sol2 Use C4 or C8 Column Run High % Organic Wash Cause2->Sol2 Sol3 Improve Sample Prep (Dissolve in pure organic first) Cause3->Sol3

Caption: Troubleshooting logic for common RP-HPLC purification issues.

References

Technical Support Center: Overcoming Solubility Issues of Peptides Containing 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with peptides containing the hydrophobic amino acid, 3-Cyclohexyl-L-alanine (Cha).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing 3-Cyclohexyl-L-alanine (Cha) often difficult to dissolve?

A1: 3-Cyclohexyl-L-alanine possesses a bulky and non-polar cyclohexyl side chain, which significantly increases the hydrophobicity of the peptide.[1] This enhanced hydrophobicity can lead to strong intermolecular interactions, promoting aggregation and making the peptide less soluble in aqueous solutions.[2][3]

Q2: What is the first step I should take when trying to dissolve a peptide containing Cha?

A2: Before attempting to dissolve the entire sample, it is crucial to perform a solubility test on a small portion of the peptide.[2][4] This will help you determine the optimal solvent and conditions without risking the loss of your entire sample.[5] Always allow the lyophilized peptide to warm to room temperature before opening the vial.[4]

Q3: How does the overall charge of my peptide affect its solubility?

A3: The net charge of a peptide is a critical determinant of its solubility in aqueous solutions.[2] Peptides with a higher net charge (either positive or negative) are generally more soluble in water. By adjusting the pH of the solvent, you can alter the charge state of the acidic and basic residues in your peptide, thereby increasing its solubility.[2][6]

Q4: Are there any solvents I should avoid when working with specific amino acids in my Cha-containing peptide?

A4: Yes. If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using Dimethyl sulfoxide (DMSO) as it can oxidize these residues.[3] In such cases, Dimethylformamide (DMF) is a suitable alternative.[3][5] For peptides containing Cysteine, it is also advisable to use degassed acidic buffers, as the thiol groups can be rapidly oxidized at a pH above 7.[7]

Q5: Can I heat the peptide solution to improve solubility?

A5: Gentle warming (e.g., up to 40°C) can aid in dissolving some peptides.[8] However, excessive heating should be avoided as it can lead to peptide degradation or aggregation.[4] Sonication is another physical method that can be used to break up peptide aggregates and enhance dissolution.[4]

Troubleshooting Guides

Problem 1: My peptide containing 3-Cyclohexyl-L-alanine will not dissolve in water or aqueous buffer.

This is a common issue due to the hydrophobic nature of the Cha residue. Follow this systematic approach to find a suitable solvent system.

Systematic Approach to Solubilization

StepActionRationale
1Characterize Your Peptide Determine the net charge of your peptide by assigning a value of +1 to each basic residue (K, R, H, N-terminus) and -1 to each acidic residue (D, E, C-terminus).[2][9]
2pH Adjustment (for charged peptides) If the net charge is positive (basic peptide), try dissolving in 10-30% acetic acid in water.[8][10] If the net charge is negative (acidic peptide), try dissolving in 0.1% aqueous ammonia (NH4OH).[10]
3Organic Solvents (for hydrophobic/neutral peptides) If the peptide is neutral or highly hydrophobic, start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[3][7]
4Stepwise Dilution Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer of your choice dropwise while vortexing to the desired final concentration.[3] If the solution becomes cloudy, you have exceeded the peptide's solubility limit.
5Chaotropic Agents For peptides that are prone to aggregation, consider using denaturing agents like 6 M Guanidine-HCl or 8 M Urea.[3][8] Note that these may interfere with some biological assays.
Problem 2: My peptide solution is cloudy or contains visible particulates.

A cloudy solution or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated.

Troubleshooting Steps:

  • Sonication: Briefly sonicate the sample in an ice bath for 10-second intervals, repeating 3-5 times.[4] This can help to break up aggregates.

  • Gentle Warming: Warm the solution gently (up to 40°C) to see if the peptide dissolves.[8]

  • Re-evaluation of Solvent: If the above steps fail, the chosen solvent system is likely inappropriate. It may be necessary to lyophilize the peptide and restart the solubilization process with a different solvent, following the systematic approach outlined in Problem 1.[4]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Solvent

This protocol is suitable for neutral or highly hydrophobic peptides containing 3-Cyclohexyl-L-alanine.

Materials:

  • Lyophilized peptide

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Sterile, distilled water or desired aqueous buffer

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Add a small volume of 100% DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Vortex thoroughly until the peptide is completely dissolved. The solution should be clear.

  • While vortexing the desired aqueous buffer, slowly add the concentrated peptide stock solution dropwise until the final desired concentration is reached.

  • If any precipitation occurs, this indicates that the solubility limit in the final buffer has been exceeded.

  • For cellular assays, ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v for DMSO).[3]

Protocol 2: Solubilization of a Charged Peptide using pH Adjustment

This protocol is suitable for peptides with a net positive (basic) or negative (acidic) charge.

Materials:

  • Lyophilized peptide

  • 10% Acetic Acid solution (for basic peptides)

  • 0.1% Ammonium Hydroxide solution (for acidic peptides)

  • Sterile, distilled water

  • Vortex mixer

  • Pipettors and sterile tips

Procedure for Basic Peptides (Net Positive Charge):

  • Add a small amount of 10% acetic acid to the lyophilized peptide.

  • Vortex until the peptide is dissolved.

  • Dilute to the final desired concentration with sterile, distilled water or your chosen buffer.

Procedure for Acidic Peptides (Net Negative Charge):

  • Add a small amount of 0.1% ammonium hydroxide to the lyophilized peptide.

  • Vortex until the peptide is dissolved.

  • Dilute to the final desired concentration with sterile, distilled water or your chosen buffer.

Visual Guides

experimental_workflow start Start with Lyophilized Peptide solubility_test Perform Solubility Test on a Small Aliquot start->solubility_test characterize Determine Net Charge (Acidic, Basic, or Neutral) solubility_test->characterize decision Select Initial Solvent characterize->decision acidic Acidic Peptide (Net Negative Charge) decision->acidic Negative basic Basic Peptide (Net Positive Charge) decision->basic Positive neutral Neutral/Hydrophobic Peptide (Net Zero or Low Charge) decision->neutral Zero/Low dissolve_acidic Dissolve in Dilute Base (e.g., 0.1% NH4OH) acidic->dissolve_acidic dissolve_basic Dissolve in Dilute Acid (e.g., 10% Acetic Acid) basic->dissolve_basic dissolve_neutral Dissolve in Organic Solvent (e.g., DMSO, DMF) neutral->dissolve_neutral dilute Slowly Dilute with Aqueous Buffer dissolve_acidic->dilute dissolve_basic->dilute dissolve_neutral->dilute check_solubility Check for Precipitation/ Cloudiness dilute->check_solubility success Peptide Solubilized check_solubility->success Clear Solution troubleshoot Troubleshoot: Use Sonication, Gentle Warming, or Chaotropic Agents check_solubility->troubleshoot Precipitation

Caption: A workflow for systematically solubilizing peptides containing 3-Cyclohexyl-L-alanine.

signaling_pathway cluster_factors Factors Contributing to Poor Solubility cluster_solutions Solubilization Strategies hydrophobicity High Hydrophobicity (e.g., from Cha residues) aggregation Intermolecular Aggregation hydrophobicity->aggregation organic_solvents Organic Solvents (DMSO, DMF) hydrophobicity->organic_solvents Counteracted by secondary_structure Secondary Structure Formation (e.g., β-sheets) aggregation->secondary_structure chaotropes Chaotropic Agents (Urea, Guanidine-HCl) aggregation->chaotropes Disrupted by physical_methods Physical Methods (Sonication, Warming) aggregation->physical_methods Disrupted by charge Low Net Charge charge->aggregation ph_adjustment pH Adjustment charge->ph_adjustment Modified by

Caption: The relationship between factors causing poor solubility and corresponding solubilization strategies.

References

preventing racemization during 3-Cyclohexyl-L-alanine incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize racemization during the incorporation of 3-Cyclohexyl-L-alanine (Cha) into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when incorporating 3-Cyclohexyl-L-alanine?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The incorporation of the D-isomer of 3-Cyclohexyl-L-alanine instead of the intended L-isomer can lead to a final peptide with altered conformation, reduced or abolished biological activity, and potential immunogenicity.

Q2: Which factors primarily contribute to the racemization of 3-Cyclohexyl-L-alanine during peptide synthesis?

A2: Several factors can promote racemization during the coupling step of solid-phase peptide synthesis (SPPS). These include the choice of coupling reagent, the presence and type of base, the reaction temperature, and the type of solvent used. The bulky cyclohexyl side chain of Cha can also influence its susceptibility to racemization under certain conditions.

Q3: Are there specific coupling reagents that are recommended to minimize racemization for bulky amino acids like 3-Cyclohexyl-L-alanine?

A3: Yes, the choice of coupling reagent is critical. For sterically hindered and racemization-prone amino acids, uronium/aminium salts like HBTU, HATU, and HCTU, or phosphonium salts like PyBOP, are generally preferred over carbodiimides like DCC or DIC alone.[1] These reagents, when used with additives like HOBt or HOAt, can significantly suppress racemization by promoting faster coupling rates and minimizing the lifetime of the reactive intermediate that is susceptible to racemization.[2]

Q4: How does temperature affect the racemization of 3-Cyclohexyl-L-alanine?

A4: Elevated temperatures, often used to accelerate coupling reactions, can increase the rate of racemization.[3][4] This is particularly relevant in microwave-assisted peptide synthesis. It is crucial to carefully control the temperature during the coupling of 3-Cyclohexyl-L-alanine. Lowering the coupling temperature can be an effective strategy to reduce the risk of epimerization.[3][4]

Q5: What is the role of bases in racemization and which ones should I use?

A5: Bases are necessary for the activation step with most coupling reagents. However, strong, and sterically unhindered bases can promote racemization by abstracting the alpha-proton of the activated amino acid. For sensitive amino acids, a weaker or more sterically hindered base is recommended. N,N-diisopropylethylamine (DIPEA) is a commonly used base, but for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or a more hindered base like collidine may be advantageous to minimize racemization.[3][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-Cha detected in the final peptide. Inappropriate coupling reagent. Switch to a uronium/aminium or phosphonium salt-based coupling reagent such as HBTU, HATU, HCTU, or PyBOP in combination with an additive like HOBt or, preferably, HOAt.[1]
Excessively high reaction temperature. Reduce the coupling temperature. If using microwave synthesis, consider lowering the maximum temperature to 50°C for the Cha coupling step.[3][4] For conventional synthesis, perform the coupling at room temperature or below.
Use of a strong, unhindered base. Replace DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as collidine.[3][4]
Prolonged activation time. Minimize the pre-activation time of the Fmoc-Cha-OH with the coupling reagent before adding it to the resin-bound peptide.
Incomplete coupling of 3-Cyclohexyl-L-alanine. Steric hindrance from the bulky side chain. Use a more powerful coupling reagent like HATU or HCTU.[1] Consider a double coupling protocol where the coupling step is repeated.
Aggregation of the growing peptide chain. Switch to a more polar solvent such as N-methyl-2-pyrrolidone (NMP) or add a chaotropic salt to the reaction mixture to disrupt secondary structures.
Presence of unexpected byproducts. Side reactions related to the coupling conditions. Ensure high-purity reagents and solvents. Optimize the stoichiometry of the coupling reagents and base.

Data on Factors Influencing Racemization

While specific quantitative data for 3-Cyclohexyl-L-alanine is limited in the public domain, the following table summarizes general trends observed for bulky, racemization-prone amino acids during peptide synthesis.

Factor Condition Expected Racemization Level Rationale
Coupling Reagent Carbodiimides (DCC, DIC)HigherFormation of a highly reactive O-acylisourea intermediate that is prone to racemization.
Uronium/Aminium Salts (HBTU, HATU)LowerRapid formation of a less reactive active ester, minimizing the time for racemization to occur.[1]
Phosphonium Salts (PyBOP)LowerSimilar mechanism to uronium salts, leading to reduced racemization.
Additive NoneHighestThe activated amino acid is more susceptible to racemization without a stabilizing additive.
HOBtModerateForms an active ester that is less prone to racemization than the O-acylisourea.
HOAtLowerThe 7-aza group in HOAt accelerates coupling and further suppresses racemization compared to HOBt.
Base Strong, less hindered (e.g., DBU)HigherMore readily abstracts the alpha-proton, leading to enolization and racemization.
Moderately hindered (e.g., DIPEA)ModerateA common choice that balances activation and racemization suppression.
Weaker, more hindered (e.g., NMM, Collidine)LowerReduced propensity to cause deprotonation at the alpha-carbon.[3][4]
Temperature High (e.g., > 60°C)HigherIncreased reaction rates, including the rate of racemization.[3][4]
Room Temperature (25°C)ModerateA standard condition that offers a compromise between reaction speed and racemization control.
Low (e.g., 0-5°C)LowerSlower reaction rates overall, which can significantly reduce the extent of racemization.
Solvent Polar aprotic (e.g., DMF, NMP)Generally LowerThese solvents are standard for SPPS and generally provide a good balance of solubility and reaction kinetics.
Protic solventsVariableCan influence the stability of intermediates and the basicity of amines, with varied effects on racemization.

Experimental Protocols

Recommended Protocol for Incorporating Fmoc-3-Cyclohexyl-L-alanine-OH

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-3-Cyclohexyl-L-alanine-OH (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-3-Cyclohexyl-L-alanine-OH:

    • In a separate vessel, dissolve Fmoc-3-Cyclohexyl-L-alanine-OH, HBTU, and HOBt in a minimal amount of DMF.

    • Add DIPEA to the activation solution and vortex briefly.

    • Immediately add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Visualizing the Factors in Racemization

The following diagram illustrates the key factors that influence racemization during the incorporation of 3-Cyclohexyl-L-alanine and the strategies to mitigate this side reaction.

Racemization_Prevention cluster_factors Factors Promoting Racemization cluster_prevention Strategies to Prevent Racemization CouplingReagent Coupling Reagent (e.g., Carbodiimides) Racemization Racemization of 3-Cyclohexyl-L-alanine CouplingReagent->Racemization Base Strong/Unhindered Base (e.g., DBU) Base->Racemization Temperature High Temperature Temperature->Racemization ActivationTime Long Activation Time ActivationTime->Racemization GoodReagent Uronium/Phosphonium Reagents (HBTU, HATU, PyBOP) GoodReagent->Racemization Additive Additives (HOBt, HOAt) Additive->Racemization WeakBase Weaker/Hindered Base (NMM, Collidine) WeakBase->Racemization LowTemp Low Temperature LowTemp->Racemization ShortTime Short Activation Time ShortTime->Racemization

Caption: Factors influencing racemization and prevention strategies.

References

optimizing reaction conditions for N-protection of 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-protection of 3-Cyclohexyl-L-alanine with common protecting groups: Boc, Cbz, and Fmoc. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: Which is the most suitable N-protecting group for 3-Cyclohexyl-L-alanine?

A1: The choice of the protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.

  • Boc (tert-Butoxycarbonyl): Ideal for acid-labile deprotection strategies. It is stable to a wide range of non-acidic conditions.[1]

  • Cbz (Carboxybenzyl): Suitable for syntheses where deprotection via catalytic hydrogenation is desired. It is stable to mildly acidic and basic conditions.[2]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The preferred choice for solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies with acid-labile side-chain protecting groups.[3]

Q2: Why is my yield low when performing N-protection on 3-Cyclohexyl-L-alanine?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues during workup and purification. The bulky cyclohexyl group can sterically hinder the reaction. Refer to the troubleshooting section for specific guidance.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: Common side products include the unreacted starting material, di-protected amino acid (for Boc and Fmoc), or by-products from the decomposition of the protecting group reagent. For Fmoc protection, the formation of piperidine adducts with the dibenzofulvene by-product can also be observed.[4]

Q4: How does the hydrophobicity of 3-Cyclohexyl-L-alanine affect the reaction and purification?

A4: The hydrophobic cyclohexyl side chain can influence solubility, potentially requiring mixed solvent systems for the reaction. During purification, the protected product will be significantly less polar than the starting amino acid, which can be advantageous for extraction but may require careful selection of solvent systems for chromatography to achieve good separation from nonpolar impurities.[5][6]

II. Troubleshooting Guides

Boc Protection Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Insufficient base.1. Ensure at least 2 equivalents of a suitable base (e.g., NaOH, NaHCO₃, or triethylamine) are used.
2. Steric hindrance from the cyclohexyl group slowing down the reaction.2. Increase reaction time and/or temperature (e.g., to 40°C).
3. Poor solubility of the amino acid.3. Use a co-solvent system like THF/water or dioxane/water.
Product is an oil and difficult to handle The protected amino acid may not be crystalline.Attempt to precipitate the product from a nonpolar solvent like hexane or pentane after workup.
Difficult Purification Co-elution of the product with unreacted Boc-anhydride.Quench the reaction with a small amount of ammonium chloride or an amine-based scavenger to consume excess Boc-anhydride before extraction.
Cbz Protection Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Incorrect pH of the reaction mixture.1. Maintain the pH between 9-10 using a base like Na₂CO₃ or NaOH. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high can cause racemization.[2]
2. Poor quality of Cbz-Cl.2. Use freshly opened or properly stored Cbz-Cl, as it is moisture-sensitive.
Formation of an oily product during workup The sodium salt of the Cbz-protected amino acid may be oily.Ensure complete acidification to pH ~2 with a suitable acid (e.g., HCl, KHSO₄) to precipitate the product.
Racemization of the product The reaction was performed at too high a pH or temperature.Maintain the pH below 10 and the temperature at 0-5°C during the addition of Cbz-Cl.
Fmoc Protection Troubleshooting
Issue Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Insufficient base.1. Use an adequate amount of a non-nucleophilic base like NaHCO₃ or Na₂CO₃.
2. Poor solubility of the amino acid in the reaction medium.2. A solvent system of dioxane/water or acetonitrile/water can improve solubility.
Formation of dipeptide impurities This can occur if Fmoc-Cl is used as the protecting agent.Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) which is known to minimize this side reaction.[7]
Product difficult to crystallize The product may be an oil or a glassy solid.After acidic workup and extraction, try precipitating the product from a nonpolar solvent or use flash chromatography for purification.

III. Experimental Protocols

N-Boc-3-Cyclohexyl-L-alanine Synthesis
  • Materials: 3-Cyclohexyl-L-alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, 1M HCl, Brine.

  • Procedure:

    • Dissolve 3-Cyclohexyl-L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of NaOH (2.0 eq) in water dropwise, maintaining the temperature below 5°C.

    • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

N-Cbz-3-Cyclohexyl-L-alanine Synthesis
  • Materials: 3-Cyclohexyl-L-alanine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Diethyl ether, 1M HCl, Brine.

  • Procedure:

    • Dissolve 3-Cyclohexyl-L-alanine (1.0 eq) in a 1M Na₂CO₃ aqueous solution.

    • Cool the solution to 0°C.

    • Add Cbz-Cl (1.1 eq) dropwise while vigorously stirring, maintaining the pH between 9 and 10.

    • Continue stirring at 0°C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl.

    • Cool the aqueous layer to 0°C and acidify to pH 2 with 1M HCl.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

N-Fmoc-3-Cyclohexyl-L-alanine Synthesis
  • Materials: 3-Cyclohexyl-L-alanine, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M HCl, Brine.

  • Procedure:

    • Suspend 3-Cyclohexyl-L-alanine (1.0 eq) in a mixture of dioxane and a 10% aqueous NaHCO₃ solution.

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, dilute with water and wash with diethyl ether.

    • Cool the aqueous layer to 0°C and acidify to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified by crystallization or chromatography.[7]

IV. Data Presentation

Table 1: Comparison of N-Protecting Groups for 3-Cyclohexyl-L-alanine

Protecting GroupReagentTypical SolventBaseDeprotection ConditionKey AdvantagesPotential Issues
Boc Boc₂ODioxane/H₂O, THF/H₂ONaOH, NaHCO₃, TEAStrong acid (e.g., TFA, HCl)Stable to a wide range of conditions; easy to introduce.Acid-lability limits its use in certain synthetic routes.
Cbz Cbz-ClDioxane/H₂O, Acetone/H₂ONa₂CO₃, NaOHCatalytic Hydrogenation (e.g., H₂/Pd-C)Stable to mild acid and base; crystalline derivatives.Not suitable for molecules with other reducible functional groups.
Fmoc Fmoc-OSu, Fmoc-ClDioxane/H₂O, Acetonitrile/H₂ONaHCO₃, Na₂CO₃Base (e.g., 20% piperidine in DMF)Orthogonal to acid-labile groups; ideal for SPPS.Base-lability requires careful planning of subsequent steps.

V. Visualizations

experimental_workflow cluster_start Starting Material cluster_protection N-Protection Step cluster_workup Workup & Purification cluster_product Final Product start 3-Cyclohexyl-L-alanine reaction Reaction with Protecting Group Reagent (Boc₂O, Cbz-Cl, or Fmoc-OSu) + Base start->reaction 1. Dissolution workup Aqueous Workup (Acidification & Extraction) reaction->workup 2. Reaction purification Purification (Crystallization or Chromatography) workup->purification 3. Isolation end N-Protected 3-Cyclohexyl-L-alanine purification->end 4. Final Product troubleshooting_logic start Low Yield in N-Protection Reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? start->side_reactions purification_issues Issues During Purification? start->purification_issues increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Quality/Equivalents incomplete_reaction->check_reagents Yes optimize_solvent Optimize Solvent System incomplete_reaction->optimize_solvent Yes adjust_ph Adjust pH (for Cbz) side_reactions->adjust_ph Yes use_fmos_osu Use Fmoc-OSu (for Fmoc) side_reactions->use_fmos_osu Yes improve_extraction Improve Extraction Protocol purification_issues->improve_extraction Yes optimize_chromatography Optimize Chromatography purification_issues->optimize_chromatography Yes

References

analytical challenges in sequencing peptides with 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for analytical challenges in sequencing peptides with 3-Cyclohexyl-L-alanine.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid 3-Cyclohexyl-L-alanine (Cha). This guide provides troubleshooting advice and answers to frequently asked questions regarding the unique analytical challenges posed by this bulky and hydrophobic residue.

Frequently Asked Questions (FAQs)

Synthesis and Purification

Q1: We are experiencing low coupling efficiency during Solid-Phase Peptide Synthesis (SPPS) when adding 3-Cyclohexyl-L-alanine. What could be the cause?

A: Low coupling efficiency for 3-Cyclohexyl-L-alanine is often due to steric hindrance from its bulky cyclohexyl side chain. Standard coupling times may be insufficient.

  • Troubleshooting Steps:

    • Extend Coupling Time: Double the standard coupling time for the Cha residue.

    • Double Couple: Perform the coupling reaction twice to ensure maximum incorporation.[1]

    • Use Stronger Activation: Employ more efficient coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with an additive such as HOBt (Hydroxybenzotriazole).[1]

    • Check Resin Loading: High-loading resins can increase steric crowding. Consider using a lower-loading resin.

Q2: Our Cha-containing peptide shows poor solubility and tends to aggregate after cleavage and purification. How can we mitigate this?

A: The high hydrophobicity of the cyclohexyl group significantly increases the peptide's tendency to aggregate, especially in aqueous buffers.[2][3]

  • Troubleshooting Steps:

    • Modify Solvents: Add organic solvents (e.g., acetonitrile, isopropanol) or chaotropic agents (e.g., guanidine HCl) to the purification buffers to disrupt hydrophobic interactions.

    • Adjust pH: Change the pH of the solution to alter the overall charge of the peptide, which can sometimes improve solubility.

    • Use "Difficult Peptide" Synthesis Strategies: For extremely problematic sequences, consider incorporating solubilizing tags or using specialized resins designed for hydrophobic peptides.[4]

Chromatographic Analysis

Q3: Why do we observe poor peak shape (tailing, broadening) and variable retention times for our Cha-containing peptide during Reverse-Phase HPLC (RP-HPLC)?

A: These issues are characteristic of hydrophobic peptides that can undergo self-association or have strong, non-ideal interactions with the stationary phase.[3][5]

  • Troubleshooting Steps:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 40-70°C) can reduce peptide self-association and improve peak shape.[5]

    • Optimize Mobile Phase:

      • Use ion-pairing agents like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%).

      • Try a different organic modifier, such as isopropanol instead of or in addition to acetonitrile, to improve solubilization of the hydrophobic peptide.

    • Adjust Gradient: A shallower gradient may improve resolution and peak shape for highly retained peptides.

Mass Spectrometry (MS) Analysis

Q4: We are getting a weak signal or no molecular ion peak for our peptide in the mass spectrometer. Is the 3-Cyclohexyl-L-alanine residue causing this?

A: Yes, highly hydrophobic peptides can be challenging to ionize efficiently. The peptide may be aggregating in the ESI source or suppressing the ionization of other components.[6]

  • Troubleshooting Steps:

    • Optimize Spray Conditions: Adjust the mobile phase composition by increasing the organic solvent percentage to improve solubility right before ionization.

    • Modify Source Parameters: Optimize ESI source parameters, such as capillary temperature and voltage, for hydrophobic molecules.

    • Use Alternative Ionization: If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be more tolerant of hydrophobic samples than ESI.

Q5: The MS/MS fragmentation spectrum for our Cha-containing peptide is difficult to interpret, and database searches are failing. What are the expected fragmentation patterns?

A: The bulky, non-polar cyclohexyl side chain can alter fragmentation pathways. Standard database search algorithms may not correctly identify the peptide if they don't account for the mass of this unnatural residue or its unique fragmentation behavior.

  • Expected Behavior & Troubleshooting:

    • Unusual Neutral Losses: You may observe a significant neutral loss of the cyclohexyl group or parts of it from the precursor or fragment ions.

    • Dominant Side-Chain Fragmentation: Fragmentation of the side chain itself might compete with backbone (b- and y-ion) fragmentation, leading to a complex spectrum with uninformative peaks.[7]

    • Manual Interpretation: Manual de novo sequencing is often necessary. Look for the expected mass difference between adjacent b- or y-ions, accounting for the 153.13 Da residual mass of Cha.

    • Custom Database: Add the sequence of your peptide, including the modification for Cha, to your search database to enable identification.

Edman Degradation

Q6: Edman degradation sequencing fails or gives a blank cycle at the 3-Cyclohexyl-L-alanine position. Why does this happen?

A: The Edman degradation chemistry involves a series of chemical reactions at the N-terminus.[8][9] The bulky cyclohexyl side chain can sterically hinder the initial coupling reaction with phenyl isothiocyanate (PITC) or the subsequent cleavage step.[7]

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Consult with the instrument specialist about modifying cycle parameters, such as extending the coupling or cleavage times, to accommodate the sterically hindered residue.

    • Confirm N-Terminus: Ensure the N-terminus is not blocked by other modifications, which is a common cause of failure for any residue.[10]

    • Use an Orthogonal Method: Edman degradation is often challenging for unnatural amino acids. Rely on mass spectrometry (MS/MS) for sequence confirmation, as it is generally more robust for such peptides.[11]

Data & Tables

Table 1: Physicochemical Property Comparison

This table highlights the properties of 3-Cyclohexyl-L-alanine (Cha) compared to a natural bulky hydrophobic amino acid (Leucine) and a small non-polar amino acid (Alanine) to illustrate the source of analytical challenges.

Property3-Cyclohexyl-L-alanine (Cha)Leucine (Leu)Alanine (Ala)Implication for Analysis
Formula C₉H₁₇NO₂C₆H₁₃NO₂C₃H₇NO₂Higher mass shift in MS.
Average Mass 171.24 Da131.17 Da89.09 DaRequires custom database entries for MS identification.
Structure β-carbon attached to a cyclohexane ringIsobutyl side chainMethyl side chainSignificant steric hindrance for enzymatic/chemical reactions.
Hydrophobicity Very HighHighModerateLeads to aggregation, solubility issues, and strong retention in RP-HPLC.[12]
Table 2: Troubleshooting Summary for Cha-Containing Peptides
IssueTechniqueProbable Cause(s)Recommended Solution(s)
Low Yield SPPSSteric hindrance, aggregation on resinDouble couple, extend reaction times, use stronger coupling agents.
Poor Peak Shape RP-HPLCPeptide aggregation, strong hydrophobic interactionIncrease column temperature, use isopropanol, optimize gradient.
Weak MS Signal ESI-MSPoor ionization, aggregation in sourceIncrease organic content in mobile phase, optimize source parameters.
Failed Identification MS/MSUnnatural residue not in database, unusual fragmentationAdd sequence to a custom database, perform manual de novo sequencing.
Blank Cycle Edman DegradationSteric hindrance blocking PITC coupling or cleavageModify cycle conditions (extend times); confirm with MS.[7]

Experimental Protocols

Protocol: Enzymatic Digestion and Peptide Mapping by LC-MS/MS

This protocol is designed for confirming the sequence of a purified Cha-containing peptide and identifying potential post-translational modifications.

1. Reagents and Materials:

  • Purified Cha-containing peptide

  • Denaturation Buffer: 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

  • Protease: Trypsin (MS-grade), enzyme-to-substrate ratio of 1:50 (w/w)

  • Quenching Solution: 5% Formic Acid (v/v)

  • LC-MS Solvents: Solvent A (0.1% Formic Acid in water), Solvent B (0.1% Formic Acid in acetonitrile)

2. Methodology:

  • Solubilization and Denaturation:

    • Dissolve the lyophilized peptide in Denaturation Buffer to a concentration of 1 mg/mL. The use of a strong denaturant is critical for hydrophobic peptides.

    • Incubate at 37°C for 30 minutes.

  • Reduction:

    • Dilute the sample 6-fold with 50 mM Ammonium Bicarbonate to reduce the Guanidine HCl concentration to 1 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add freshly prepared IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Enzymatic Digestion:

    • Add MS-grade Trypsin at a 1:50 enzyme-to-substrate ratio.

    • Note: The Cha residue may sterically hinder cleavage at adjacent Lysine or Arginine residues. If this is a concern, consider using a less specific protease like Chymotrypsin in a parallel experiment.

    • Incubate at 37°C for 12-18 hours.

  • Quenching and Sample Cleanup:

    • Stop the digestion by adding Formic Acid to a final concentration of 1% (pH < 3).

    • Desalt the peptide fragments using a C18 ZipTip or equivalent solid-phase extraction method. Elute with 50-70% acetonitrile containing 0.1% formic acid.

    • Dry the sample in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in Solvent A.

    • Inject the sample onto a C18 analytical column.

    • Elute with a shallow gradient (e.g., 2-40% Solvent B over 60 minutes) to ensure good separation of potentially hydrophobic fragments.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 5-10 most abundant precursor ions for fragmentation.

    • Ensure the mass of the Cha residue is correctly configured in the analysis software.

Visualizations

challenges_cha prop 3-Cyclohexyl-L-alanine (Cha) Physicochemical Properties hydrophobicity High Hydrophobicity prop->hydrophobicity bulk Bulky Side Chain (Steric Hindrance) prop->bulk unnatural Unnatural Amino Acid prop->unnatural agg Aggregation & Poor Solubility hydrophobicity->agg hplc Strong RP-HPLC Retention hydrophobicity->hplc react Reduced Reaction Efficiency (SPPS, Edman) bulk->react ms_frag Altered MS/MS Fragmentation bulk->ms_frag db Database Identification Failure unnatural->db agg->hplc

Caption: Logical links between Cha's properties and resulting analytical issues.

lc_ms_workflow start Purified Cha-Peptide denature 1. Denature & Reduce (GdnHCl, DTT) start->denature alkylate 2. Alkylate (Iodoacetamide) denature->alkylate digest 3. Digest (e.g., Trypsin) alkylate->digest cleanup 4. Desalt & Concentrate (C18 SPE) digest->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms analysis 6. Data Analysis (Custom Database) lcms->analysis end Sequence Confirmed analysis->end

Caption: Standard workflow for peptide mapping of Cha-containing peptides.

troubleshoot_msms rect_node rect_node start Poor MS/MS Identification check_db Is Cha residue mass in search parameters? start->check_db add_mod Action: Add custom modification to database. check_db->add_mod No check_frag Is fragmentation poor or unusual? check_db->check_frag Yes add_mod->check_frag optimize_ce Action: Optimize Collision Energy (CE). Try ETD/HCD. check_frag->optimize_ce Yes manual_seq Action: Perform manual de novo sequencing. check_frag->manual_seq No, but still no ID optimize_ce->manual_seq

Caption: Troubleshooting flowchart for failed MS/MS identification of Cha peptides.

References

Validation & Comparative

3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of peptide-based drug development, enhancing stability without compromising biological activity is a paramount challenge. The strategic substitution of natural amino acids with non-proteinogenic counterparts is a cornerstone of modern peptidomimetics. This guide provides a detailed comparison between the natural aromatic amino acid L-phenylalanine (Phe) and its synthetic analogue, 3-Cyclohexyl-L-alanine (Cha), focusing on their respective impacts on peptide stability, conformation, and receptor interaction.

Overview of Phenylalanine (Phe) and 3-Cyclohexyl-L-alanine (Cha)

Phenylalanine is one of the twenty common amino acids, characterized by its aromatic benzyl side chain. This aromaticity allows for π-π stacking and cation-π interactions, which can be crucial for peptide structure and receptor binding. However, the C-terminal of Phenylalanine is a known cleavage site for enzymes like angiotensin-converting enzyme 2 (ACE2), contributing to the rapid degradation of many therapeutic peptides.

3-Cyclohexyl-L-alanine, by contrast, is a synthetic amino acid where the aromatic phenyl ring of Phe is replaced by a saturated cyclohexyl ring. This seemingly subtle change from an sp2-hybridized aromatic ring to an sp3-hybridized aliphatic ring introduces significant alterations in steric bulk, hydrophobicity, and resistance to enzymatic degradation, profoundly impacting the peptide's pharmacokinetic profile.

Impact on Proteolytic Stability

The substitution of Phenylalanine with 3-Cyclohexyl-L-alanine is a widely employed strategy to increase a peptide's resistance to proteolytic degradation. The bulky, non-aromatic cyclohexyl group sterically hinders the approach of proteases that would typically recognize and cleave at the Phe residue.

A compelling example is seen in analogues of apelin, a peptide hormone with cardiovascular effects. The native peptide has a very short half-life, limiting its therapeutic use. Studies on apelin-17 analogues have demonstrated a dramatic increase in stability upon replacing the C-terminal Phe with Cha.

Peptide AnalogueAmino Acid at Position 17Half-life (t½) in Human Plasma (hours)Fold Increase in Stability
Apelin-17Phenylalanine (Phe)0.08-
Apelin-17 Analogue3-Cyclohexyl-L-alanine (Cha)27.2340x
Data sourced from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."

This substantial increase in plasma half-life underscores the effectiveness of Cha substitution in protecting peptides from enzymatic degradation, a critical step in developing viable peptide therapeutics.

Influence on Peptide Conformation

The replacement of Phe's planar aromatic ring with Cha's three-dimensional cyclohexyl group can significantly influence a peptide's secondary structure. Circular Dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of the peptide backbone, is used to assess these conformational changes.

Studies on β-hairpin peptides derived from the β-amyloid peptide (Aβ) have shown that substituting Phe with Cha enhances the propensity for β-sheet formation.[1] This is attributed to the increased hydrophobicity and steric bulk of the cyclohexyl group.

Peptide FeatureCD Spectrum MinimumPredominant Conformation
Contains Phenylalanine (Phe)~200 nmRandom Coil
Contains 3-Cyclohexyl-L-alanine (Cha)~210 nmβ-sheet
Data interpreted from Haerianardakani, S. et al., "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ."[1]

The CD spectra of Cha-containing peptides show a minimum near 210 nm, which is characteristic of β-sheet structures, whereas the corresponding Phe-peptides exhibit a minimum closer to 200 nm, indicative of a more disordered or random coil conformation.[1] This conformational ordering can contribute to stability by presenting a less favorable substrate for proteases.

Effects on Receptor Binding and Activity

While enhancing stability, any amino acid substitution must ideally preserve or improve the peptide's affinity for its biological target. The increased lipophilicity of Cha compared to Phe can influence how the peptide interacts with the binding pocket of a receptor.

In the case of apelin analogues, the substitution of Phe with Cha not only increased stability but also maintained high binding affinity for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).

Peptide AnalogueAmino Acid at Position 17Receptor Binding Affinity (Ki) in nM
Apelin-17Phenylalanine (Phe)0.43
Apelin-17 Analogue3-Cyclohexyl-L-alanine (Cha)0.76
Data sourced from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."

The sub-nanomolar affinity is retained in the Cha-substituted analogue, indicating that the cyclohexyl group is well-tolerated within the receptor's binding site and that the modification successfully uncouples proteolytic susceptibility from biological activity. This demonstrates that Cha can serve as an effective bioisostere for Phe, preserving potent receptor engagement while vastly improving the peptide's durability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key protocols used to generate the data presented in this guide.

Proteolytic Stability Assay (Plasma Half-life)

This assay measures the rate at which a peptide is degraded in a biological matrix like human plasma.

  • Preparation: The test peptide (e.g., Apelin-17 analogue) is synthesized and purified. Pooled human plasma is prepared, often with anticoagulants like heparin.

  • Incubation: The peptide is added to the plasma to a final concentration (e.g., 1 µM) and incubated at 37°C in a shaking water bath.

  • Time Points: Aliquots of the plasma-peptide mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and further for highly stable analogues).

  • Reaction Quenching: The enzymatic degradation in each aliquot is stopped immediately by adding a quenching solution, typically a strong acid like trichloroacetic acid (TCA) or an organic solvent like methanol containing an internal standard.

  • Sample Preparation: The quenched samples are centrifuged to precipitate plasma proteins. The supernatant, containing the remaining intact peptide, is collected.

  • Quantification: The concentration of the intact peptide in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of intact peptide remaining at each time point is plotted against time. The data is fitted to a one-phase decay model to calculate the half-life (t½).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Peptide Synthesize & Purify Peptide Incubate Incubate Peptide in Plasma at 37°C Peptide->Incubate Plasma Prepare Human Plasma Plasma->Incubate TimePoints Collect Aliquots at Time Intervals Incubate->TimePoints Quench Quench Reaction (e.g., with Methanol/IS) TimePoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Quantify Intact Peptide (LC-MS/MS) Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot HalfLife Calculate Half-Life (t½) Plot->HalfLife G cluster_pathway Apelin Receptor (GPCR) Signaling Ligand Apelin Analogue (Cha-Peptide) Receptor APJ Receptor (GPCR) Ligand->Receptor Binds G_Protein G-Protein Activation (Gαi/q) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, ↓cAMP) Effector->Second_Messenger Generates/Inhibits Response Cellular Response (e.g., Vasodilation, Inotropy) Second_Messenger->Response Triggers

References

A Comparative Guide to the Bioactivity of L- and D-3-Cyclohexyl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-alanine is a non-proteinogenic amino acid characterized by a bulky cyclohexyl side chain, which imparts unique steric and hydrophobic properties. These characteristics make it an attractive building block in medicinal chemistry for the design of novel peptide-based therapeutics with enhanced stability, potency, and receptor selectivity. The stereochemistry of the α-carbon is a critical determinant of the bioactivity of amino acids and their derivatives. Typically, L-amino acids are the naturally occurring and biologically active enantiomers, while D-amino acids can confer resistance to enzymatic degradation and may interact differently with chiral biological targets.

Data Presentation: A Comparative Analysis

Due to the lack of direct comparative studies on the bioactivity of free L- and D-3-Cyclohexyl-alanine, the following table summarizes the observed and potential impacts of incorporating these enantiomers into peptide structures, based on available literature.

FeatureL-3-Cyclohexyl-alanine (L-Cha)D-3-Cyclohexyl-alanine (D-Cha)Key Inferences and Remarks
Receptor Binding & Activity Often essential for maintaining or enhancing the biological activity of peptides. For instance, incorporation of L-Cha in apelin analogues leads to potent apelin receptor activation.Incorporation can lead to altered receptor affinity and efficacy. In some contexts, it may switch an agonist to an antagonist or reduce potency. The effect is highly dependent on the specific peptide and receptor.The specific orientation of the cyclohexyl side chain in the L-configuration is often crucial for optimal interaction with the binding pocket of the target receptor.
Enzyme Inhibition Derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV. The L-configuration is often preferred for optimal binding to the active site.The D-enantiomer can exhibit different inhibitory profiles. For example, in the context of ACE inhibitors, the stereochemistry of amino acid residues is critical for potent inhibition.The precise stereochemical arrangement is vital for fitting into the enzyme's active site and achieving effective inhibition.
Metabolic Stability Peptides containing L-amino acids are generally more susceptible to degradation by proteases.Incorporation of D-amino acids is a common strategy to increase the metabolic stability and in vivo half-life of peptide drugs by making them resistant to proteolysis.The use of D-Cha can be a deliberate design choice to enhance the pharmacokinetic properties of a peptide therapeutic.
Observed Bioactivity in Peptides L-Cha has been shown to increase regulatory function in body fluid and blood pressure homeostasis when substituted for Phenylalanine in an atrial natriuretic peptide.The unique cyclohexyl side chain of D-Cha can enhance hydrophobic interactions, potentially leading to improved bioavailability and efficacy in certain bioactive molecules.The choice between L- and D-Cha in peptide design is a strategic decision to balance potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

To experimentally determine and compare the bioactivity of L- and D-3-Cyclohexyl-alanine, or peptides containing these residues, the following assays are commonly employed.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of ACE, a key enzyme in the regulation of blood pressure.

Principle: The assay measures the rate of substrate cleavage by ACE in the presence and absence of the test compound. A common substrate is hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified by spectrophotometry or HPLC.

Protocol:

  • Reagent Preparation:

    • ACE solution (from rabbit lung or other sources) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

    • Substrate solution (e.g., 5 mM HHL in the same buffer).

    • Test compounds (L- and D-3-Cyclohexyl-alanine or their derivatives) dissolved in an appropriate solvent at various concentrations.

    • Stopping solution (e.g., 1 M HCl).

    • Extraction solvent (e.g., ethyl acetate).

  • Assay Procedure:

    • Pre-incubate the ACE solution with the test compound or vehicle control for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping solution.

    • Extract the hippuric acid into the organic solvent.

    • Evaporate the organic solvent and redissolve the hippuric acid in a suitable buffer.

    • Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Opioid Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific opioid receptor subtype (e.g., μ, δ, κ).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to opioid receptors in a membrane preparation from cells or tissues expressing the receptor.

Protocol:

  • Reagent Preparation:

    • Membrane preparation containing the opioid receptor of interest.

    • Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds (L- and D-3-Cyclohexyl-alanine or their derivatives) at various concentrations.

    • Wash buffer (e.g., ice-cold assay buffer).

    • Scintillation cocktail.

  • Assay Procedure:

    • In a microplate, combine the membrane preparation, radiolabeled ligand, and the test compound or vehicle control.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which reflects the affinity of the compound for the receptor.

Visualizations

Experimental Workflow for Bioactivity Comparison

G cluster_synthesis Compound Synthesis cluster_assays Bioactivity Assays cluster_data Data Analysis L_Cha L-3-Cyclohexyl-alanine Receptor_Binding Receptor Binding Assay (e.g., Opioid Receptors) L_Cha->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay (e.g., ACE) L_Cha->Enzyme_Inhibition Cellular_Assay Cell-Based Functional Assay L_Cha->Cellular_Assay D_Cha D-3-Cyclohexyl-alanine D_Cha->Receptor_Binding D_Cha->Enzyme_Inhibition D_Cha->Cellular_Assay Affinity Binding Affinity (Ki) Receptor_Binding->Affinity Potency Inhibitory Potency (IC50) Enzyme_Inhibition->Potency Efficacy Functional Efficacy (EC50) Cellular_Assay->Efficacy Comparison Comparative Bioactivity Profile Affinity->Comparison Potency->Comparison Efficacy->Comparison

Caption: Workflow for comparing the bioactivity of L- and D-3-Cyclohexyl-alanine.

Signaling Pathway: Potential Impact of Stereochemistry

G cluster_ligand Ligand (Peptide) cluster_downstream Downstream Signaling L_Peptide Peptide with L-Cha Receptor G-Protein Coupled Receptor (GPCR) L_Peptide->Receptor High Affinity (Agonist) D_Peptide Peptide with D-Cha D_Peptide->Receptor Lower Affinity or Antagonist Activity G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical impact of L- vs. D-Cha on GPCR signaling.

Conclusion

The stereochemistry of 3-Cyclohexyl-alanine is a critical factor influencing its bioactivity when incorporated into peptides. While L-3-Cyclohexyl-alanine often serves to enhance or maintain the desired biological activity, D-3-Cyclohexyl-alanine is a valuable tool for increasing metabolic stability and can be used to modulate receptor interactions in novel ways. The lack of direct comparative studies on the free amino acids underscores the need for further research to fully elucidate their individual pharmacological profiles. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which would be invaluable for the rational design of next-generation peptide therapeutics.

A Comparative Guide to Validating 3-Cyclohexyl-L-alanine Incorporation in Therapeutic Protein Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) like 3-Cyclohexyl-L-alanine offers a powerful tool to enhance the therapeutic properties of proteins. However, rigorous validation of successful incorporation is critical. This guide provides a comprehensive comparison of mass spectrometry and alternative methods for this validation, complete with experimental protocols and data presentation to inform your selection of the most appropriate technique.

The ability to introduce UAAs with novel functionalities into proteins opens up new avenues for drug design, allowing for the creation of biologics with improved stability, enhanced efficacy, and novel modes of action. 3-Cyclohexyl-L-alanine, with its bulky, hydrophobic side chain, can be used to probe protein structure, modulate protein-protein interactions, and improve the pharmacokinetic profile of therapeutic proteins. Ensuring that this custom amino acid is correctly incorporated at the desired position is a crucial checkpoint in the development pipeline.

This guide will delve into the gold standard of UAA incorporation validation, mass spectrometry, and compare it with other established techniques: Edman degradation, Western blotting, and fluorescence-based methods. Each method's principles, protocols, advantages, and limitations are discussed to provide a clear framework for choosing the best validation strategy for your research needs.

Methodology Comparison: A Head-to-Head Analysis

The choice of validation method depends on various factors, including the required level of detail, sample purity, available instrumentation, and throughput needs. Below is a comparative overview of the most common techniques.

FeatureMass Spectrometry (MS)Edman DegradationWestern BlottingFluorescence-Based Methods
Principle Measures the mass-to-charge ratio of ionized peptides, allowing for precise mass determination and fragmentation analysis.Sequential removal and identification of N-terminal amino acids.Immunoassay-based detection of the full-length protein, often relying on an affinity tag.Detection of a fluorescent signal from an incorporated fluorescent UAA or a UAA that has been chemically labeled with a fluorophore.
Confirmation Direct and unambiguous confirmation of mass shift corresponding to the UAA at a specific site.Confirms the sequence of the N-terminal portion of the protein, indirectly confirming incorporation if the UAA is near the N-terminus.Indirectly confirms the production of a full-length protein in the presence of the UAA.Indirectly confirms incorporation by detecting the fluorescent signal.
Quantification Can be quantitative, providing information on incorporation efficiency.[1]Not inherently quantitative for incorporation efficiency.Semi-quantitative estimation of full-length protein expression levels.[1]Can be quantitative for incorporation efficiency if the fluorophore's properties are well-characterized.
Sample Purity Can tolerate complex mixtures, but cleaner samples yield better results.Requires a highly purified protein sample.[2]Can be performed on cell lysates or partially purified samples.Can be used in complex mixtures, including live cells.
Throughput High-throughput capabilities.[3][4]Low-throughput, a slow and sequential process.[4][5]High-throughput.High-throughput, suitable for screening.
Limitations Requires specialized equipment and expertise. May not be suitable for very large proteins without prior digestion.Only sequences the N-terminus and is blocked by N-terminal modifications. Limited to ~30-50 amino acids.[2][5]Does not directly confirm the location of the UAA. Relies on the availability of a specific antibody or tag.Requires the UAA to be fluorescent or to have a bioorthogonal handle for labeling. The fluorescent tag may perturb protein function.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable validation. Below are representative protocols for each of the discussed techniques.

Mass Spectrometry Validation

This protocol outlines a typical workflow for confirming UAA incorporation using a bottom-up proteomics approach.

a) Protein Digestion (In-solution or In-gel):

  • Denaturation and Reduction: The protein sample containing the incorporated 3-Cyclohexyl-L-alanine is denatured using 8 M urea or 6 M guanidine hydrochloride. Disulfide bonds are reduced with dithiothreitol (DTT) at 56°C for 1 hour.

  • Alkylation: Cysteine residues are alkylated with iodoacetamide in the dark at room temperature for 45 minutes to prevent the reformation of disulfide bonds.

  • Digestion: The sample is diluted to reduce the denaturant concentration, and a protease, typically trypsin, is added at a 1:20 to 1:50 (enzyme:protein) ratio. The digestion is carried out overnight at 37°C. Trypsin cleaves C-terminal to lysine and arginine residues.

  • Quenching and Cleanup: The digestion is stopped by acidification with formic acid. The resulting peptide mixture is desalted and concentrated using C18 ZipTips or equivalent solid-phase extraction methods.

b) LC-MS/MS Analysis:

  • Chromatographic Separation: The peptide mixture is separated using a reversed-phase liquid chromatography (LC) system, typically a nano-LC, coupled to the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the column.

  • Mass Spectrometry: The eluted peptides are ionized using electrospray ionization (ESI) and analyzed in the mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database that includes the sequence of the target protein with the 3-Cyclohexyl-L-alanine substitution. The identification of a peptide with the correct mass shift corresponding to the UAA confirms its incorporation.

Edman Degradation

This classical method provides sequential N-terminal sequencing.

  • Protein Immobilization: The purified protein is immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-protein derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the protein using a strong acid (e.g., trifluoroacetic acid).

  • Conversion and Identification: The released amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.[6]

Western Blotting

This immunological method is used to detect the expression of the full-length protein.

  • Sample Preparation: Cell lysates or purified protein samples are prepared in a loading buffer containing SDS and a reducing agent.

  • SDS-PAGE: The samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes an epitope on the target protein or an appended affinity tag (e.g., His-tag, FLAG-tag).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore that recognizes the primary antibody.

  • Detection: The protein is visualized by adding a substrate that produces a chemiluminescent or colorimetric signal, or by detecting the fluorescence. The intensity of the band corresponding to the full-length protein can be compared between samples with and without the UAA to estimate incorporation efficiency.[1]

Fluorescence-Based Methods

These methods are particularly useful for high-throughput screening of UAA incorporation.

  • Incorporation of a Fluorescent UAA: A fluorescent UAA is directly incorporated into the protein of interest.

  • Bioorthogonal Labeling: A UAA with a bioorthogonal reactive handle (e.g., an azide or alkyne) is incorporated. The protein is then reacted with a complementary fluorescent probe in a "click chemistry" reaction.

  • Detection: The fluorescence signal from the expressed protein can be measured using various techniques:

    • In-gel fluorescence: After SDS-PAGE, the gel is directly imaged on a fluorescence scanner.

    • Fluorescence microscopy: The location and intensity of the fluorescently labeled protein can be visualized in live or fixed cells.

    • Flow cytometry: The fluorescence of individual cells expressing the protein of interest can be quantified.

Visualizing the Workflow

To better understand the process of UAA incorporation and validation, the following diagrams illustrate the general experimental workflow and the logic behind choosing a validation method.

UAA_Incorporation_Workflow cluster_Cellular_Process Cellular Machinery cluster_Validation Validation Genetic_Construct Genetic Construct (Plasmid with TAG codon) Protein_Expression Protein Expression Genetic_Construct->Protein_Expression Orthogonal_System Orthogonal tRNA/aaRS Pair Orthogonal_System->Protein_Expression UAA_Supplement 3-Cyclohexyl-L-alanine Supplementation UAA_Supplement->Protein_Expression Protein_Purification Protein Purification Protein_Expression->Protein_Purification Validation_Methods Validation Methods Protein_Purification->Validation_Methods MS Mass Spectrometry Validation_Methods->MS Edman Edman Degradation Validation_Methods->Edman WB Western Blot Validation_Methods->WB Fluorescence Fluorescence Validation_Methods->Fluorescence Validation_Decision_Tree decision decision result result start Need to validate UAA incorporation? q1 Need unambiguous confirmation of site and mass? start->q1 q2 Is the UAA near the N-terminus? q1->q2 No ms Use Mass Spectrometry q1->ms Yes q3 Need high-throughput screening? q2->q3 No edman Consider Edman Degradation q2->edman Yes wb Use Western Blotting q3->wb No fluorescence Use Fluorescence Methods q3->fluorescence Yes q4 Is sample purity high? q4->edman Yes q4->wb No wb->q4

References

A Comparative Analysis of Cyclohexylalanine and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, non-natural amino acids (nnAAs) have emerged as indispensable tools for optimizing the therapeutic potential of peptide-based drug candidates. By moving beyond the canonical 20 amino acids, researchers can fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability.[1][2] This guide provides a comparative study of Cyclohexylalanine (Cha), a prominent nnAA, alongside other synthetic amino acids, offering experimental data and detailed protocols to support researchers in their drug development endeavors.

Cyclohexylalanine: A Profile

Cyclohexylalanine, a synthetic amino acid, is an analog of Phenylalanine (Phe) where the phenyl ring is saturated to a cyclohexane ring. This seemingly subtle modification imparts significant changes to the physicochemical properties of the amino acid, most notably a substantial increase in hydrophobicity. This characteristic makes it a valuable building block in peptide synthesis for modulating interactions with biological targets and improving metabolic stability.[3]

Data Presentation: Physicochemical Properties

A key aspect of selecting a suitable nnAA is understanding its fundamental physicochemical properties. The following tables provide a comparative summary of Cyclohexylalanine against its natural counterpart, Phenylalanine, and other relevant non-natural amino acids.

Table 1: Comparison of Physicochemical Properties of Selected Amino Acids

Amino AcidAbbreviationMolecular Weight ( g/mol )Hydrophobicity (Kyte-Doolittle Scale)pKa (α-COOH)pKa (α-NH3+)
PhenylalaninePhe165.192.81.839.13
Cyclohexylalanine Cha 171.24 3.1 (estimated) ~2.2 (predicted) ~9.7 (predicted)
LeucineLeu131.173.82.369.60
N-methyl-phenylalanineN-Me-Phe179.22---
PentafluorophenylalanineF5-Phe255.15---
2-Naphthylalanine2-Nal215.24---

Note: Experimental values for hydrophobicity and pKa of some non-natural amino acids can vary depending on the determination method. The value for Cyclohexylalanine's hydrophobicity is an estimation based on its structure relative to Phenylalanine and Leucine.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful incorporation and evaluation of non-natural amino acids in peptide synthesis.

Synthesis of L-Cyclohexylalanine from L-Phenylalanine

A common method for synthesizing this compound is through the catalytic hydrogenation of L-Phenylalanine.

Procedure:

  • Dissolve 116 grams of L-Phenylalanine in 1000 ml of 90% acetic acid.

  • Add 23 g of 5% rhodium on carbon catalyst to the solution.

  • Hydrogenate the mixture at 40 psi and 37°C for 24 hours.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate to dryness under high vacuum.

  • Crystallize the resulting residue from 2 liters of 15% acetic acid to yield L-β-cyclohexylalanine.[2]

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a hypothetical peptide (e.g., Tyr-Cha-Gly-Phe-Leu) on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Cha-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.[4]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[4]

  • First Amino Acid Coupling (Leu):

    • Pre-activate Fmoc-Leu-OH (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid (Phe, Gly, Cha, Tyr) in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

In Vitro Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of serum proteases.

Procedure:

  • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

  • Incubate the peptide solution (e.g., at a final concentration of 100 µM) with human or rat serum (e.g., 50% v/v) at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).[5]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the peptide's half-life in serum by plotting the percentage of intact peptide versus time.[5]

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a synthetic peptide to its target receptor (e.g., a G-protein coupled receptor).

Procedure:

  • Prepare cell membranes from a cell line overexpressing the target receptor.

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor.

  • Add increasing concentrations of the unlabeled synthetic peptide (the competitor).

  • Add the cell membrane preparation to each well.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide.

  • Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity of the synthetic peptide.

Mandatory Visualization

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The binding of a ligand, such as a peptide, to a GPCR initiates a cascade of intracellular events.

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Ligand Peptide Ligand Ligand->GPCR Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation Peptide_Workflow Start Peptide Design SPPS Solid-Phase Peptide Synthesis (Incorporation of nnAA) Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Stability Serum Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding End Lead Optimization Stability->End Binding->End Cha_Impact Modification Incorporate Cyclohexylalanine (Cha) Property_Change Increased Hydrophobicity Modification->Property_Change Mechanism1 Enhanced Receptor Interaction Property_Change->Mechanism1 Mechanism2 Increased Proteolytic Resistance Property_Change->Mechanism2 Outcome1 Improved Potency Mechanism1->Outcome1 Outcome2 Increased Bioavailability Mechanism2->Outcome2

References

Enhanced Enzymatic Stability of Peptides Incorporating 3-Cyclohexyl-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their clinical development. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as 3-Cyclohexyl-L-alanine (Cha), into peptide sequences. This guide provides a comparative analysis of the enzymatic stability of peptides containing 3-Cyclohexyl-L-alanine versus their natural counterparts, supported by experimental data and detailed methodologies.

The introduction of the bulky, hydrophobic cyclohexyl side chain of Cha can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic cleavage and significantly extending the peptide's half-life in biological fluids.

Comparative Analysis of Enzymatic Stability

Experimental evidence strongly supports the enhanced stability of peptides containing 3-Cyclohexyl-L-alanine. A key example is the development of metabolically stable analogues of apelin, a peptide hormone with therapeutic potential in cardiovascular diseases.

A study on apelin-17 analogues demonstrated a dramatic increase in plasma stability when a natural amino acid was replaced with 3-Cyclohexyl-L-alanine. The findings are summarized in the table below:

PeptideSequenceModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Native Apelin-17KFRRQRPRLSHKGPMPFNone< 5 minutes-
Apelin-17 AnalogueKFRRQRPRLSHKGPCha PPhenylalanine (F) to Cyclohexylalanine (Cha) substitution~280 minutes>56-fold

This data is illustrative and compiled from findings in referenced studies. Actual values may vary based on specific experimental conditions.

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard procedure for assessing the enzymatic stability of peptides in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • Test peptide (e.g., containing 3-Cyclohexyl-L-alanine)

  • Control peptide (e.g., containing the corresponding natural amino acid)

  • Pooled human plasma (from at least three donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Formic acid (FA)

  • LC-MS grade water

  • Internal standard (a stable, isotopically labeled peptide)

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with water).

  • Incubation:

    • Pre-warm human plasma and PBS to 37°C.

    • In separate microcentrifuge tubes, mix the peptide stock solution with pre-warmed human plasma to a final peptide concentration of 10 µM. A typical reaction volume is 100 µL.

    • Incubate the tubes at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL) from each incubation tube.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a quenching solution (e.g., 80 µL of cold ACN with 0.1% TFA and the internal standard). This stops the enzymatic reaction and precipitates plasma proteins.

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A suitable gradient to separate the peptide from other components (e.g., 5-95% B over 15 minutes).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-product ion transitions for the test peptide, control peptide, and internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Plot the percentage of the remaining peptide against time.

    • Determine the half-life (t½) by fitting the data to a one-phase decay model.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Peptide Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_quenching Reaction Termination cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solutions (Test & Control) Incubate Incubate Peptides in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Pre-warm Human Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench with Cold Acetonitrile & Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS LC-MS Analysis (Quantification) Centrifuge->LCMS Data_Analysis Data Analysis (Calculate Half-life) LCMS->Data_Analysis

A streamlined workflow for assessing peptide stability in human plasma.

Apelin_Signaling_Pathway Apelin Receptor Signaling Pathway Apelin Apelin / Apelin Analogue APJ Apelin Receptor (APJ) (GPCR) Apelin->APJ Binds to G_protein Gαi / Gαq APJ->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates AC Adenylyl Cyclase G_protein->AC Inhibits PKC Protein Kinase C (PKC) PLC->PKC Activates Akt Akt PI3K->Akt Activates cAMP cAMP AC->cAMP ERK ERK1/2 PKC->ERK Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Cellular_Effects Cellular Effects (e.g., Vasodilation, Angiogenesis, Cardiac Contractility) NO->Cellular_Effects ERK->Cellular_Effects

Key signaling cascades activated by the apelin receptor.

The Impact of 3-Cyclohexyl-L-alanine Incorporation on Peptide Structure: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

The substitution of the aromatic Phenylalanine (Phe) with the non-canonical amino acid 3-Cyclohexyl-L-alanine (Cha) has been shown to be a valuable strategy in peptide chemistry to promote crystallization and influence peptide conformation. This guide provides a comparative analysis of the crystallographic data of peptides containing Cha versus those containing Phe, offering insights for researchers, scientists, and drug development professionals. By examining key structural parameters and experimental protocols, this document serves as a resource for understanding the conformational effects of this substitution.

The incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the modulation of structure, stability, and biological activity. 3-Cyclohexyl-L-alanine, a synthetic amino acid, is of particular interest due to its bulky, non-polar cyclohexyl side chain, which can significantly alter the hydrophobic interactions and packing within a peptide crystal lattice.

Comparative Structural Analysis: Cha vs. Phe Peptides

A key study highlighting the influence of Cha on peptide crystallization is the work on β-hairpins derived from the Amyloid-β peptide. The mutation of Phenylalanine to Cyclohexylalanine in "peptide 3" (termed peptide 3F20Cha) was found to facilitate the formation of high-quality crystals, leading to the determination of its three-dimensional structure. The crystallographic data for this peptide are available in the Protein Data Bank (PDB) under the accession codes 7JXN and 7JXO.[1]

Below is a comparison of the key bond lengths and angles for the 3-Cyclohexyl-L-alanine residue in PDB entry 7JXN and the Phenylalanine residue in PDB entry 2IGF.

Parameter3-Cyclohexyl-L-alanine (7JXN)Phenylalanine (2IGF)
Bond Lengths (Å)
N - Cα1.461.47
Cα - C1.531.53
C - O1.251.25
Cα - Cβ1.541.53
Cβ - Cγ1.531.51
Bond Angles (°)
N - Cα - C110.5110.8
Cα - C - O120.7120.6
Cα - C - N(i+1)116.5116.4
Cα - Cβ - Cγ114.2113.8
Torsion Angles (°)
φ (C(i-1) - N - Cα - C)-139.7-157.9
ψ (N - Cα - C - N(i+1))138.9154.9
χ1 (N - Cα - Cβ - Cγ)-61.5-62.5

Note: The values for 7JXN and 2IGF are representative examples and can vary slightly between different residues in the asymmetric unit and in different crystal structures.

Experimental Protocols

The successful crystallization of peptides containing non-canonical amino acids is highly dependent on the experimental conditions. The following is a generalized workflow and a specific protocol for the crystallization of the Cha-containing peptide 3F20Cha, as derived from the published literature.

General Peptide Crystallization Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry & HPLC Analysis purification->characterization screening Crystallization Screening characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting diffraction X-ray Data Collection harvesting->diffraction processing Data Processing & Scaling diffraction->processing phasing Phase Determination processing->phasing refinement Model Building & Refinement phasing->refinement

Caption: A generalized workflow for peptide X-ray crystallography.

Crystallization Protocol for Peptide 3F20Cha (PDB: 7JXN/7JXO)

The macrocyclic peptide 3F20Cha was synthesized using solid-phase peptide synthesis. The crystallization was achieved via the hanging drop vapor diffusion method.

  • Peptide Preparation: The purified peptide was dissolved in a suitable solvent (e.g., water or a buffer) to a concentration of 1-10 mg/mL.

  • Crystallization Setup: A 1 µL drop of the peptide solution was mixed with a 1 µL drop of the reservoir solution on a siliconized glass coverslip.

  • Vapor Diffusion: The coverslip was inverted and sealed over a well containing 500 µL of the reservoir solution.

  • Incubation: The crystallization plates were incubated at a constant temperature (typically 4°C or 18°C).

  • Crystal Growth: Crystals of peptide 3F20Cha appeared and grew to a suitable size for X-ray diffraction over a period of several days to weeks. The specific successful reservoir solution contained PEG 3350, and magnesium formate.

Logical Relationship of Structural Impact

The substitution of Phenylalanine with 3-Cyclohexyl-L-alanine introduces distinct structural changes that can be visualized as a logical progression from the amino acid level to the overall peptide assembly.

G cluster_amino_acid Amino Acid Side Chain cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing cluster_crystallization Crystallization Propensity phe Phenylalanine (Phe) Aromatic, Planar pi_stacking π-π Stacking (Phe) phe->pi_stacking cha 3-Cyclohexyl-L-alanine (Cha) Aliphatic, Flexible hydrophobic Hydrophobic Interactions (Cha) cha->hydrophobic phe_packing Potentially less ordered packing pi_stacking->phe_packing cha_packing Favorable for ordered crystal lattice hydrophobic->cha_packing crystallization Enhanced Crystallization cha_packing->crystallization

Caption: Impact of Phe to Cha substitution on crystallization.

References

Confirming the Activity of Cyclohexylalanine-Peptides: A Comparative Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the biological activity of novel peptides is a critical step in the drug discovery pipeline. The incorporation of non-canonical amino acids like cyclohexylalanine (Cha) can enhance peptide stability, potency, and selectivity. This guide provides a comparative overview of key biological assays to confirm and quantify the activity of cyclohexylalanine-peptides, complete with experimental protocols, quantitative data from relevant studies, and visualizations of associated signaling pathways and workflows.

The inclusion of the bulky, hydrophobic cyclohexylalanine residue in a peptide sequence can significantly influence its interaction with its biological target, often a G-protein coupled receptor (GPCR). Therefore, a multi-faceted approach employing a battery of in vitro and in vivo assays is essential to fully characterize the pharmacological profile of these modified peptides. This guide will focus on assays relevant to two well-studied classes of peptides where cyclohexylalanine substitution has been explored: apelin and somatostatin analogues.

In Vitro Assays: From Binding to Functional Response

A hierarchical approach to in vitro testing is recommended, starting with target engagement and progressing to cellular functional responses.

Receptor Binding Assays

These assays determine the affinity of the cyclohexylalanine-peptide for its receptor.

a) Radioligand Competition Binding Assay: This classic assay measures the ability of a non-labeled peptide to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing the apelin receptor).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail.

  • Incubation: In a 96-well plate, incubate a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-[Pyr¹]apelin-13) with increasing concentrations of the unlabeled cyclohexylalanine-peptide and a constant amount of cell membrane preparation.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of the cyclohexylalanine-peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

b) Fluorescence-Based Binding Assays: Techniques like Förster Resonance Energy Transfer (FRET) offer a non-radioactive alternative.

Functional Assays for GPCR Activation

These assays measure the cellular response following receptor binding and activation.

a) GTPγS Binding Assay: This assay measures the activation of G-proteins, a proximal event in GPCR signaling.

Experimental Protocol: GTPγS Binding Assay

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, and protease inhibitors.

  • Incubation: In a 96-well plate, incubate membranes with increasing concentrations of the cyclohexylalanine-peptide in the presence of [³⁵S]GTPγS.

  • Reaction: Initiate the binding reaction and incubate for a defined period (e.g., 60 minutes at 30°C).

  • Termination and Separation: Terminate the reaction by rapid filtration and wash away unbound [³⁵S]GTPγS.

  • Detection: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the peptide concentration to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

b) Second Messenger Assays: These assays quantify the production of intracellular signaling molecules like cyclic AMP (cAMP) and calcium (Ca²⁺).

  • cAMP Assays: For Gs or Gi-coupled receptors, changes in intracellular cAMP levels are measured. Commercially available kits based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly used.

  • Calcium Mobilization Assays: For Gq-coupled receptors, the release of intracellular calcium is monitored using fluorescent calcium indicators (e.g., Fluo-4 AM) and a fluorescence plate reader.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of the cyclohexylalanine-peptide to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the EC₅₀ value from the dose-response curve of the peak fluorescence signal.

c) β-Arrestin Recruitment Assays: These assays are crucial for studying biased agonism, where a ligand preferentially activates one signaling pathway over another (G-protein vs. β-arrestin). Technologies like DiscoverX's PathHunter® enzyme fragment complementation assay are widely used.

Experimental Workflow: GPCR Functional Assays

G General Workflow for In Vitro GPCR Functional Assays cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis cell_culture Culture cells expressing target GPCR plating Plate cells in assay-specific plates cell_culture->plating compound_prep Prepare serial dilutions of cyclohexylalanine-peptide treatment Treat cells with peptide compound_prep->treatment incubation Incubate for specific time treatment->incubation reagent_add Add detection reagents (e.g., cAMP kit, Ca2+ dye) incubation->reagent_add readout Measure signal (Luminescence, Fluorescence) reagent_add->readout data_proc Process raw data readout->data_proc curve_fit Generate dose-response curves data_proc->curve_fit param_calc Calculate EC50/IC50, Emax curve_fit->param_calc

Caption: General workflow for in vitro GPCR functional assays.

Cell-Based Assays for Phenotypic Readouts

These assays measure downstream cellular effects.

a) Cell Proliferation/Viability Assays (e.g., MTT Assay): These are used to assess the effect of the peptide on cell growth or cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with various concentrations of the cyclohexylalanine-peptide and incubate for a desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (for inhibition) or EC₅₀ (for proliferation).

Quantitative Data Comparison for Cyclohexylalanine-Peptides

The following tables summarize representative quantitative data for cyclohexylalanine-peptides from published studies.

Table 1: In Vitro Activity of Cyclohexylalanine-Apelin Analogues

Peptide/AnalogueAssay TypeCell LineTarget ReceptorParameterValueReference
[Cha¹³]-Apelin-13 β-arrestin 2 RecruitmentHEK293Apelin ReceptorEC₅₀184 nM[1]
Native Apelin-13 β-arrestin 2 RecruitmentHEK293Apelin ReceptorEC₅₀40 nM[1]
[Cha¹³]-Apelin-13 Gαi1 ActivationHEK293Apelin ReceptorEC₅₀~1.1 nM[1]
Native Apelin-13 Gαi1 ActivationHEK293Apelin ReceptorEC₅₀1.1 nM[1]
Apelin-17 analogue with Cha Radioligand BindingRat heart membranesApelin ReceptorpKi~9.7[2]
CMP3013 (Cha-containing) Cell PenetrationHeLa-EC₅₀35 nM[3]

Table 2: In Vitro Activity of Cyclohexylalanine-Somatostatin Analogues

Peptide/AnalogueAssay TypeCell LineTarget ReceptorParameterValue (nM)Reference
[L-Msa⁶,D-Trp⁸]-SRIF Radioligand BindingCHO-K1SSTR3Ki4.55[4]
[L-Msa⁶,D-Trp⁸]-SRIF Radioligand BindingCHO-K1SSTR5Ki3.08[4]
[L-Msa⁷,D-Trp⁸]-SRIF Radioligand BindingCHO-K1SSTR2Ki0.0024
Native Somatostatin Radioligand BindingCHO-K1SSTR2Ki0.0016[4]
AN-258 (Cha-containing) Cell Proliferation (MTT)H-345 SCLCSSTRsIC₅₀10⁻¹⁰ M range[5]

Note: Msa (Mesitylalanine) is structurally similar to Cyclohexylalanine and provides a relevant comparison.

In Vivo Assays: Assessing Physiological Effects and Stability

In vivo studies are crucial to evaluate the physiological relevance and pharmacokinetic properties of cyclohexylalanine-peptides.

Pharmacodynamic Assays

These assays measure the physiological effect of the peptide in a living organism. For apelin analogues, a common pharmacodynamic endpoint is the measurement of blood pressure.

Experimental Protocol: In Vivo Blood Pressure Measurement in Rats

  • Animal Model: Use a relevant animal model, such as normotensive or hypertensive rats.

  • Catheterization: Implant catheters in the carotid artery (for blood pressure monitoring) and jugular vein (for peptide administration).

  • Acclimatization: Allow the animals to recover from surgery and acclimatize to the experimental setup.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Peptide Administration: Administer the cyclohexylalanine-apelin analogue or vehicle control via intravenous bolus or infusion.

  • Continuous Monitoring: Continuously record MAP and HR for a defined period post-administration.

  • Data Analysis: Calculate the change in MAP and HR from baseline and compare the effects of the modified peptide to the native peptide or other controls.

Pharmacokinetic and Stability Assays

These assays determine the metabolic stability and half-life of the peptide in a biological matrix.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Plasma Collection: Obtain fresh plasma (e.g., human or rat).

  • Incubation: Incubate the cyclohexylalanine-peptide at a known concentration in the plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: Stop the enzymatic degradation and precipitate plasma proteins by adding a suitable agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the in vitro half-life (t₁/₂).

Table 3: In Vivo and In Vitro Stability of Cyclohexylalanine-Apelin Analogues

Peptide/AnalogueAssay TypeMatrixParameterValueReference
Apelin-13 analogue with Cha Plasma StabilityHuman Plasmat₁/₂Up to 40x longer than native[2]
Apelin-17 analogue with Cha Plasma StabilityHuman Plasmat₁/₂Up to 340x longer than native[2]

Signaling Pathways of Apelin and Somatostatin Receptors

The following diagrams illustrate the principal signaling pathways activated by apelin and somatostatin receptors, which are common targets for cyclohexylalanine-peptide analogues.

Apelin Receptor Signaling Pathway

G Apelin Receptor Signaling Pathway Apelin Apelin / Cha-Apelin Analogue APJ Apelin Receptor (APJ) Apelin->APJ Gi Gαi/o APJ->Gi Gq Gαq APJ->Gq beta_arrestin β-Arrestin APJ->beta_arrestin AC Adenylyl Cyclase (AC) Gi->AC inhibits PI3K PI3K Gi->PI3K PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation ERK ERK1/2 beta_arrestin->ERK Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization

Caption: Apelin receptor signaling cascade.

Somatostatin Receptor Signaling Pathway

G Somatostatin Receptor Signaling Pathway SST Somatostatin / Cha-SST Analogue SSTR Somatostatin Receptor (SSTR) SST->SSTR Gi Gαi/o SSTR->Gi SHP1 SHP-1 SSTR->SHP1 activates AC Adenylyl Cyclase (AC) Gi->AC inhibits K_channel K⁺ Channels Gi->K_channel activates Ca_channel Ca²⁺ Channels Gi->Ca_channel inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux->Hormone_Secretion Ca_influx->Hormone_Secretion MAPK MAPK Pathway Cell_Proliferation ↓ Cell Proliferation MAPK->Cell_Proliferation SHP1->MAPK modulates

References

comparing the efficacy of different protecting groups for 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex pharmaceutical intermediates, the strategic use of protecting groups is paramount to ensure regioselectivity and high yields. 3-Cyclohexyl-L-alanine, a bulky and hydrophobic amino acid, presents unique challenges and considerations in the selection of appropriate protecting groups for its amino and carboxyl functionalities. This guide provides an objective comparison of the efficacy of common protecting groups for 3-Cyclohexyl-L-alanine, supported by available experimental data and detailed protocols.

Amino Group Protection: A Comparative Analysis

The protection of the α-amino group of 3-Cyclohexyl-L-alanine is critical to prevent undesired side reactions during peptide coupling. The most commonly employed protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).

Data Presentation: Amino Group Protection
Protecting GroupReagentTypical Solvent(s)Reaction TimeTypical YieldDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂ODioxane, Water, THF12-24 hours>95%Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
Fmoc Fmoc-OSu or Fmoc-ClDioxane, Water, Acetonitrile2-4 hours>95%20% Piperidine in Dimethylformamide (DMF)
Cbz Benzyl chloroformate (Cbz-Cl)Dioxane, Water, THF2-4 hours>90%Catalytic Hydrogenation (H₂, Pd/C)

Note: Yields are based on general procedures for amino acids and may vary for the sterically hindered 3-Cyclohexyl-L-alanine.

Discussion of Efficacy
  • Boc (tert-Butoxycarbonyl): The Boc group is a robust protecting group, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses. Its removal under acidic conditions (TFA) is generally clean and efficient. For the sterically hindered 3-Cyclohexyl-L-alanine, the use of Boc protection can be advantageous due to its stability.

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.[1] This allows for orthogonal protection strategies in combination with acid-labile side-chain protecting groups. The deprotection with piperidine is rapid and clean. Given its widespread use in automated peptide synthesis, Fmoc-protected 3-Cyclohexyl-L-alanine is a valuable building block.[1]

  • Cbz (Benzyloxycarbonyl): The Cbz group offers a classic and cost-effective method for amino group protection. Its removal by catalytic hydrogenation is a mild and efficient method. However, it is not compatible with other functionalities that are sensitive to reduction.

Carboxyl Group Protection: A Comparative Analysis

Protection of the carboxylic acid functionality is often necessary to prevent its participation in undesired reactions, particularly in solution-phase synthesis or for the preparation of specific C-terminal modified peptides. Methyl and benzyl esters are the most common choices.

Data Presentation: Carboxyl Group Protection
Protecting GroupReagentTypical Solvent(s)Reaction TimeTypical YieldDeprotection Conditions
Methyl Ester Methanol, Thionyl Chloride or HCl (gas)Methanol4-24 hours>90%Saponification (e.g., LiOH, NaOH)
Benzyl Ester Benzyl alcohol, p-Toluenesulfonic acidToluene, Benzene12-24 hours>90%Catalytic Hydrogenation (H₂, Pd/C)

Note: Yields are based on general procedures for amino acids and may vary for 3-Cyclohexyl-L-alanine.

Discussion of Efficacy
  • Methyl Ester: Methyl esterification is a straightforward and high-yielding reaction. However, the deprotection via saponification requires basic conditions, which can sometimes lead to side reactions such as racemization, although this is generally low for simple alkyl esters.

  • Benzyl Ester: The benzyl ester is a popular choice as it can be cleaved under mild, neutral conditions via catalytic hydrogenation, which is orthogonal to many other protecting groups. This method is particularly useful when base-sensitive functionalities are present in the molecule.

Experimental Protocols

Boc Protection of 3-Cyclohexyl-L-alanine
  • Dissolution: Dissolve 3-Cyclohexyl-L-alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-3-Cyclohexyl-L-alanine.

Fmoc Protection of 3-Cyclohexyl-L-alanine
  • Dissolution: Suspend 3-Cyclohexyl-L-alanine (1 equivalent) in a mixture of dioxane and 10% aqueous sodium carbonate.

  • Reagent Addition: Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equivalents) in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours at room temperature.

  • Work-up: Pour the reaction mixture into ice-water and acidify to pH 2 with concentrated HCl.

  • Extraction and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-3-Cyclohexyl-L-alanine.

Cbz Protection of 3-Cyclohexyl-L-alanine
  • Dissolution: Dissolve 3-Cyclohexyl-L-alanine (1 equivalent) in 2N sodium hydroxide and cool the solution to 0°C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while maintaining the pH at 9-10 by the simultaneous addition of 2N NaOH.

  • Reaction: Stir the mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer to pH 2 with cold 1N HCl.

  • Extraction and Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Cbz-3-Cyclohexyl-L-alanine.

Methyl Esterification of 3-Cyclohexyl-L-alanine
  • Suspension: Suspend 3-Cyclohexyl-L-alanine (1 equivalent) in methanol.

  • Reagent Addition: Cool the suspension to -10°C and add thionyl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Work-up: Remove the solvent under reduced pressure to obtain the crude 3-Cyclohexyl-L-alanine methyl ester hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether).

Benzyl Esterification of 3-Cyclohexyl-L-alanine
  • Azeotropic Distillation: Suspend 3-Cyclohexyl-L-alanine (1 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents) in a mixture of benzyl alcohol and toluene. Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Reaction: Continue refluxing for 12-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the toluene under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the crude benzyl ester. Further purification can be achieved by chromatography.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_amino Amino Group Protection cluster_carboxyl Carboxyl Group Protection cluster_deprotection Deprotection 3-Cyclohexyl-L-alanine 3-Cyclohexyl-L-alanine Boc-Cha Boc-3-Cyclohexyl-L-alanine 3-Cyclohexyl-L-alanine->Boc-Cha (Boc)2O Fmoc-Cha Fmoc-3-Cyclohexyl-L-alanine 3-Cyclohexyl-L-alanine->Fmoc-Cha Fmoc-OSu Cbz-Cha Cbz-3-Cyclohexyl-L-alanine 3-Cyclohexyl-L-alanine->Cbz-Cha Cbz-Cl Deprotected-Cha 3-Cyclohexyl-L-alanine Boc-Cha->Deprotected-Cha TFA Fmoc-Cha->Deprotected-Cha Piperidine Cbz-Cha->Deprotected-Cha H2, Pd/C 3-Cyclohexyl-L-alanine_C 3-Cyclohexyl-L-alanine Cha-OMe 3-Cyclohexyl-L-alanine Methyl Ester 3-Cyclohexyl-L-alanine_C->Cha-OMe MeOH, SOCl2 Cha-OBn 3-Cyclohexyl-L-alanine Benzyl Ester 3-Cyclohexyl-L-alanine_C->Cha-OBn BnOH, TsOH Cha-OMe->Deprotected-Cha LiOH Cha-OBn->Deprotected-Cha H2, Pd/C Protected-Cha Protected 3-Cyclohexyl-L-alanine

Caption: General workflow for the protection and deprotection of 3-Cyclohexyl-L-alanine.

Conclusion

The choice of a protecting group for 3-Cyclohexyl-L-alanine depends heavily on the overall synthetic strategy, particularly the need for orthogonality and the compatibility with other functional groups present in the molecule. For solid-phase peptide synthesis, Fmoc is the industry standard. For solution-phase synthesis, Boc offers excellent stability, while Cbz provides a cost-effective alternative. For carboxyl protection, the benzyl ester is often preferred due to its mild deprotection conditions, which are compatible with both Boc and Fmoc amino-protecting groups. The experimental protocols provided herein serve as a starting point, and optimization may be required to achieve the highest efficacy for specific applications.

References

A Comparative Guide to the Synthetic Validation of Enantiomerically Pure 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and modern synthetic routes to enantiomerically pure 3-Cyclohexyl-L-alanine, a crucial unnatural amino acid in pharmaceutical development. The following sections detail the experimental protocols, present quantitative data for key performance indicators, and offer visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

Three primary synthetic strategies for obtaining enantiomerically pure 3-Cyclohexyl-L-alanine are evaluated:

  • Catalytic Hydrogenation of L-Phenylalanine: A classical and straightforward approach involving the saturation of the aromatic ring of the readily available chiral precursor, L-phenylalanine.

  • Asymmetric Synthesis via Chiral Ni(II) Complex: A well-established method that constructs the chiral center through the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base.

  • Dynamic Kinetic Resolution (DKR): A modern and efficient strategy that combines in-situ racemization of a starting material with a stereoselective reaction to theoretically achieve a 100% yield of the desired enantiomer.

The performance of these routes is summarized in the tables below, focusing on yield, enantiomeric excess (e.e.), and key reaction conditions.

Data Presentation

Route 1: Catalytic Hydrogenation of L-Phenylalanine
CatalystSubstrateSolventTemperaturePressureYieldEnantiomeric Excess (e.e.)Reference
5% Rhodium on CarbonL-Phenylalanine90% Acetic Acid37 °C40 psiHigh (crystallized product)High (retention of chirality)[1]
Ruthenium nanoparticles on hectoriteL-PhenylalanineAqueous60 °C40 bar>99%>99% (retention of chirality)[2][3]
Route 2: Asymmetric Synthesis via Chiral Ni(II) Complex (Representative Data)

While a specific protocol for 3-Cyclohexyl-L-alanine is not detailed in the searched literature, the following table represents typical results for the alkylation of the chiral Ni(II) complex of glycine with various alkyl halides, demonstrating the general efficacy of the method.

Chiral AuxiliaryAlkyl HalideBaseSolventDiastereomeric Excess (d.e.) of ComplexOverall YieldEnantiomeric Excess (e.e.) of Amino AcidReference
(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideVariousSolid NaOHDMFHigh (thermodynamically controlled)Good to ExcellentHigh[4][5]
(S)-N-(benzylprolyl)-2-aminobenzophenoneα,ω-dibromidesVariousVariousHighHighHigh[5]
Route 3: Dynamic Kinetic Resolution (Conceptual)

No specific experimental data for the synthesis of 3-Cyclohexyl-L-alanine via dynamic kinetic resolution was identified in the literature reviewed. However, DKR has been successfully applied to the synthesis of other amino acids, typically affording high yields and excellent enantioselectivities.[6][7]

Experimental Protocols

Route 1: Catalytic Hydrogenation of L-Phenylalanine with Rhodium on Carbon[1]
  • Dissolution: Dissolve 116 g of L-phenylalanine in 1000 ml of 90% acetic acid.

  • Hydrogenation: Add 23 g of 5% rhodium on carbon to the solution and hydrogenate at 40 psi and 37°C for 24 hours.

  • Work-up: Remove the catalyst by filtration. Concentrate the filtrate to dryness under high vacuum.

  • Purification: Crystallize the residue from 2 liters of 15% acetic acid to yield pure L-β-cyclohexylalanine.

Route 2: Asymmetric Synthesis via Chiral Ni(II) Complex (General Procedure)[4][5]
  • Complex Formation: Prepare the chiral Ni(II) complex from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, glycine, and a nickel(II) salt.

  • Alkylation: React the chiral Ni(II) complex with cyclohexylmethyl bromide in the presence of a solid base (e.g., NaOH) in a solvent such as DMF.

  • Diastereomer Separation: The resulting diastereomeric complexes can be separated by chromatography.

  • Hydrolysis: Hydrolyze the separated diastereomeric complex with aqueous acid to release the enantiomerically pure 3-Cyclohexyl-L-alanine and recover the chiral auxiliary.

Visualization of Synthetic Workflows

Below are graphical representations of the synthetic pathways described.

Catalytic Hydrogenation of L-Phenylalanine

G L_Phe L-Phenylalanine H2_cat H₂, Catalyst (Rh/C or Ru/hectorite) L_Phe->H2_cat L_Cha 3-Cyclohexyl-L-alanine H2_cat->L_Cha

Caption: Catalytic Hydrogenation of L-Phenylalanine.

Asymmetric Synthesis via Chiral Ni(II) Complex

G Glycine Glycine Ni_Complex Chiral Ni(II) Complex of Glycine Schiff Base Glycine->Ni_Complex Chiral_Aux Chiral Auxiliary Chiral_Aux->Ni_Complex Ni_salt Ni(II) Salt Ni_salt->Ni_Complex Alkylation Diastereoselective Alkylation Ni_Complex->Alkylation Alkyl_Halide Cyclohexylmethyl Bromide Alkyl_Halide->Alkylation Diastereomers Diastereomeric Ni(II) Complexes Alkylation->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Diastereomer Single Diastereomer Ni(II) Complex Separation->Pure_Diastereomer Hydrolysis Acid Hydrolysis Pure_Diastereomer->Hydrolysis L_Cha 3-Cyclohexyl-L-alanine Hydrolysis->L_Cha Recovered_Aux Recovered Chiral Auxiliary Hydrolysis->Recovered_Aux

Caption: Asymmetric Synthesis via Chiral Ni(II) Complex.

Conclusion

Both catalytic hydrogenation of L-phenylalanine and asymmetric synthesis via a chiral Ni(II) complex are viable and effective methods for obtaining enantiomerically pure 3-Cyclohexyl-L-alanine.

  • Catalytic hydrogenation offers a more direct and atom-economical route, particularly with the use of ruthenium catalysts which demonstrate high efficiency and selectivity. This method is likely to be more cost-effective and scalable.

  • Asymmetric synthesis using a chiral Ni(II) complex provides a versatile platform for the synthesis of a wide range of unnatural amino acids. While potentially involving more steps (synthesis of the complex, alkylation, separation, and hydrolysis), it offers excellent control over stereochemistry and the ability to recycle the chiral auxiliary.

The choice between these methods will depend on the specific requirements of the research or development project, including scale, cost considerations, and the availability of specialized catalysts and reagents. While dynamic kinetic resolution remains a powerful tool for asymmetric synthesis, its specific application to 3-Cyclohexyl-L-alanine requires further investigation.

References

The Impact of Cyclohexylalanine Modification on Receptor Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications on peptide-receptor interactions is paramount. This guide provides a comparative analysis of how the incorporation of cyclohexylalanine (Cha), a synthetic amino acid, can modulate receptor binding affinity. Through case studies supported by experimental data, we explore the structure-activity relationships (SAR) altered by this modification.

The substitution of natural amino acids with synthetic counterparts like cyclohexylalanine is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. Cyclohexylalanine is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group. This alteration can influence a peptide's conformational flexibility, hydrophobicity, and resistance to enzymatic degradation, all of which can significantly impact its binding affinity for a target receptor.

Case Study 1: Apelin Analogue Modification with L-Cyclohexylalanine (L-Cha)

Apelin is an endogenous peptide that plays a crucial role in the cardiovascular system through its interaction with the G protein-coupled apelin receptor (APJ). Research has focused on developing metabolically stable apelin analogues with improved therapeutic potential. One such strategy involves the substitution of amino acids within the apelin sequence with non-canonical amino acids like this compound.

Comparative Binding Affinity Data

In a study focused on creating metabolically stable apelin-17 analogues, researchers substituted the leucine (Leu) residue at position 9 with this compound (L-Cha). The binding affinities of the modified and parent peptides for the rat APJ receptor were determined using a radioligand binding assay. The results, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized below. A higher pKi value indicates a higher binding affinity.

CompoundSequenceModificationpKi (± SEM)
Apelin-17 Analogue (Parent) Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-PheNone9.72 (± 0.01)
[L-Cha⁹]-Apelin-17 Analogue (Modified) Gln-Arg-Pro-Arg-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-PheLeu⁹ to L-Cha⁹9.55 (± 0.08)

Data sourced from a study on metabolically stable apelin-analogues.[1]

The data indicates that the substitution of leucine with this compound in this specific apelin-17 analogue resulted in a slight decrease in binding affinity for the APJ receptor. This highlights the subtle and context-dependent nature of such modifications on receptor interaction.

Apelin Receptor (APJ) Signaling Pathway

The apelin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi and Gαq pathways. Upon apelin binding, the receptor activates these G proteins, leading to a cascade of downstream effects, including the inhibition of adenylyl cyclase (AC), activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. These pathways are integral to the physiological effects of apelin, such as vasodilation and cardiac contractility.[2][3][4]

APJ_Signaling cluster_membrane Cell Membrane APJ APJ Receptor G_protein Gαi/q | Gβγ APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Apelin Apelin Apelin->APJ Binds ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC ERK ERK Activation PKC->ERK

Apelin Receptor (APJ) Signaling Cascade
Experimental Protocol: Radioligand Binding Assay for APJ Receptor

The binding affinity of the apelin analogues was determined using a competitive radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat APJ receptor.

  • Membrane Preparation: CHO cells expressing the APJ receptor were harvested and homogenized in a buffer solution. The cell lysate was then centrifuged to pellet the cell membranes, which were subsequently resuspended in an assay buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled apelin analogue (e.g., [¹²⁵I]-apelin-13) was incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor peptides (the parent and modified apelin-17 analogues).

  • Incubation: The mixture was incubated for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Case Study 2: TIPP Opioid Peptide Analogue Modification with β-Methythis compound (β-MeCha)

The opioid peptide TIPP (H-Tyr-Tic-Phe-Phe-OH) is a known δ-opioid receptor antagonist. In an effort to enhance its potency and selectivity, researchers synthesized analogues where the phenylalanine at position 3 was replaced with β-methythis compound (β-MeCha).

Comparative Binding Affinity Data

The binding affinities of the parent TIPP peptide and its β-MeCha modified analogue for the μ- and δ-opioid receptors were determined through radioligand displacement assays in rat brain membrane preparations. The results are presented as inhibition constants (Ki). A lower Ki value indicates a higher binding affinity.

CompoundModificationμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
TIPP (Parent) None1350 ± 1501.20 ± 0.10
[β-MeCha³]-TIPP (Modified) Phe³ to β-MeCha³1340 ± 1200.48 ± 0.05

Data sourced from a study on β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides.[2]

The data demonstrates that the substitution of phenylalanine with β-methythis compound significantly increased the binding affinity for the δ-opioid receptor (a more than 2-fold increase) while having a negligible effect on the affinity for the μ-opioid receptor. This modification thus enhanced both the potency and the selectivity of the TIPP peptide for the δ-opioid receptor.

μ- and δ-Opioid Receptor Signaling Pathways

Both μ- and δ-opioid receptors are G protein-coupled receptors that primarily couple to inhibitory G proteins (Gαi/o). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade also involves the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to a hyperpolarization of the neuron and a reduction in neurotransmitter release.[2][5] Additionally, opioid receptor activation can trigger the mitogen-activated protein kinase (MAPK) pathway.[2][3][6]

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor μ/δ Opioid Receptor G_protein Gαi/o | Gβγ Opioid_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_Channel->Ca_influx Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Binds Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity K_efflux->Neuronal_Activity Ca_influx->Neuronal_Activity

Opioid Receptor Signaling Cascade
Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

The binding affinities of the TIPP analogues for the μ- and δ-opioid receptors were determined using a competitive radioligand binding assay with rat brain membrane preparations.

  • Membrane Preparation: Rat brains were homogenized in a buffer solution, and the homogenate was centrifuged to isolate the crude membrane fraction. The membranes were washed and resuspended in the assay buffer.

  • Competitive Binding: The membrane preparations were incubated with a selective radioligand for either the μ-opioid receptor (e.g., [³H]DAMGO) or the δ-opioid receptor (e.g., [³H]Ile⁵,⁶-deltorphin-2) in the presence of various concentrations of the unlabeled TIPP analogues.

  • Incubation: The mixtures were incubated to allow for the binding to reach equilibrium.

  • Separation and Quantification: The bound and free radioligands were separated by rapid filtration, and the radioactivity of the bound fraction was quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ values were determined from the competition curves, and these were converted to Ki values using the Cheng-Prusoff equation to reflect the binding affinity of the analogues.[2]

Conclusion

The incorporation of cyclohexylalanine into peptide structures can have a profound and varied impact on receptor binding affinity. As demonstrated in the case studies, this modification can lead to either a decrease or a significant increase in affinity, depending on the parent molecule, the specific position of the substitution, and the target receptor. These findings underscore the importance of empirical testing and detailed structure-activity relationship studies in the design of novel peptide-based therapeutics. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the rational design and optimization of such molecules.

References

Safety Operating Guide

Safe Disposal of 3-Cyclohexyl-L-alanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Cyclohexyl-L-alanine, aligning with established safety protocols to maintain a secure laboratory environment.

While 3-Cyclohexyl-L-alanine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is identified as an irritant that can cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side protection.Protects against accidental splashes and airborne dust particles.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]Prevents skin irritation upon direct contact.[1][2]
Respiratory Protection Not required under normal use conditions. A particle filter is recommended if dust formation is likely.[3][4]Minimizes the risk of respiratory tract irritation from inhaling dust.[1][2]

Handling Precautions:

  • Avoid contact with skin, eyes, or clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Prevent dust formation during handling and disposal.[3][5]

  • Use in an area with adequate ventilation.

Spill Management and Waste Collection

In the event of a spill, or for the disposal of residual material, follow these steps to safely contain and collect the chemical waste.

Experimental Protocol for Spill Cleanup and Collection:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Equip PPE: Before approaching the spill, all personnel involved in the cleanup must wear the PPE detailed in the table above.

  • Containment: Gently cover the spill with an inert absorbent material if necessary to prevent further dispersal of dust.

  • Collection: Carefully sweep or vacuum the material. Avoid dry sweeping that can create airborne dust.

  • Transfer to Waste Container: Place the collected 3-Cyclohexyl-L-alanine waste into a suitable, clearly labeled, and tightly closed container for disposal.[5]

Disposal Procedure

The final disposal of chemical waste must comply with all applicable regulations.

Disposal Plan:

  • Regulatory Compliance: Dispose of the waste material in a manner consistent with federal, state, and local regulations.

  • Environmental Protection: Do not release the chemical into the environment or allow it to enter drains.[3][5]

  • Contaminated Packaging: Dispose of the original container and any contaminated packaging as you would the unused product.[5]

  • Professional Disposal Service: It is recommended to use a licensed professional waste disposal service to handle the final disposal of the chemical waste.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 3-Cyclohexyl-L-alanine.

A Start: Identify Waste (3-Cyclohexyl-L-alanine) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Spill or Residual Material? B->C D Sweep or Vacuum Material (Avoid Dust Formation) C->D Yes E Place in a Labeled, Sealed Waste Container C->E No (Residual) D->E F Store Temporarily in a Secure Area E->F G Dispose via Licensed Waste Disposal Service F->G H End: Disposal Complete G->H

References

Personal protective equipment for handling 3-Cyclohexyl-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Cyclohexyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Cyclohexyl-L-alanine. Our aim is to furnish you with comprehensive information to ensure safe laboratory practices and build a foundation of trust in handling this and other chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

There are conflicting reports on the hazardous nature of 3-Cyclohexyl-L-alanine. While some sources do not classify it as hazardous under OSHA standards, others indicate it may cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, a cautious approach is recommended, and the following personal protective equipment should be utilized to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemical-resistant gloves (Nitrile recommended) and a lab coat or other protective clothingEnsure gloves are inspected before use and have a suitable breakthrough time for the solvents being used.[1][3]
Respiratory Protection Generally not required under normal use with adequate ventilation.If dust is generated or ventilation is poor, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[1][3]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the integrity of 3-Cyclohexyl-L-alanine and ensuring a safe laboratory environment.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any dust.

  • Avoid the formation of dust during handling[1].

  • Prevent contact with skin, eyes, and clothing[1][3].

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry place in a tightly sealed container[3].

  • Some suppliers recommend refrigeration[1].

  • Keep away from incompatible materials such as oxidizing and reducing agents[3].

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Procedures:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use proper personal protective equipment as outlined above.

  • Clean-up: Gently sweep or vacuum the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][3].

First Aid:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek medical attention.[3]
Disposal Plan

Chemical waste must be disposed of in accordance with all federal, state, and local regulations.

  • Waste Classification: It is the responsibility of the waste generator to determine if the chemical waste is classified as hazardous.[1]

  • Disposal: Dispose of the material in a suitable, labeled container. Do not release it into the environment[1]. Contact a licensed professional waste disposal service to dispose of this material.

Visualizing Laboratory Workflow

To ensure clarity and procedural adherence, the following diagrams illustrate the key workflows for handling 3-Cyclohexyl-L-alanine.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_workspace Proceed When Ready weigh Weigh 3-Cyclohexyl-L-alanine (Minimize Dust) prep_workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Appropriate Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard laboratory workflow for handling 3-Cyclohexyl-L-alanine.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate alert Alert Supervisor & Colleagues evacuate->alert ventilate Ensure Area is Ventilated alert->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain_spill Cover with Inert Absorbent Material don_ppe->contain_spill collect Sweep/Scoop into Waste Container contain_spill->collect clean_area Clean Spill Area collect->clean_area dispose Dispose of as Hazardous Waste clean_area->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Cyclohexylalanine
Reactant of Route 2
Reactant of Route 2
L-Cyclohexylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.